molecular formula C19H21ClF3NO2 B15570563 SMW139 CAS No. 2133010-38-3

SMW139

Numéro de catalogue: B15570563
Numéro CAS: 2133010-38-3
Poids moléculaire: 387.8 g/mol
Clé InChI: DWSQAAMUNCFYTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SMW139 is a useful research compound. Its molecular formula is C19H21ClF3NO2 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2133010-38-3

Formule moléculaire

C19H21ClF3NO2

Poids moléculaire

387.8 g/mol

Nom IUPAC

2-chloro-5-methoxy-N-[(3,5,7-trifluoro-1-adamantyl)methyl]benzamide

InChI

InChI=1S/C19H21ClF3NO2/c1-26-12-2-3-14(20)13(4-12)15(25)24-11-16-5-17(21)8-18(22,6-16)10-19(23,7-16)9-17/h2-4H,5-11H2,1H3,(H,24,25)

Clé InChI

DWSQAAMUNCFYTG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Allosteric Antagonism of SMW139 on the P2X7 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of SMW139, a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R). Primarily utilized as a positron emission tomography (PET) tracer in its radiolabeled form, [11C]this compound, this molecule serves as a crucial tool for the in vivo visualization and quantification of neuroinflammation, specifically targeting the upregulation of P2X7R on activated microglia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

This compound functions as a negative allosteric modulator of the P2X7 receptor.[1][2][3][4][5] Unlike orthosteric antagonists that directly compete with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for the binding site, this compound binds to a distinct, allosteric site on the P2X7R protein. This binding event induces a conformational change in the receptor, which in turn reduces the affinity of ATP for its binding site and/or prevents the channel gating and pore formation that normally occurs upon agonist binding. This allosteric mode of action allows for a nuanced modulation of receptor activity.

The P2X7 receptor is an ATP-gated cation channel that plays a pivotal role in inflammatory processes.[6][7][8] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, leading to the activation of P2X7R primarily on immune cells such as microglia.[7] This activation triggers a cascade of downstream signaling events, including the influx of Ca2+ and Na+ ions, efflux of K+ ions, and the formation of a large, non-selective pore, which can lead to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, programmed cell death or pyroptosis.[6][8][9] By binding to the P2X7R, this compound effectively blocks these downstream inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity and pharmacokinetic properties.

Table 1: Binding Affinity of this compound

ParameterSpeciesValueReference
KiHuman32 nM[10][11][12]
KdRat20.6 ± 1.7 nM[13]

Table 2: Pharmacokinetic Properties of [11C]this compound

ParameterSpeciesValueReference
Plasma Protein BindingRat~90%[6]
Parent Fraction in Plasma (45 min post-injection)Rat42%[6]
Parent Fraction in Plasma (90 min post-injection)Human~45-50%[6][9]

Key Experimental Protocols

[11C]this compound PET Imaging in Humans

This protocol outlines the typical procedure for a human PET imaging study using [11C]this compound to quantify P2X7R expression in the brain.

1.1. Radiotracer Production:

  • [11C]this compound is synthesized via the methylation of its precursor using [11C]methyl iodide or [11C]methyl triflate.

  • The final product is purified using high-performance liquid chromatography (HPLC).

  • Radiochemical purity should be >98%.[7][8]

1.2. Subject Preparation:

  • Obtain written informed consent.

  • Subjects should be screened for any contraindications to PET scanning.

  • An arterial line is placed for blood sampling to determine the arterial input function.

1.3. PET Scan Acquisition:

  • A bolus injection of [11C]this compound (e.g., 362 ± 44 MBq) is administered intravenously.[10]

  • A dynamic PET scan is acquired for 90 minutes.[7][10]

  • List-mode data is collected and reconstructed into a series of time frames.[10]

1.4. Arterial Blood Sampling:

  • Continuous automated and/or manual arterial blood samples are collected throughout the scan to measure whole-blood and plasma radioactivity.

  • HPLC analysis of plasma samples is performed to determine the fraction of unchanged [11C]this compound (parent fraction) over time.[14]

1.5. Data Analysis:

  • Time-activity curves (TACs) are generated for various brain regions of interest.

  • Kinetic modeling, such as a two-tissue compartment model (2TCM) with a dual-input function (correcting for brain-penetrant radiometabolites), is applied to the TACs to estimate the total volume of distribution (VT) and the binding potential (BPND), which are proportional to the density of P2X7 receptors.[14][15]

In Vitro Autoradiography

This protocol describes the use of [11C]this compound for autoradiography on post-mortem brain tissue sections.

2.1. Tissue Preparation:

  • Snap-frozen human or animal brain tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • Sections are mounted on microscope slides.

2.2. Incubation:

  • Tissue sections are incubated with a solution containing [11C]this compound (e.g., 28 nM).[16]

  • For competition studies, adjacent sections are incubated with [11C]this compound in the presence of a high concentration of a non-radiolabeled P2X7R antagonist (e.g., JNJ-47965567) to determine non-specific binding.[16]

2.3. Washing and Drying:

  • After incubation, the sections are washed in a buffer to remove unbound radiotracer.

  • The slides are then dried.

2.4. Imaging:

  • The dried slides are exposed to a phosphor imaging plate or autoradiographic film.

  • The resulting image shows the distribution of [11C]this compound binding in the tissue.

2.5. Quantification:

  • The optical density of the autoradiograms is measured and converted to radioactivity concentration using a calibrated standard.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

P2X7 Receptor Signaling Pathway and Inhibition by this compound

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Pore Formation P2X7R->Pore This compound This compound This compound->P2X7R Allosterically Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β / IL-18 Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7R signaling cascade and its allosteric inhibition by this compound.

Experimental Workflow for [11C]this compound PET Imaging

PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Radiosynthesis 1. [11C]this compound Radiosynthesis & QC Injection 3. IV Bolus Injection of [11C]this compound Radiosynthesis->Injection Subject_Prep 2. Subject Preparation & Arterial Line Placement Subject_Prep->Injection PET_Scan 4. 90-min Dynamic PET Scan Injection->PET_Scan Blood_Sampling 5. Arterial Blood Sampling Injection->Blood_Sampling Image_Recon 7. PET Image Reconstruction PET_Scan->Image_Recon Metabolite_Analysis 6. Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling 8. Kinetic Modeling (e.g., 2TCM) Metabolite_Analysis->Kinetic_Modeling Image_Recon->Kinetic_Modeling Quantification 9. Quantification of P2X7R Density (VT, BPND) Kinetic_Modeling->Quantification

Caption: A typical experimental workflow for a [11C]this compound PET imaging study.

References

The P2X7 Receptor Antagonist SMW139: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SMW139, a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, particularly microglia, and is a key player in neuroinflammation. Its activation triggers a cascade of downstream events, including inflammasome activation and the release of pro-inflammatory cytokines. This compound has emerged as a valuable tool for studying P2X7R function and as a potential therapeutic agent and imaging biomarker for neuroinflammatory disorders.

Core Concepts

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels. Unlike other P2X receptors that are activated by nanomolar concentrations of ATP, the P2X7R requires much higher, micromolar to millimolar, concentrations of extracellular ATP for activation[1][2]. This characteristic suggests its role in pathological conditions associated with significant cell stress and damage, leading to massive ATP release.

Prolonged activation of the P2X7R leads to the formation of a large transmembrane pore, allowing the passage of molecules up to 900 Da in size. This pore formation is a critical step in the activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.

This compound is an adamantanyl benzamide (B126) derivative that acts as a negative allosteric modulator of the P2X7R. This mechanism of action means that this compound binds to a site on the receptor distinct from the ATP binding site, and in doing so, it reduces the affinity of ATP for the receptor and/or the efficacy of ATP in opening the channel.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, derived from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueSpeciesAssayReference
Ki32 nMHumanRadioligand binding assay[3]
Inhibition of ATP-induced Caspase-1 activity~60% reductionHuman (STEMI patient monocytes)Fluorometric assay[4]
Inhibition of IL-1β releaseSignificant reductionHuman (STEMI patient monocytes)ELISA[4]

Table 2: Pharmacokinetic Properties of [11C]this compound

ParameterValueSpeciesMethodReference
Metabolic Stability (in plasma at 45 min p.i.)42% intactRatRadio-HPLC[1][5]
Plasma Protein Binding90%RatNot specified[1]
Brain UptakeRapidMousePET imaging[3]
ClearanceRapid, via liver metabolismMousePET imaging[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antagonistic properties of this compound.

In Vitro Inflammasome Activation Assay

Objective: To determine the inhibitory effect of this compound on ATP-induced inflammasome activation in monocytic cells.

Cell Line: THP-1 human monocytic cells or peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Priming: Culture THP-1 cells or isolated PBMCs. Prime the cells with interferon-γ and lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β expression.

  • Antagonist Pre-incubation: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1-1000 nM) or a vehicle control (DMSO) for a specified period.

  • P2X7R Activation: Stimulate the cells with a high concentration of ATP to activate the P2X7R and induce inflammasome activation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine and Enzyme Analysis:

    • Measure the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Measure caspase-1 activity in the supernatant using a fluorometric assay.

In Vivo PET Imaging with [11C]this compound

Objective: To visualize and quantify P2X7R expression in the brain in vivo.

Tracer: [11C]this compound, a radiolabeled form of this compound.

Protocol:

  • Subject Preparation: Position the subject (animal model or human) in a PET scanner.

  • Tracer Administration: Administer a bolus injection of [11C]this compound intravenously.

  • Dynamic PET Scan: Acquire a dynamic PET scan over a period of 90 minutes.

  • Arterial Blood Sampling: Perform arterial blood sampling throughout the scan to generate a metabolite-corrected arterial plasma input function. This involves measuring the radioactivity in whole blood and plasma and analyzing the fraction of unmetabolized [11C]this compound using radio-HPLC.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of 3D images over time.

    • Co-register the PET images with anatomical images (e.g., MRI).

    • Define regions of interest (ROIs) on the anatomical images.

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

    • Apply pharmacokinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate parameters such as the total volume of distribution (VT) and the binding potential (BPND), which reflect the density of P2X7 receptors.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and the P2X7 receptor.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 K_efflux->NLRP3 Casp1 Pro-Caspase-1 -> Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β -> IL-1β (secreted) Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 Receptor Signaling Pathway leading to inflammasome activation.

SMW139_Antagonism cluster_downstream Downstream Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to orthosteric site This compound This compound (Allosteric Antagonist) This compound->P2X7R Binds to allosteric site No_Activation Channel/Pore Formation Blocked P2X7R->No_Activation No_Inflammasome Inflammasome Activation Inhibited No_Activation->No_Inflammasome

Caption: Mechanism of P2X7R antagonism by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Inflammasome Inflammasome Activation Assay (Measure Caspase-1, IL-1β) Binding->Inflammasome Characterize Potency PK Pharmacokinetic Studies (Metabolism, Brain Uptake) Inflammasome->PK Proceed to In Vivo PET PET Imaging with [11C]this compound (Quantify P2X7R in vivo) PK->PET Validate for Imaging

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized allosteric antagonist of the P2X7 receptor with high affinity and potency. Its ability to inhibit inflammasome activation makes it a promising candidate for therapeutic intervention in neuroinflammatory and other inflammatory diseases. Furthermore, its radiolabeled counterpart, [11C]this compound, has been successfully employed as a PET tracer to visualize and quantify P2X7R expression in the living brain, offering a valuable tool for diagnosing and monitoring neuroinflammation in conditions such as multiple sclerosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological tool.

References

The Discovery and Development of SMW139: A P2X7R-Targeted PET Tracer for Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SMW139 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel highly expressed on pro-inflammatory microglia.[1][2] Radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a promising positron emission tomography (PET) tracer for the in vivo visualization and quantification of neuroinflammation.[1][2][3] The development of [11C]this compound has provided a valuable tool for investigating the role of microglial activation in a range of neurological disorders, including multiple sclerosis (MS) and other neurodegenerative diseases.[1][3][4][5] This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of this compound.

Discovery and Structure-Activity Relationship

The development of this compound originated from a series of adamantanyl benzamide (B126) analogues designed as potent P2X7R antagonists.[5][6] Four of these analogues, including the parent compound (1) and three fluorinated derivatives (2, 3, and this compound), were selected for radiolabeling and further evaluation based on their high affinity for the human P2X7R.[5][6]

The selection of this compound as the lead candidate was primarily driven by its enhanced metabolic stability in vivo. While all four analogues demonstrated good brain penetration, [11C]this compound exhibited the highest stability in rat plasma, with 42% of the intact tracer remaining at 45 minutes post-injection.[5][7] This characteristic is crucial for a PET tracer to ensure that the detected signal accurately reflects binding to the target receptor rather than to radiometabolites.

Table 1: In Vitro Binding Affinity of Adamantanyl Benzamide Analogues for Human P2X7R
CompoundK_i_ (nM)
19
222
323
This compound 32

Data sourced from Janssen et al., 2018.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to an allosteric site on the P2X7 receptor, thereby antagonizing its activation by extracellular ATP. The P2X7 receptor plays a critical role in the inflammatory cascade within the central nervous system.[5] In response to high concentrations of ATP, often released during cellular stress or injury, the P2X7R opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3]

This ionic dysregulation is a key trigger for the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome within microglia.[3][4][8] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms.[3][8] These cytokines are potent mediators of the neuroinflammatory response. By blocking P2X7R activation, this compound can attenuate this signaling cascade.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates IonChannel Cation Channel Opening P2X7R->IonChannel IonInflux Ca²⁺/Na⁺ Influx, K⁺ Efflux IonChannel->IonInflux NLRP3 NLRP3 Inflammasome Activation IonInflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β / Pro-IL-18 Caspase1->ProIL1b IL1b Mature IL-1β / IL-18 (Secretion) ProIL1b->IL1b Cleavage by Caspase-1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation This compound This compound (Antagonist) This compound->P2X7R Binds and Inhibits

Caption: P2X7R signaling pathway in microglia.

Preclinical Development

The preclinical evaluation of [11C]this compound was conducted in rodent models to assess its pharmacokinetic properties, binding specificity, and potential as an imaging agent for neuroinflammation.

Pharmacokinetics and Biodistribution

Ex vivo biodistribution studies in healthy Wistar rats demonstrated that all four evaluated adamantanyl benzamide analogues, including [11C]this compound, were capable of crossing the blood-brain barrier.[6] [11C]this compound showed the most favorable metabolic profile, with enhanced stability in plasma compared to the other analogues.[5][7] Further studies confirmed that [11C]this compound is not a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[9][10]

Table 2: Preclinical Pharmacokinetic and In Vitro Binding Data for [11C]this compound
ParameterSpeciesValueReference
Binding Affinity (K_d_) Rat20.6 ± 1.7 nM[3][9]
Binding Affinity (K_d_) Human4.6 ± 0.8 nM[11]
Metabolic Stability Rat (Plasma)42% intact at 45 min[5][7]
Metabolic Stability Mouse (Plasma)33% intact at 30 min[8][12]
Metabolic Stability Mouse (Brain)29% intact at 30 min[8][12]
In Vivo Efficacy and Target Engagement

The utility of [11C]this compound for imaging neuroinflammation was demonstrated in an experimental autoimmune encephalomyelitis (EAE) rat model of multiple sclerosis.[3][9] PET imaging revealed significantly higher uptake of [11C]this compound in EAE animals at the peak of the disease compared to the recovery phase, and this uptake correlated positively with clinical scores.[3][9][10] The specific binding of the tracer to P2X7R was confirmed in blocking studies, where pre-treatment with the P2X7R antagonist JNJ-47965567 significantly reduced tracer uptake.[9][10]

High specific binding was also demonstrated in a rat model with localized overexpression of the human P2X7 receptor.[5][6]

Toxicology

An extended single microdose toxicity study was conducted in healthy male and female rats. Following a single intravenous administration of this compound at a dose of 0.12 mg/kg, no adverse or toxic effects were observed.[6] The study found no treatment-related changes in body weight, food consumption, hematology, coagulation, clinical chemistry, or organ weights upon necropsy.[6]

Clinical Development

A first-in-human study of [11C]this compound was conducted to characterize its pharmacokinetics and evaluate its potential to detect neuroinflammation in patients with active relapsing-remitting multiple sclerosis (RRMS) compared to healthy controls.[1][2][13][14]

Pharmacokinetics in Humans

The study involved dynamic 90-minute PET scans with arterial blood sampling to generate a metabolite-corrected plasma input function.[1][2][13] The kinetic data for [11C]this compound in the human brain were best described by a reversible two-tissue compartment model.[1][2][13] The tracer showed rapid clearance from the non-displaceable compartment.[15]

Table 3: Human PET Study Parameters for [11C]this compound
ParameterValue
Patient Population 5 RRMS patients, 5 Healthy Controls
Injected Dose 362 ± 44 MBq
Molar Activity 59 ± 38 GBq/μmol
Scan Duration 90 minutes (dynamic)
Kinetic Model Reversible two-tissue compartment model

Data sourced from Hagens et al., 2020.[1][2]

Efficacy in Detecting Neuroinflammation

Exploratory comparisons between the RRMS patients and healthy controls demonstrated an increased volume of distribution (V_T_) and binding potential (BP_ND_) in normal-appearing brain regions of RRMS patients.[1][13] This suggests that [11C]this compound can detect widespread neuroinflammation even in areas without visible lesions on MRI. Interestingly, the binding potential was decreased in MS lesions compared to non-lesional white matter, with a further decrease in gadolinium-enhancing lesions.[1][2][13] This may reflect complex pathological changes within the lesions, such as alterations in blood-brain barrier integrity, which was supported by an increased V_T in enhancing lesions.[1][2][13]

Experimental Protocols

Synthesis of this compound Precursor and Radiosynthesis of [11C]this compound

The synthesis of the desmethyl precursor for this compound involves a PyBOP-mediated coupling reaction.[5]

Radiosynthesis: [11C]this compound is produced via the carbon-11 methylation of its desmethyl precursor. [11C]Methyl iodide or [11C]methyl triflate is used as the methylating agent. A modified procedure utilizes potassium carbonate (K₂CO₃) as a base.[2] The final product is purified by high-performance liquid chromatography (HPLC) to achieve a radiochemical purity of over 98%.[2]

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control C11_Production [11C]CO₂ Production (Cyclotron) C11_Methylation_Agent Conversion to [11C]CH₃I or [11C]CH₃OTf C11_Production->C11_Methylation_Agent Reaction [11C]Methylation Reaction (K₂CO₃ base) C11_Methylation_Agent->Reaction Precursor This compound Desmethyl Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Radiochemical Purity (>98%) Molar Activity Residual Solvents Formulation->QC

Caption: General workflow for the radiosynthesis of [11C]this compound.

In Vivo PET Imaging Protocol (Human)
  • Patient Preparation: Patients are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Tracer Administration: A bolus of [11C]this compound (approximately 362 ± 44 MBq) is administered intravenously.[2]

  • Dynamic PET Scan: A 90-minute dynamic emission scan is acquired immediately following tracer injection.[2]

  • Arterial Blood Sampling: Continuous online and manual arterial blood samples are taken throughout the scan to determine the arterial input function and for metabolite analysis.[2][13]

  • Metabolite Analysis: Plasma is separated from blood samples, and HPLC is used to distinguish the parent [11C]this compound from its radiometabolites.

  • Image Reconstruction and Analysis: PET data are reconstructed, and regional time-activity curves are generated. These curves, along with the metabolite-corrected arterial input function, are fitted to a reversible two-tissue compartment model to estimate kinetic parameters such as K₁, k₂, k₃, k₄, V_T_, and BP_ND_.[1][2][13]

Experimental Autoimmune Encephalomyelitis (EAE) Rat Model
  • Induction: EAE is induced in Lewis rats by immunization with myelin basic protein (MBP) fragment 69-88 emulsified in complete Freund's adjuvant (CFA).[9][10]

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease and scored on a standardized scale.

  • PET Imaging: [11C]this compound PET scans are performed at the peak of the disease and during the recovery phase to assess neuroinflammation.[9]

  • Validation: Immunohistochemistry and autoradiography are performed on brain and spinal cord tissues to validate the PET findings and confirm the presence of microglial activation and P2X7R expression.[9]

Conclusion

This compound is a well-characterized PET tracer that demonstrates high affinity and selectivity for the P2X7 receptor. Its favorable pharmacokinetic profile, including good brain penetration and metabolic stability, makes it a suitable tool for in vivo imaging. Preclinical studies in relevant animal models have validated its ability to detect neuroinflammation, and a first-in-human study has successfully translated these findings, demonstrating its potential for quantifying microglial activation in patients with multiple sclerosis. [11C]this compound represents a significant advancement in the field of neuroimaging, providing researchers and clinicians with a specific marker to study the dynamics of neuroinflammatory processes in a variety of neurological disorders. Further clinical studies are warranted to fully establish its role in diagnostics, patient stratification, and as a biomarker for monitoring therapeutic interventions targeting neuroinflammation.[1][2]

References

SMW139 for Imaging Microglial Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of SMW139, a positron emission tomography (PET) tracer for imaging microglial activation, specifically targeting the P2X7 receptor (P2X7R). It is intended for researchers, scientists, and drug development professionals working in neuroinflammation and neurodegenerative diseases.

Introduction: Targeting Pro-inflammatory Microglia

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While they contribute to tissue repair and homeostasis, their sustained activation into a pro-inflammatory phenotype is a hallmark of many neurodegenerative and neuroinflammatory diseases, including multiple sclerosis and Parkinson's disease.[1][2][3] Non-invasive imaging of this specific activation state is crucial for understanding disease pathogenesis and monitoring the efficacy of immunomodulatory therapies.[1][3]

Traditional neuroinflammation PET tracers primarily target the 18 kDa translocator protein (TSPO), which, despite its utility, is expressed by various cell types and does not differentiate between pro- and anti-inflammatory microglial states.[2][3] This limitation has driven the development of more specific imaging agents.[3] [11C]this compound is a novel PET tracer that targets the purinergic P2X7 receptor (P2X7R), a key player in the pro-inflammatory cascade that is highly expressed on activated, pro-inflammatory microglia.[1][2][4][5] This makes [11C]this compound a promising tool for specifically visualizing and quantifying pro-inflammatory microglial activation in vivo.[1]

Core Mechanism of Action: The P2X7 Receptor

This compound is a potent and selective antagonist for the P2X7R.[6][7] The P2X7R is an ATP-gated ion channel that is significantly upregulated on the surface of microglia during a pro-inflammatory response.[7][8] Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a downstream signaling cascade. This cascade involves the formation of a large transmembrane pore and activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines like IL-1β.[8] By binding to P2X7R, [11C]this compound allows for the in vivo visualization of microglia engaged in this pro-inflammatory pathway.

P2X7R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Triggers ATP ATP (High Conc.) ATP->P2X7R Binds & Activates Cytokines Pro-inflammatory Cytokine Release (IL-1β) NLRP3->Cytokines Leads to This compound [11C]this compound This compound->P2X7R Antagonist Binding (PET Signal)

P2X7R signaling pathway in pro-inflammatory microglia.

Quantitative Data Summary

The efficacy of [11C]this compound as a PET tracer is supported by its favorable pharmacokinetic and binding properties.

Table 1: Binding Affinity of this compound

Parameter Species Value Reference
Kd Rat P2X7R 20.6 ± 1.7 nM [1]

| Ki | Human P2X7R | 32 nM |[6][7] |

Table 2: In Vivo Metabolic Stability of [11C]this compound

Time Post-Injection Species % Intact Tracer in Plasma Reference
45 minutes Rat 42% [9][8]

| 90 minutes | Human | ~50% |[8] |

Table 3: Radiosynthesis and Quality Control of [11C]this compound

Parameter Reported Value Reference
Radiochemical Purity >98% [4][10]
Molar Activity (Human Study) 59 ± 38 GBq/µmol [4]

| Molar Activity (Mouse Study) | 33.0 ± 21.0 GBq/µmol |[10] |

Experimental Protocols

Detailed methodologies are critical for the successful application of [11C]this compound imaging. Below are protocols derived from published studies.

The radiosynthesis of [11C]this compound is typically performed via [11C]methylation of a desmethyl precursor.

  • [11C]Methyl Iodide Production: [11C]CO2 is produced via a cyclotron and converted to [11C]methyl iodide ([11C]CH3I) using standard radiochemistry modules.

  • Radiolabeling Reaction: The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF). The [11C]CH3I is bubbled through the precursor solution in the presence of a base (e.g., K2CO3) to facilitate the methylation reaction.[4][11]

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and byproducts.

  • Formulation: The purified [11C]this compound fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a sterile, injectable solution (e.g., saline with ethanol).

  • Quality Control: The final product is tested for radiochemical purity (>98%), molar activity, and sterility before injection.[4][10]

This protocol is a composite based on studies in patients with Multiple Sclerosis and Parkinson's Disease.[2][12][4]

  • Subject Preparation: Subjects provide written informed consent. For studies investigating disease-specific changes, a washout period for interfering medications may be required.[11]

  • Tracer Administration: A bolus of [11C]this compound (e.g., 362 ± 44 MBq) is administered intravenously at the start of the scan.[4][11]

  • Dynamic PET Scan: A dynamic PET scan is acquired over 90 minutes.[2][12][4] The data is often collected in list mode and reconstructed into a series of time frames (e.g., 1x15s, 3x5s, 3x10s, 4x60s, etc.).[7][11]

  • Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, continuous automated and/or manual arterial blood samples are taken throughout the scan.[2][4][7]

  • Metabolite Analysis: Plasma is separated from whole blood samples. The fraction of parent [11C]this compound and its radiometabolites is determined using HPLC.[7][13] This is crucial as brain-penetrating radiometabolites have been identified.[8][13]

  • Structural MRI: A high-resolution T1-weighted MRI is typically acquired within a short period of the PET scan for anatomical co-registration and definition of regions of interest (ROIs).[4][11]

  • Image Processing: PET images are corrected for attenuation (using a CT scan), scatter, and motion. The PET images are then co-registered to the subject's MRI.

  • Time-Activity Curves (TACs): TACs are generated for various brain ROIs by plotting the radioactivity concentration in each region over time.

  • Kinetic Modeling: The tissue TACs are fitted to a kinetic model using the metabolite-corrected arterial plasma input function.

    • Optimal Model: A reversible two-tissue compartment model (2TCM) has been identified as the optimal model for describing [11C]this compound kinetics in the human brain.[4][14]

    • Dual-Input Modeling: To improve quantification by accounting for brain-penetrant radiometabolites, a dual-input compartment model can be used.[2][13] This model considers both the parent tracer and the radiometabolites.

    • Outcome Parameter: The primary outcome parameter is the total distribution volume (VT) or, more specifically, the distribution volume of the parent tracer (VTp), which reflects the density of available P2X7 receptors.[2][13]

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Tracer 1. Radiosynthesis of [11C]this compound Injection 3. IV Bolus Injection Tracer->Injection Patient 2. Subject Consent & Preparation Patient->Injection Scan 4. 90-min Dynamic PET Scan Injection->Scan Sampling 5. Arterial Blood Sampling Scan->Sampling ImageProc 8. Image Processing & Co-registration Scan->ImageProc Metabolite 7. Plasma Metabolite Analysis (HPLC) Sampling->Metabolite MRI 6. Structural MRI MRI->ImageProc Modeling 9. Kinetic Modeling (e.g., 2TCM) Metabolite->Modeling ImageProc->Modeling Quant 10. Quantification (VT or VTp) Modeling->Quant Logical_Relationship Target Pro-inflammatory Microglia Upregulation Upregulate P2X7 Receptor Target->Upregulation Binding High Affinity & Selective Binding to P2X7R Upregulation->Binding Tracer [11C]this compound Tracer->Binding Signal In Vivo PET Signal Binding->Signal Outcome Quantification of Neuroinflammation Signal->Outcome

References

In-Depth Technical Guide to the Binding Affinity and Specificity of SMW139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMW139 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia.[1] Its high affinity and specificity for P2X7R have led to its development as a radiolabeled positron emission tomography (PET) tracer, [¹¹C]this compound, for in vivo imaging of neuroinflammation. This guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for human and rodent P2X7R, its specificity profile, and detailed experimental protocols for assessing these properties.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for the P2X7 receptor has been determined in various species using different experimental techniques. The following tables summarize the key quantitative data.

Table 1: Dissociation Constant (Kd) of this compound for P2X7 Receptor

SpeciesReceptor TypeRadioligandExperimental MethodKd (nM)Reference
HumanP2X7R[³H]this compoundSaturation Binding Assay4.6 ± 0.8
RatP2X7R[³H]this compoundSaturation Binding Assay20.6 ± 1.7[2]

Table 2: Inhibition Constant (Ki) of this compound for Human P2X7 Receptor

SpeciesReceptor TypeExperimental MethodKi (nM)Reference
HumanP2X7RNot Specified32[1]

Binding Specificity of this compound

The specificity of this compound for the P2X7 receptor is a critical aspect of its utility as a research tool and potential therapeutic agent.

Allosteric Binding Mechanism

This compound functions as an allosteric antagonist, meaning it binds to a site on the P2X7 receptor that is distinct from the orthosteric site where the endogenous agonist, ATP, binds. This is evidenced by the observation that while the orthosteric antagonist A-740003 could not completely block [¹¹C]this compound binding, the structurally similar allosteric antagonist JNJ-47965567 could fully displace it.

Selectivity Profile

While comprehensive screening against a wide panel of receptors is not extensively reported in the public domain, the available data strongly support the selectivity of this compound for the P2X7 receptor. In vivo blocking experiments in animal models of neuroinflammation have demonstrated that the uptake of [¹¹C]this compound in the brain can be significantly reduced by co-administration of another P2X7R-specific antagonist, JNJ-47965567, indicating that the PET signal is specific to P2X7R binding.[2] Furthermore, studies have highlighted that this compound is a P2X subtype-selective allosteric modulator.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide in-depth protocols for key experiments used to characterize the binding of this compound.

Saturation Binding Assay for Kd Determination

This protocol describes the methodology to determine the dissociation constant (Kd) of [³H]this compound for the P2X7 receptor.

Materials:

  • [³H]this compound (Radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Cell membranes or tissue homogenates expressing the P2X7 receptor (e.g., from human or rat)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/C filters, presoaked in 0.5% polyethyleneimine

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of [³H]this compound in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • For each concentration of [³H]this compound, prepare two sets of tubes: one for total binding and one for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the P2X7 receptors.

  • Add the cell membranes or tissue homogenates to all tubes.

  • Initiate the binding reaction by adding the [³H]this compound dilutions to the tubes.

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the GF/C filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the specific binding data using non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).

In Vivo PET Imaging Protocol with [¹¹C]this compound

This protocol outlines the general procedure for conducting in vivo PET imaging in a rat model of neuroinflammation to assess P2X7R expression.

Animal Model:

  • Experimental Autoimmune Encephalomyelitis (EAE) induced in Lewis rats is a common model for multiple sclerosis and neuroinflammation.[2]

  • Rats with local overexpression of the human P2X7 receptor in the brain can also be used to assess target engagement.

Radiotracer:

  • [¹¹C]this compound is synthesized with a high radiochemical purity (>98%).

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the PET scanner.

  • Tracer Injection: Administer a bolus injection of [¹¹C]this compound intravenously (e.g., via the tail vein). The injected dose is typically in the range of 25-40 MBq.

  • PET Scan Acquisition: Acquire dynamic PET data for a duration of 60-90 minutes.

  • Arterial Blood Sampling (for full kinetic modeling): If required for quantitative analysis, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Define regions of interest (ROIs) in the brain (e.g., striatum, cerebellum, spinal cord).

    • Generate time-activity curves (TACs) for each ROI, which show the change in tracer concentration over time.

    • Analyze the TACs using pharmacokinetic models (e.g., a reversible two-tissue compartment model) to quantify tracer uptake and binding potential (BPnd), which is an index of receptor density.

  • Blocking Experiment (for specificity validation): To confirm that the observed PET signal is specific to P2X7R, a separate group of animals can be pre-treated with a non-radiolabeled P2X7R antagonist (e.g., JNJ-47965567) before the [¹¹C]this compound injection. A significant reduction in tracer uptake in the brain would confirm specific binding.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway in Inflammation

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Channel Activates This compound This compound (Allosteric Antagonist) This compound->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Leads to Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1b

Caption: P2X7R signaling cascade upon ATP binding and its inhibition by this compound.

Experimental Workflow for [¹¹C]this compound PET Imaging

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Animal_Model 1. Animal Model Preparation (e.g., EAE Rat) Anesthesia 3. Anesthesia Animal_Model->Anesthesia Tracer_Synth 2. [¹¹C]this compound Synthesis Tracer_Inject 4. Tracer Injection (i.v.) Tracer_Synth->Tracer_Inject Anesthesia->Tracer_Inject PET_Scan 5. Dynamic PET Scan (60-90 min) Tracer_Inject->PET_Scan Image_Recon 7. Image Reconstruction PET_Scan->Image_Recon Blood_Sampling 6. Arterial Blood Sampling Kinetic_Model 10. Pharmacokinetic Modeling Blood_Sampling->Kinetic_Model ROI_Def 8. ROI Definition Image_Recon->ROI_Def TAC_Gen 9. Time-Activity Curve Generation ROI_Def->TAC_Gen TAC_Gen->Kinetic_Model Quant 11. Quantification of Binding (BPnd) Kinetic_Model->Quant

Caption: Step-by-step workflow for in vivo [¹¹C]this compound PET imaging studies.

Logical Relationship of this compound Binding and Specificity Assessment

Specificity_Logic cluster_affinity Affinity Assessment cluster_specificity Specificity Assessment Hypothesis Hypothesis: This compound is a high-affinity and specific P2X7R antagonist Sat_Binding Saturation Binding Assay ([³H]this compound) Hypothesis->Sat_Binding Blocking_Exp In Vivo Blocking Experiment (with non-labeled P2X7R antagonist) Hypothesis->Blocking_Exp Selectivity_Screen Selectivity Screening (vs. other receptors - Ideal) Hypothesis->Selectivity_Screen Kd_Val Determination of Kd value Sat_Binding->Kd_Val Conclusion Conclusion: This compound demonstrates high affinity and specificity for the P2X7 receptor Kd_Val->Conclusion PET_Signal Measurement of [¹¹C]this compound PET Signal Reduction Blocking_Exp->PET_Signal PET_Signal->Conclusion Selectivity_Screen->Conclusion

Caption: Logical framework for evaluating the binding affinity and specificity of this compound.

References

In vivo characterization of [11C]SMW139

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Characterization of [11C]SMW139

Introduction

[11C]this compound is a novel positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the purinergic P2X7 receptor (P2X7R).[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is highly expressed on pro-inflammatory microglia and macrophages, making it a key biomarker for neuroinflammation.[1][4] Its upregulation is implicated in various neurological disorders, including multiple sclerosis (MS) and Alzheimer's disease. This guide provides a comprehensive technical overview of the in vivo characterization of [11C]this compound, summarizing key data, experimental protocols, and the underlying biological and analytical frameworks for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below for ease of comparison.

Table 1: Radiosynthesis and Physicochemical Properties
ParameterValueSpeciesReference
Radiochemical Purity > 98%-
98.3% (±0.5%)Mouse
Molar Activity (at injection) 59 (±38) GBq/μmolHuman
33.0 (±21.0) GBq/μmolMouse
75–151 GBq/μmolRat
95 (±88) MBq/nmolHuman
Binding Affinity (Ki) 32 nM-
Binding Affinity (Kd) 20.6 (±1.7) nMRat
LogD 2.5 - 3.5 (for analogues)-
Table 2: In Vivo PET Imaging Parameters
SubjectInjected Activity (MBq)Injected Mass (µg)Scan Duration (min)Reference
Healthy Humans 424.0 (±54.8)1.91 (±1.31)90
RRMS Patients 362 (±44)-90
Healthy Controls 362 (±44)-90
MS & HC Groups 402 - 4042.7 (±1.7)90
Mice (APP/PS1-21) 9.5 (±0.5)6.06 (±5.61) µg/kg60
Rats (EAE Model) 20 - 30-Dynamic
Table 3: Radiometabolite Analysis
SpeciesTime (min p.i.)Unchanged [11C]this compound in Plasma (%)Unchanged [11C]this compound in Brain (%)Reference
Mouse 1052.1 (±6.8)37.8 (±18.6)
Mouse 303329
Mouse 4523.7 (±6.2)23.3 (±10.3)
Human 2012 (free radioactivity)-
Table 4: Kinetic Modeling of Brain Data
Subject GroupOptimal ModelKey FindingsReference
Healthy Humans 2TCM with dual input (2TDI)Correction for brain-penetrating radiometabolites improves quantification of P2X7R.
RRMS Patients & HC Reversible 2TCM with fixed k4Increased Volume of Distribution (VT) and Binding Potential (BPND) in RRMS patients compared to controls.
MS Patients & HC Single Tissue Compartment Dual-Input (1TDI)Dual-input model necessary due to significant contribution of radiometabolites.

Abbreviations: RRMS (Relapsing-Remitting Multiple Sclerosis), HC (Healthy Controls), 2TCM (Two-Tissue Compartment Model), p.i. (post-injection).

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via N-methylation of a suitable precursor using [11C]methyl triflate or [11C]methyl iodide.

  • [11C]Methylation: The precursor is dissolved in a suitable solvent (e.g., acetone, DMF).

  • Base: A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.

  • Reaction: [11C]methyl triflate or iodide is trapped in the reaction mixture and heated.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection. The entire automated process typically takes around 40 minutes.

In Vivo Animal Studies
  • Animal Models: Studies have utilized various animal models, including C57BL/6J mice, Lewis rats with experimental autoimmune encephalomyelitis (EAE) to model MS, and APP/PS1-21 transgenic mice as a model for β-amyloid deposition.

  • Anesthesia: Animals are typically anesthetized with isoflurane (B1672236) during the imaging procedure.

  • Tracer Injection: A bolus of [11C]this compound is injected intravenously, often via a tail vein catheter.

  • PET Scanning: Dynamic PET scans are acquired immediately after injection for a duration of 60 to 90 minutes. For blocking experiments, a P2X7R antagonist like JNJ-47965567 can be administered prior to the tracer to confirm specific binding.

In Vivo Human Studies
  • Subject Recruitment: Human studies have included healthy controls and patients with neurological conditions like relapsing-remitting multiple sclerosis (RRMS) and progressive MS (PMS).

  • PET Scanning: Dynamic brain PET scans are performed for 90 minutes on high-resolution scanners following an intravenous bolus injection of [11C]this compound.

  • Arterial Blood Sampling: To generate a metabolite-corrected arterial plasma input function, continuous and/or manual arterial blood samples are drawn throughout the scan.

  • Metabolite Analysis: Plasma samples are analyzed using radio-HPLC to separate the parent [11C]this compound from its radiometabolites. This is crucial as studies have shown that two brain-penetrating radiometabolites are present and must be accounted for to accurately quantify P2X7R binding.

Kinetic Modeling

The quantification of [11C]this compound binding in the brain requires kinetic modeling of the dynamic PET data.

  • Model Selection: Various compartment models are tested, including the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM). The optimal model is often determined using the Akaike Information Criterion (AIC).

  • Input Function: The model requires an arterial input function, which is the concentration of the radiotracer in arterial plasma over time.

  • Metabolite Correction: Crucially, the input function must be corrected for metabolism. Due to the presence of brain-penetrating radiometabolites, a dual-input compartment model has been shown to improve the accuracy of quantification. This model uses separate input functions for the parent tracer and its brain-penetrant metabolites.

  • Outcome Parameters: The primary outcome parameter is the total volume of distribution (VT), which reflects the total binding (specific and non-specific) of the tracer in a brain region. From VT, the binding potential (BPND) can be derived as a measure of specific receptor binding. A reversible 2TCM with the dissociation rate k4 fixed to a global value has been identified as an optimal model in human studies.

Visualizations

P2X7R Signaling Pathway in Neuroinflammation

P2X7R_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Flux Opens Pore Macropore Formation P2X7R->Pore Prolonged Activation ATP Extracellular ATP (Danger Signal) ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Neuroinflammation Neuroinflammation Pore->Neuroinflammation Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->IL1b Cleaves Pro-forms IL1b->Neuroinflammation Experimental_Workflow cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis [11C]this compound Radiosynthesis QC Quality Control (Purity, Molar Activity) Radiosynthesis->QC Injection IV Bolus Injection QC->Injection Subject Subject Preparation (Human/Animal) Subject->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling TACs Generate Tissue Time-Activity Curves (TACs) PET_Scan->TACs Metabolite Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite Input_Function Generate Input Function (Parent ± Metabolite) Metabolite->Input_Function Kinetic_Modeling Kinetic Modeling (e.g., 2TCM, 1TDI) Input_Function->Kinetic_Modeling TACs->Kinetic_Modeling Outcome Outcome Parameters (VT, BPND) Kinetic_Modeling->Outcome Kinetic_Modeling_Logic Input Dynamic PET Data Time-Activity Curves (TACs) for Brain Regions Model Compartment Model (e.g., 2TCM) C₁(t) C₂(t) K₁ k₂ k₃ k₄ Input:f1->Model Fit to Plasma Arterial Plasma Samples Metabolite Analysis (HPLC) Metabolite-Corrected Arterial Input Function Cₚ(t) Plasma:f2->Model Input to Output Outcome Parameters VT = K₁/k₂ (1 + k₃/k₄) BPND = k₃/k₄ Model->Output Estimates

References

SMW139 as a marker for activated microglia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SMW139: A PET Tracer for Activated Microglia

Introduction

In the landscape of neuroinflammation imaging, the quest for specific and informative biomarkers is paramount. While positron emission tomography (PET) targeting the 18 kDa translocator protein (TSPO) has been a cornerstone for visualizing activated microglia, it has limitations, notably its inability to distinguish between the pro-inflammatory and anti-inflammatory phenotypes of these cells.[1][2][3] A newer radioligand, [11C]this compound, has emerged as a promising tool to overcome this challenge. [11C]this compound is a PET tracer that selectively binds with high affinity to the purinergic P2X7 receptor (P2X7R).[4][5] The P2X7R is an ATP-gated ion channel significantly upregulated on the surface of pro-inflammatory microglia, making [11C]this compound a specific marker for this neurotoxic cellular state. This guide provides a comprehensive technical overview of this compound, its mechanism, quantitative data from key studies, and detailed experimental protocols for its use.

Mechanism of Action and Signaling Pathway

This compound is an allosteric antagonist of the P2X7 receptor. The P2X7R is primarily expressed on immune cells, with the highest levels found on microglia within the central nervous system. Under physiological conditions, the receptor is largely inactive due to the low affinity of its natural ligand, adenosine (B11128) triphosphate (ATP). However, in instances of cellular damage or stress, large quantities of ATP are released into the extracellular space, leading to P2X7R activation. This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent cleavage and release of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β). By binding to P2X7R, [11C]this compound allows for the in vivo visualization and quantification of microglia engaged in this pro-inflammatory signaling cascade.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor IonFlux Ion Flux (Na+, Ca2+ in; K+ out) P2X7R->IonFlux ATP High Extracellular ATP (Damage Signal) ATP->P2X7R activates Inflammasome NLRP3 Inflammasome Activation Casp1 Caspase-1 Activation Inflammasome->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves IL1B IL-1β Release (Pro-inflammatory) ProIL1B->IL1B IonFlux->Inflammasome

P2X7R signaling pathway in activated microglia.

Quantitative Data Presentation

The utility of [11C]this compound has been investigated across several neurological disorders. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Studies with [11C]this compound
ModelKey FindingsQuantitative MetricsReference
hP2X7R Overexpressing Rat High binding to the human P2X7 receptor in vivo.-
Experimental Autoimmune Encephalomyelitis (EAE) Rat Model Tracer uptake was significantly higher at the peak of the disease compared to the recovery phase. Specific accumulation demonstrated by blocking with a P2X7R antagonist.Good affinity for rat P2X7R with a Kd of 20.6 ± 1.7 nM.
APP/PS1-21 Mouse Model (Aβ Deposition) Longitudinal PET imaging showed age-dependent changes in tracer uptake.-
Healthy Male Wistar Rats [11C]this compound showed the highest metabolic stability in plasma compared to other analogues.42% of intact tracer remained at 45 min post-injection.
Table 2: Human Clinical Studies with [11C]this compound
DiseaseParticipantsKey FindingsQuantitative ParameterValueReference
Parkinson's Disease (PD) 15 PD Patients, 15 Healthy Controls (HC)Increased P2X7R binding in the putamen and whole cortex of PD patients compared to HCs.Distribution Volume (VTp)Significantly higher in putamen (β = 0.04; P = 0.046) and whole cortex (β = 0.04; P = 0.043) for PD vs. HC.
Relapsing Remitting Multiple Sclerosis (RRMS) 5 RRMS Patients, 5 Healthy Controls (HC)Increased tracer binding in normal appearing brain tissue in RRMS patients. Decreased binding potential in MS lesions compared to non-lesional white matter.Binding Potential (BPND)Higher in normal appearing grey and white matter in RRMS vs. HC.
Alzheimer's Disease (AD) (Post-mortem tissue) AD Patients, Healthy Controls (HC)No significant difference in [11C]this compound binding between AD and control post-mortem brain tissue.Autoradiography BindingNo statistically significant difference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for the use of [11C]this compound in a clinical PET study.

Radiosynthesis of [11C]this compound
  • Method: [11C]this compound (2-chloro-5-[11C]methoxy-N-((3,5,7-trifluoroadamantan-1-yl)methyl)benzamide) is synthesized via carbon-11 (B1219553) methylation of its precursor.

  • Precursor: Benzamide precursor 5 is typically used.

  • Base: K2CO3 is used as a base.

  • Quality Control: Radiochemical purity is confirmed to be >98% before injection.

  • Molar Activity: Reported molar activity at the time of injection has been in the range of 59 ± 38 GBq/μmol.

PET Imaging Protocol (Human Studies)
  • Patient Preparation: Subjects are positioned in the PET scanner.

  • Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. A typical injected dose is around 362 ± 44 MBq.

  • Dynamic Scan Acquisition: A dynamic PET scan is acquired for 90 minutes immediately following injection.

  • Data Reconstruction: Emission data is reconstructed into a dynamic dataset (e.g., 22 frames: 1x15s, 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s). Corrections for scatter, attenuation, and randoms are applied.

Arterial Blood Sampling and Metabolite Analysis
  • Purpose: To generate a metabolite-corrected arterial plasma input function, which is essential for accurate kinetic modeling.

  • Procedure: Continuous automated arterial blood sampling is performed throughout the scan, supplemented with manual arterial blood samples at discrete time points (e.g., 5, 10, 20, 40, 60, 75, 90 min).

  • Metabolite Analysis: Plasma is separated from whole blood. High-performance liquid chromatography (HPLC) is used to determine the fraction of the parent radiotracer ([11C]this compound) versus its radioactive metabolites over time.

  • Correction: The arterial blood data is corrected for the plasma-to-whole-blood ratio and the changing fraction of parent tracer to generate the final input function.

Kinetic Modeling
  • Objective: To quantify the binding of [11C]this compound in different brain regions.

  • Preferred Model: A reversible two-tissue compartment model (2TCM) with a blood volume parameter (2T4k_VB) has been identified as the optimal model for describing [11C]this compound kinetics in human studies. In some cases, the dissociation rate k4 is fixed to the whole-brain value to improve the reliability of the estimates in smaller regions of interest.

  • Dual-Input Model: More recent studies suggest that accounting for brain-penetrating radiometabolites using a dual-input compartment model improves the quantification of [11C]this compound binding.

  • Key Parameters:

    • VT (Total Distribution Volume): Represents the total tracer uptake in a region, including specific and non-specific binding.

    • BPND (Binding Potential, Non-displaceable): An index of the density of available receptors (k3/k4).

    • VTp (Distribution Volume of the Parent): The primary outcome measure when using a dual-input model.

Experimental_Workflow cluster_prep Preparation cluster_scan PET Scan Acquisition cluster_analysis Data Analysis Recruit Subject Recruitment (Patient & Control Cohorts) Inject IV Bolus Injection (e.g., ~360 MBq) Recruit->Inject Radio Radiosynthesis of [11C]this compound Radio->Inject Scan 90-min Dynamic PET Scan Inject->Scan Blood Continuous & Manual Arterial Blood Sampling Inject->Blood Model Kinetic Modeling (e.g., 2-Tissue Compartment Model) Scan->Model Metabolite Plasma Metabolite Analysis (HPLC) Blood->Metabolite Input Generate Metabolite-Corrected Plasma Input Function Metabolite->Input Input->Model Output Quantification of Binding (VT, BPND) Model->Output

Generalized workflow for a clinical [11C]this compound PET study.

Logical Relationships and Application

The use of this compound is predicated on a clear biological rationale: the presence of neuroinflammation drives a specific phenotype of microglial activation, which in turn leads to the upregulation of P2X7R, providing a target for PET imaging.

Logical_Relationship A Pathological Insult (e.g., Protein Aggregates, Demyelination) B Microglial Activation (Pro-inflammatory Phenotype) A->B triggers C P2X7R Upregulation on Microglia B->C results in D [11C]this compound Binding C->D enables E PET Signal Detection & Quantification D->E allows

Conceptual link from pathology to [11C]this compound signal.

Conclusion

[11C]this compound is a valuable PET tracer for the in vivo investigation of neuroinflammation. Its specificity for the P2X7 receptor, which is highly expressed on pro-inflammatory microglia, offers a significant advantage over less specific markers like those targeting TSPO. Studies in Parkinson's disease and multiple sclerosis have demonstrated its potential to detect increased pro-inflammatory microglial activation in patients compared to healthy controls. While results in post-mortem Alzheimer's disease tissue have been inconclusive, preclinical work in various animal models supports its utility. Accurate quantification requires rigorous methodologies, including dynamic scanning, arterial input function measurement, and sophisticated kinetic modeling, with emerging evidence favoring dual-input models that account for brain-penetrant metabolites. As research continues, [11C]this compound stands as a critical tool for drug development professionals and scientists aiming to understand the role of pro-inflammatory microglia in neurological diseases and to monitor the efficacy of immunomodulatory therapies.

References

Methodological & Application

Protocol for [11C]SMW139 PET Imaging in Rodents: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]SMW139 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), a key player in neuroinflammation.[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on microglia, and its upregulation is associated with the pro-inflammatory activation of these immune cells.[2][4][5] As a positron emission tomography (PET) tracer, [11C]this compound allows for the in vivo visualization and quantification of P2X7R expression, offering a valuable tool to study neuroinflammatory processes in various neurological disorders. Preclinical studies in rodents have demonstrated its potential to detect increased P2X7R expression.[1][3] This document provides a detailed protocol for conducting [11C]this compound PET imaging studies in rodents, covering radiosynthesis, animal preparation, image acquisition, and data analysis.

Key Applications

  • In vivo assessment of microglial activation and neuroinflammation.

  • Evaluation of novel therapeutic agents targeting the P2X7R.

  • Longitudinal monitoring of disease progression and treatment response in rodent models of neurological diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]this compound PET imaging in rodents.

Table 1: Radiosynthesis and Tracer Properties

ParameterValueSpeciesReference
Radiochemical YieldExcellent-[3][6]
Radiochemical Purity>98%-[4]
Molar Activity59 ± 38 GBq/μmol (at injection)-[4]
75–151 GBq/μmolRat[7]
42.2 ± 24.1 MBq/nmolMouse[8]
Affinity (Kd) for rat P2X7R20.6 ± 1.7 nMRat[5][7][9]

Table 2: In Vivo Metabolic Stability of [11C]this compound

SpeciesTissue15 min p.i. (% intact)30 min p.i. (% intact)45 min p.i. (% intact)Reference
Rat (EAE model)Plasma73 ± 7%-37 ± 10%[7]
Brain89 ± 5%-66 ± 11%[7]
Spinal Cord89 ± 4%-59 ± 8%[7]
Rat (Healthy)Plasma--42%[6]
MousePlasma-33%23.7 ± 6.2%[1][8][10]
Brain-29%23.3 ± 10.3%[1][8][10]

Table 3: Recommended Dosing and Imaging Parameters

ParameterValueSpeciesReference
Injected Activity20–40 MBqRat[6][7]
9.5 ± 0.5 MBqMouse[11]
17.9 ± 6.2 MBqMouse[8]
Injected Mass0.21 ± 0.12 µgMouse[8]
6.06 ± 5.61 µg/kgMouse[11]
Scan Duration60-90 minutesRat, Mouse[1][7][11]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is performed via a carbon-11 (B1219553) methylation reaction. The procedure, based on the method described by Janssen et al., involves the reaction of the desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.[4]

Diagram: [11C]this compound Radiosynthesis Workflow

cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Labeling and Purification Cyclotron Cyclotron (11B(p,n)11C) CO2_Target [11C]CO2 Cyclotron->CO2_Target Gas_Phase Gas Phase Methylation CO2_Target->Gas_Phase CH3I [11C]CH3I Gas_Phase->CH3I Reaction Reaction with Precursor & Base CH3I->Reaction Precursor Desmethyl Precursor Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control (Purity, Molar Activity) Formulation->QC Final_Product [11C]this compound for Injection QC->Final_Product

Caption: Workflow for the radiosynthesis of [11C]this compound.

Animal Preparation
  • Animal Models: This protocol is applicable to various rat and mouse models, including transgenic models of neurodegenerative diseases (e.g., APP/PS1-21 mice) and induced models of neuroinflammation (e.g., EAE rats).[1][7][12]

  • Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (3.5% for induction, 2% for maintenance) in oxygen (or a mix of O2 and medical air).[11]

  • Catheterization: Place a catheter in the lateral tail vein for intravenous administration of the radiotracer.

PET Imaging Workflow
  • Positioning: Position the anesthetized animal in the PET scanner. A computed tomography (CT) scan is typically performed prior to the PET scan for attenuation correction and anatomical reference.[11]

  • Tracer Injection: Administer a bolus injection of [11C]this compound via the tail vein catheter. The injected activity should be in the range of 20-30 MBq for rats and 9.5-18 MBq for mice.[7][8][11]

  • Dynamic Scan Acquisition: Immediately following the injection, begin a dynamic PET scan for 60 to 90 minutes.[4][7][11] Acquire data in list mode.

  • Frame Rebinning: Rebin the list-mode data into a sequence of time frames. A typical framing sequence is: 4x5s, 4x10s, 2x30s, 3x60s, 2x300s, 1x600s, 1x900s, and 1x1200s.[7]

  • Blocking Studies (Optional): To confirm the specificity of [11C]this compound binding, a P2X7R antagonist such as JNJ-47965567 can be administered prior to the tracer injection (e.g., 30 mg/kg, s.c., 30-45 minutes before the scan).[1][7]

Diagram: [11C]this compound Rodent PET Imaging Workflow

Animal_Prep Animal Preparation (Anesthesia, Catheterization) Positioning Positioning in PET/CT Scanner Animal_Prep->Positioning CT_Scan CT Scan for Anatomical Reference Positioning->CT_Scan Tracer_Injection [11C]this compound Injection (IV Bolus) CT_Scan->Tracer_Injection PET_Scan Dynamic PET Scan (60-90 min) Tracer_Injection->PET_Scan Data_Reconstruction Image Reconstruction & Attenuation Correction PET_Scan->Data_Reconstruction Data_Analysis Data Analysis (ROI, TACs, Modeling) Data_Reconstruction->Data_Analysis

Caption: Standard workflow for [11C]this compound PET imaging in rodents.

Image and Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation using the CT scan.

  • Region of Interest (ROI) Definition: Co-register the PET images with an anatomical template or the individual's CT/MR scan. Define ROIs on the anatomical image for brain regions of interest (e.g., striatum, cortex, hippocampus, cerebellum).

  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.

  • Quantification:

    • Standardized Uptake Value (SUV): Calculate SUV images to visualize tracer uptake. However, due to the rapid metabolism of [11C]this compound, especially in mice, kinetic modeling is recommended for accurate quantification.[1][10]

    • Kinetic Modeling: A reversible two-tissue compartment model (2TCM) has been shown to be optimal for describing the kinetics of [11C]this compound.[1][2][4] This model can be used to estimate the total distribution volume (VT), which is proportional to the density of available P2X7 receptors.

    • Metabolite Correction: [11C]this compound undergoes rapid metabolism, and its radiometabolites can penetrate the brain, which can significantly impact the PET signal.[1][8][13] For accurate quantification, especially in mice, correction for brain-penetrating radiometabolites is crucial.[8][13] This typically requires arterial blood sampling to determine the metabolite-corrected arterial input function.

P2X7R Signaling Overview

The P2X7 receptor is a non-selective cation channel that is activated by high concentrations of extracellular ATP, often released during cellular stress or injury. Its activation on microglia leads to a cascade of downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.

Diagram: Simplified P2X7R Signaling Pathway

ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca2+, Na+, K+) P2X7R->Ion_Flux This compound [11C]this compound This compound->P2X7R Blocks Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β) Caspase1->Cytokines Microglial_Activation Pro-inflammatory Microglial Activation Cytokines->Microglial_Activation

Caption: Simplified P2X7R signaling in microglia.

Conclusion

[11C]this compound is a valuable PET tracer for the in vivo imaging of the P2X7 receptor in rodents. This protocol provides a comprehensive guide for researchers to design and execute robust and reproducible imaging studies to investigate neuroinflammation. Careful consideration of the tracer's rapid metabolism, particularly in mice, is essential for accurate data quantification.

References

Application Notes and Protocols for SMW139 PET Scans in Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of [¹¹C]SMW139 as a positron emission tomography (PET) tracer for imaging the P2X7 receptor in human subjects. The P2X7 receptor is a key component in the neuroinflammatory cascade, primarily expressed on pro-inflammatory microglia, making [¹¹C]this compound a valuable tool for studying neuroinflammation in various neurological disorders.[1][2][3]

Introduction

[¹¹C]this compound is a radiolabeled antagonist with high affinity for the P2X7 receptor.[1][4] PET imaging with this tracer allows for the in vivo quantification and visualization of P2X7R expression, providing insights into the extent and activity of neuroinflammation.[1][3][5] This technology is particularly relevant for research in diseases such as multiple sclerosis, where neuroinflammation plays a critical role.[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from human studies involving [¹¹C]this compound PET scans.

Table 1: Radiotracer and Injection Parameters

ParameterValueReference
Radiotracer[¹¹C]this compound[1]
Injected Radioactivity (Mean ± SD)362 ± 44 MBq to 404 ± 13.5 MBq[1][8]
Molar Activity at Injection (Mean ± SD)59 ± 38 GBq/μmol to 95 ± 88 MBq/nmol[1][8]
Injected Mass (Mean ± SD)2.7 ± 1.7 µg[8]
Radiochemical Purity> 98%[1]

Table 2: PET Acquisition and Analysis Parameters

ParameterDescriptionReference
PET ScannerIngenuity TF PET-CT or High-Resolution Research Tomograph (HRRT)[1][8]
Scan Type90-minute dynamic scan[1][8]
Data AcquisitionList mode with subsequent framing (e.g., 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s)[9]
Arterial SamplingContinuous and manual sampling for metabolite-corrected input function[1][6][7][8]
Kinetic ModelingReversible two-tissue compartment model (2TCM) with blood volume parameter[1][8]
Key Outcome MeasuresVolume of distribution (VT), Binding Potential (BPND)[1][2]

Experimental Protocols

Subject Screening and Preparation
  • Inclusion/Exclusion Criteria: Subjects are thoroughly screened for any relevant neurological, immunological, cardiac, renal, or hematological conditions through medical history, physical and neurological examinations, and blood tests.[1][6][7]

  • Medication Washout: For studies involving patients on immunomodulatory medications, a specific washout period is required. This can range from 2-4 weeks for first-line treatments to 6-12 weeks for second-line treatments.[1][6][7]

  • Informed Consent: Written informed consent is obtained from all participants prior to any study-related activities.[1][6][7]

  • Pre-imaging Procedures: A hematocrit sample is drawn within one hour before the PET scan.[8] Catheters are placed for radiotracer injection and arterial blood sampling.[9]

[¹¹C]this compound Radiosynthesis

The radiosynthesis of [¹¹C]this compound is performed based on the method described by Janssen et al., with minor modifications.[1] A key modification includes the use of K₂CO₃ as a base instead of NaOH.[1] The final product should have a radiochemical purity exceeding 98%.[1]

PET Imaging Protocol
  • Radiotracer Administration: A bolus of [¹¹C]this compound (target dose of ~360-400 MBq) is administered intravenously, typically using an automated infusion system.[1][8][9]

  • Dynamic Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for 90 minutes.[1][8]

  • Arterial Blood Sampling:

    • Continuous arterial blood sampling is performed for the initial 5-10 minutes of the scan using an automated blood sampling system to capture the peak of the input curve.[8][9]

    • Manual arterial blood samples are collected at discrete time points throughout the scan (e.g., 5, 10, 20, 40, 60, 75, and 90 minutes).[1][6][7][8]

  • Metabolite Analysis: Plasma from the manual arterial samples is analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of intact [¹¹C]this compound and its radioactive metabolites over time.[6][7][8] This information is crucial for generating a metabolite-corrected arterial plasma input function.

Image and Data Analysis
  • Image Reconstruction: PET data is reconstructed into a series of time frames.[9]

  • Kinetic Modeling: The resulting time-activity curves for different brain regions are fitted using a reversible two-tissue compartment model (2TCM) with a blood volume parameter.[1][8] This model has been identified as the optimal choice for describing the kinetics of [¹¹C]this compound in the human brain.[1]

  • Correction for Metabolites: Recent studies have shown the presence of brain-penetrating radiometabolites.[9][10] For improved quantification, a dual-input compartment model that corrects for these metabolites is recommended.[9][10]

  • Outcome Parameter Calculation: The primary outcome measures, the total volume of distribution (VT) and the non-displaceable binding potential (BPND), are calculated for various regions of interest.[1][2]

Visualizations

P2X7R Signaling Pathway in Neuroinflammation

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Inflammasome Inflammasome Activation P2X7R->Inflammasome Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Pro_inflammatory_Cytokines Leads to

Caption: Simplified signaling pathway of the P2X7 receptor in microglia.

Experimental Workflow for a [¹¹C]this compound PET Scan

SMW139_Workflow Subject_Screening Subject Screening & Preparation PET_Scan 90-min Dynamic PET Scan Subject_Screening->PET_Scan Radiosynthesis [¹¹C]this compound Radiosynthesis Radiosynthesis->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Data_Analysis Kinetic Modeling (2TCM) PET_Scan->Data_Analysis Metabolite_Analysis HPLC Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Metabolite_Analysis->Data_Analysis Outcome Quantification of P2X7R Binding (VT, BPOutcomeDOutcome) Data_Analysis->Outcome

Caption: Experimental workflow for a human [¹¹C]this compound PET study.

Logical Relationship of the Procedure

Logical_Flow cluster_pre Pre-Scan cluster_scan Scan Acquisition cluster_post Post-Scan Analysis Patient_Prep Patient Preparation Injection Injection Patient_Prep->Injection Tracer_Prep Tracer Preparation Tracer_Prep->Injection Dynamic_Scan Dynamic PET Injection->Dynamic_Scan Blood_Sampling Blood Sampling Dynamic_Scan->Blood_Sampling Metabolite_Correction Metabolite Correction Blood_Sampling->Metabolite_Correction Kinetic_Modeling Kinetic Modeling Metabolite_Correction->Kinetic_Modeling Quantification Quantification Kinetic_Modeling->Quantification

Caption: Logical flow from patient preparation to final data analysis.

References

Radiosynthesis and quality control of [11C]SMW139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the radiosynthesis and quality control of [11C]SMW139, a positron emission tomography (PET) tracer for imaging the P2X7 receptor, a key marker of microglial activation and neuroinflammation.

P2X7 Receptor Signaling in Microglia

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia in the central nervous system. Its activation is a critical step in the neuroinflammatory cascade. Upon binding of extracellular ATP, often released during cellular stress or injury, the P2X7 receptor opens, leading to an influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions.[1][2][3] This ion flux triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome, which in turn leads to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][4] This signaling cascade is a hallmark of microglial activation and is implicated in various neurological disorders.[2][5]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux induces NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Pro_inflammatory_Response Pro-inflammatory Response IL1b->Pro_inflammatory_Response

Figure 1: P2X7 Receptor Signaling Pathway in Microglia.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the methylation of its corresponding desmethyl precursor using [11C]methyl iodide. The following table summarizes key quantitative data from published studies.

ParameterValueReference
Radiochemical Yield >15% (based on [11C]CH3I)[6]
Molar Activity 59 ± 38 GBq/µmol (at injection)[1][7]
33.0 (21.0) GBq/µmol (at injection)
67 ± 12 GBq/µmol (at end of synthesis)[6]
Radiochemical Purity >98%[1][7]
>99%[6]
Synthesis Time ~30-40 minutes[6][8]
Reaction Conditions 85°C for 4 minutes[9]
Experimental Protocol: Radiosynthesis

This protocol is based on the method described by Janssen et al., with slight modifications mentioned in subsequent studies.[1][7][9]

Materials:

  • Desmethyl precursor of this compound

  • [11C]Methyl iodide ([11C]CH3I)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) as solvent

  • Automated radiosynthesis module

  • HPLC system for purification

Procedure:

  • [11C]Methyl Iodide Production: Produce [11C]CH3I from cyclotron-produced [11C]CO2 using standard methods (e.g., the "wet method").[6]

  • Reaction Setup: In a reaction vessel within the automated synthesis module, dissolve the desmethyl precursor of this compound in DMF.

  • Radiolabeling Reaction: Bubble the gaseous [11C]CH3I through the precursor solution containing the base (NaOH or K2CO3). Heat the reaction mixture at 85°C for 4 minutes to facilitate the methylation.[9]

  • Purification: After the reaction, purify the crude product using semi-preparative HPLC to isolate [11C]this compound from unreacted precursor and other impurities.

  • Formulation: Trap the collected HPLC fraction containing [11C]this compound on a C18 Sep-Pak cartridge. Elute the tracer from the cartridge with ethanol (B145695) and dilute with sterile saline for injection to obtain the final product in a physiologically acceptable solution.

Radiosynthesis_Workflow Start Start Cyclotron [11C]CO2 Production (Cyclotron) Start->Cyclotron CH3I_Synth [11C]CH3I Synthesis Cyclotron->CH3I_Synth Radiolabeling Radiolabeling Reaction (Precursor + [11C]CH3I) CH3I_Synth->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation (Sterile Solution) Purification->Formulation QC Quality Control Formulation->QC End End QC->End

Figure 2: Radiosynthesis Workflow of [11C]this compound.

Quality Control of [11C]this compound

Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for human administration. The following table summarizes the key quality control specifications for [11C]this compound.

ParameterSpecificationMethod
Identity Co-elution with standardAnalytical HPLC
Radiochemical Purity >98%Analytical HPLC
Radionuclidic Identity Half-life of ~20.4 minDose calibrator or gamma spectrometer
Radionuclidic Purity >99.5%Gamma ray spectroscopy
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Within USP limitsGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (e.g., USP <71>)
Experimental Protocol: Quality Control

Materials:

  • Analytical HPLC system with a radioactivity detector and a UV detector

  • Reference standard of non-radioactive this compound

  • Gas chromatograph (GC)

  • Dose calibrator

  • Gamma spectrometer

  • LAL test kit

  • Sterility testing media

Procedure:

  • Visual Inspection: Visually inspect the final product for any particulate matter and clarity.

  • pH Measurement: Determine the pH of the final product solution using a calibrated pH meter or pH strips.

  • Radionuclidic Identity and Purity:

    • Measure the half-life of the final product using a dose calibrator to confirm the presence of Carbon-11.

    • Use gamma ray spectroscopy to identify the characteristic 511 keV annihilation photons and to ensure the absence of other gamma-emitting radionuclides.

  • Radiochemical Purity and Identity:

    • Inject a sample of the final product onto an analytical HPLC system.

    • Monitor the eluent with both a radioactivity detector and a UV detector.

    • Confirm the identity of [11C]this compound by comparing its retention time with that of the co-injected non-radioactive this compound standard.

    • Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [11C]this compound peak.

  • Residual Solvents: Analyze a sample of the final product using GC to quantify the amount of residual solvents (e.g., ethanol, DMF) and ensure they are within the limits set by the United States Pharmacopeia (USP).

  • Bacterial Endotoxins: Perform the LAL test to ensure the final product is free from pyrogens.

  • Sterility: Perform a sterility test according to USP <71> to confirm the absence of microbial contamination. This is typically a retrospective test.

Quality_Control_Workflow cluster_QC_Tests Quality Control Tests Final_Product [11C]this compound Final Product Visual Visual Inspection Final_Product->Visual pH pH Measurement Final_Product->pH Radionuclidic Radionuclidic Identity & Purity (Half-life, Gamma Spec.) Final_Product->Radionuclidic Radiochemical Radiochemical Purity & Identity (Analytical HPLC) Final_Product->Radiochemical Solvents Residual Solvents (GC) Final_Product->Solvents Endotoxins Bacterial Endotoxins (LAL) Final_Product->Endotoxins Sterility Sterility (Retrospective) Final_Product->Sterility Release Release for Clinical/Preclinical Use Visual->Release pH->Release Radionuclidic->Release Radiochemical->Release Solvents->Release Endotoxins->Release

Figure 3: Quality Control Workflow for [11C]this compound.

References

Application Notes and Protocols for Kinetic Modeling of [11C]SMW139 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]SMW139 is a novel positron emission tomography (PET) tracer that targets the P2X7 receptor, a key player in neuroinflammation.[1][2][3] The P2X7 receptor is primarily expressed on activated microglia and is involved in the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines.[4] This makes [11C]this compound a promising tool for the in vivo assessment of neuroinflammation in various neurological disorders, including multiple sclerosis and Parkinson's disease.[1] Accurate quantification of [11C]this compound uptake is crucial for its use as a biomarker. This document provides detailed application notes and protocols for the kinetic modeling of [11C]this compound PET data.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel. Its activation by extracellular ATP, often released during cellular stress or injury, leads to a cascade of downstream events culminating in a pro-inflammatory response.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Flux Ion Flux (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Flux Opens NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Microglia_Activation Microglial Activation IL1b->Microglia_Activation Promotes

Caption: P2X7 Receptor Signaling Pathway in Microglia.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed following the procedures described by Janssen et al., with minor modifications. The process involves the carbon-11 (B1219553) methylation of a suitable precursor. The final product should have a radiochemical purity of >98%.

Subject Preparation and PET Scanning Protocol
  • Subject Selection: Recruit subjects (e.g., patients with a specific neurological condition and age-matched healthy controls).

  • Informed Consent: Obtain written informed consent from all participants.

  • Tracer Injection: Administer a bolus intravenous injection of [11C]this compound. The injected activity is typically around 362 ± 44 MBq.

  • Dynamic PET Scan: Acquire a dynamic PET scan of the brain for 90 minutes.

  • Arterial Blood Sampling: Perform online continuous and manual arterial blood sampling throughout the scan to generate a metabolite-corrected arterial plasma input function.

Kinetic Modeling of [11C]this compound PET Data

The quantification of [11C]this compound binding in the brain requires kinetic modeling of the dynamic PET data. Several models have been evaluated, with the choice of the optimal model being critical for accurate results.

Recommended Kinetic Models
  • Reversible Two-Tissue Compartment Model (2TCM): In a first-in-man study, the optimal model for describing [11C]this compound kinetics was a reversible two-tissue compartment model with a blood volume parameter (VB) and a fixed dissociation rate constant (k4).

  • Dual-Input Compartment Models: Studies have shown that [11C]this compound has brain-penetrating radiometabolites. Therefore, a dual-input compartment model that corrects for these metabolites can improve the in vivo quantification of [11C]this compound binding. A single-tissue compartment dual-input (1TDI) model has also been applied.

The choice of the model can be guided by the Akaike information criterion (AIC).

Experimental and Modeling Workflow

experimental_workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_modeling Kinetic Modeling Subject_Recruitment Subject Recruitment Tracer_Injection Tracer Injection Subject_Recruitment->Tracer_Injection Tracer_Synthesis [11C]this compound Radiosynthesis Tracer_Synthesis->Tracer_Injection PET_Scan 90-min Dynamic PET Scan Tracer_Injection->PET_Scan TAC_Generation Generate Tissue Time-Activity Curves (TACs) PET_Scan->TAC_Generation Arterial_Sampling Arterial Blood Sampling Plasma_Analysis Plasma Radioactivity Measurement Arterial_Sampling->Plasma_Analysis Metabolite_Analysis Metabolite Analysis (HPLC) Arterial_Sampling->Metabolite_Analysis Input_Function Generate Arterial Input Function Plasma_Analysis->Input_Function Metabolite_Analysis->Input_Function Kinetic_Modeling Kinetic Modeling (e.g., 2TCM, Dual-Input) Input_Function->Kinetic_Modeling ROI_Definition Region of Interest (ROI) Definition on MRI ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Modeling Parameter_Estimation Estimation of Kinetic Parameters (VT, BPND, etc.) Kinetic_Modeling->Parameter_Estimation

Caption: Experimental and Data Analysis Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from kinetic modeling studies of [11C]this compound.

Table 1: Kinetic Model Parameters for [11C]this compound in Multiple Sclerosis (MS) Patients and Healthy Controls (HC)

ParameterBrain RegionMS Patients (Mean ± SD)Healthy Controls (Mean ± SD)
VT (mL·cm-3) Frontal Cortex0.47 ± 0.080.38 ± 0.04
Parietal Cortex0.48 ± 0.080.39 ± 0.04
Temporal Cortex0.45 ± 0.070.37 ± 0.04
Occipital Cortex0.50 ± 0.080.41 ± 0.04
Thalamus0.53 ± 0.090.44 ± 0.05
White Matter0.40 ± 0.070.33 ± 0.03
BPND Frontal Cortex0.18 ± 0.080.12 ± 0.05
Parietal Cortex0.19 ± 0.080.13 ± 0.05
Temporal Cortex0.16 ± 0.070.11 ± 0.04
Occipital Cortex0.21 ± 0.080.15 ± 0.05
Thalamus0.24 ± 0.090.18 ± 0.06
White Matter0.11 ± 0.060.07 ± 0.03

Data from a study using a reversible two-tissue compartment model with a fixed k4.

Table 2: Comparison of Volume of Distribution (VT) Estimates from Single and Dual Input Models in Healthy Humans

Kinetic ModelVT or VTp RangeCoefficient of Variation (COV)
2TCM with Single Input (VT) 0.10 - 10.74159.9%
Dual Input Model (VTp) 0.04 - 0.2433.3%

VTp represents the volume of distribution of the parent compound.

Logical Relationship of Kinetic Models

The choice of the kinetic model is a critical step that influences the final quantitative outcome. The following diagram illustrates the logical progression from simpler to more complex models, often necessary to account for the biological complexities of the tracer.

logical_relationship cluster_single Single Input Models cluster_dual Dual Input Models (Correct for Metabolites) One_TCM One-Tissue Compartment Model (1TCM) Two_TCM Two-Tissue Compartment Model (2TCM) One_TCM->Two_TCM Increased Complexity Dual_Input_1TCM Single-Tissue Dual-Input Model (1TDI) One_TCM->Dual_Input_1TCM Accounts for Metabolites Two_TCM_fixed_k4 2TCM with fixed k4 Two_TCM->Two_TCM_fixed_k4 Improved Robustness Dual_Input_2TCM Two-Tissue Dual-Input Model Two_TCM->Dual_Input_2TCM Accounts for Metabolites

Caption: Logical Relationship Between Kinetic Models.

Conclusion

The kinetic modeling of [11C]this compound PET data is essential for the accurate quantification of P2X7 receptor expression in vivo. The choice of the kinetic model, with evidence suggesting the superiority of models that account for brain-penetrating radiometabolites, significantly impacts the results. These application notes and protocols provide a framework for researchers to design, execute, and analyze [11C]this compound PET studies, ultimately advancing our understanding of neuroinflammation in various disease states. Further studies, including test-retest evaluations, are warranted to fully validate the clinical utility of this novel neuroinflammation tracer.

References

Application Notes and Protocols for SMW139 in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMW139 is a potent and selective antagonist of the P2X7 receptor (P2X7R). In the context of multiple sclerosis (MS) research, it is primarily utilized as a positron emission tomography (PET) tracer, [11C]this compound, for the in vivo imaging and quantification of neuroinflammation. The P2X7 receptor is highly expressed on pro-inflammatory microglia and macrophages, making [11C]this compound a valuable tool for studying the inflammatory aspects of MS.[1][2][3] This document provides detailed application notes and protocols for the use of [11C]this compound in MS research, based on preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

This compound targets the P2X7 receptor, an ATP-gated ion channel.[4] In the central nervous system, P2X7R is predominantly found on microglia.[5] Its activation by high concentrations of extracellular ATP, often present in areas of tissue damage and inflammation, triggers a cascade of pro-inflammatory events.[5]

Activation of the P2X7R leads to the influx of Ca2+ and Na+ and the efflux of K+.[4] This ionic imbalance initiates downstream signaling pathways, including the activation of the NLRP3 inflammasome, which in turn leads to the cleavage of pro-caspase-1 to active caspase-1.[2] Active caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, into their mature, secreted forms.[2] The P2X7R signaling pathway in microglia is a key driver of the neuroinflammatory environment observed in MS.[5]

Below is a diagram illustrating the P2X7 receptor signaling pathway in microglia.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7R (Target of this compound) ATP->P2X7R binds & activates Ion_Flux Ca²+ and Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux opens channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Mature IL-1β and IL-18 (Pro-inflammatory Cytokines) Casp1->Cytokines cleaves pro-cytokines Release Secretion Cytokines->Release Neuroinflammation Neuroinflammation Release->Neuroinflammation

P2X7 Receptor Signaling Pathway in Microglia

Application: In Vivo Imaging of Neuroinflammation with [11C]this compound PET

The primary application of this compound in MS research is as the PET tracer [11C]this compound to visualize and quantify neuroinflammation by targeting the P2X7R on activated microglia and macrophages.[1][6]

Quantitative Data from [11C]this compound PET Studies in Multiple Sclerosis

The following tables summarize key quantitative findings from a first-in-human study of [11C]this compound PET in relapsing-remitting MS (RRMS) patients and healthy controls (HC).[6][7]

Table 1: Tracer Kinetic Parameters in RRMS Patients vs. Healthy Controls [6]

Brain RegionParameterRRMS (n=5)Healthy Controls (n=5)
Normal Appearing White MatterVTIncreased-
Normal Appearing White MatterBPNDIncreased-
MS Lesions vs. Non-lesional White MatterBPNDDecreased-
Gadolinium-Enhancing LesionsBPNDFurther Decreased-
Gadolinium-Enhancing LesionsVTIncreased-

VT: Volume of Distribution; BPND: Non-displaceable Binding Potential

Table 2: Quantitative Data from a Preclinical EAE Model Study [8]

ParameterFinding
Affinity (Kd) for rat P2X7R20.6 ± 1.7 nM
Tracer Uptake in EAE animalsSignificantly higher at peak of disease vs. recovery phase
Correlation with Clinical ScoresPositive correlation between tracer uptake and disease severity
Experimental Protocols

Patient Population:

  • Patients diagnosed with relapsing-remitting MS (RRMS) according to the McDonald criteria.

  • Age-matched healthy controls.

Exclusion Criteria:

  • Use of immunomodulating medication within a specified washout period (e.g., 2-4 weeks for first-line treatments, 6-12 weeks for second-line treatments).[7]

Imaging Procedure:

  • MRI Scan: Perform a 3-T MRI scan within 7 days of the PET scan. The protocol should include 3D T1-weighted, 3D FLAIR, and post-contrast T1-weighted sequences for lesion identification and anatomical reference.[7]

  • Radiosynthesis of [11C]this compound: Synthesize [11C]this compound with a radiochemical purity of >98%.[7]

  • PET Scan:

    • Perform a 90-minute dynamic PET scan on a PET/CT or PET/MR scanner.[7]

    • Administer a bolus intravenous injection of [11C]this compound (e.g., 362 ± 44 MBq).[7]

    • Acquire emission data in list mode and reconstruct into a dynamic dataset (e.g., 22 frames).[7]

  • Arterial Blood Sampling:

    • Perform online continuous and manual arterial sampling to generate a metabolite-corrected arterial plasma input function.[6]

    • Analyze manual plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of intact tracer and its radioactive metabolites.[9]

Data Analysis:

  • Fit tissue time-activity curves to a reversible two-tissue compartment model to estimate kinetic parameters such as VT and BPND.[6][7]

Animal Model:

  • Induce EAE in female Lewis rats by immunization with myelin basic protein peptide in complete Freund's adjuvant.[8]

Imaging Procedure:

  • PET Imaging:

    • Perform PET imaging at the peak of the disease and during the recovery phase.[8]

    • Anesthetize the animals (e.g., with isoflurane).

    • Inject [11C]this compound via the tail vein.

    • Acquire dynamic or static PET images.

  • In Vivo Blocking Studies (for specificity validation):

    • Pre-treat a cohort of EAE animals with a P2X7R antagonist before [11C]this compound injection to demonstrate specific binding.[8]

  • Autoradiography and Immunohistochemistry (for validation):

    • Following the final imaging session, sacrifice the animals and perform autoradiography on brain and spinal cord sections with [11C]this compound.

    • Conduct immunohistochemical staining for microglial markers (e.g., Iba1) and P2X7R to correlate tracer binding with cellular pathology.[8]

Data Analysis:

  • Calculate the percentage of injected dose per milliliter (%ID/mL) in regions of interest (e.g., spinal cord, cerebellum, brainstem).

  • Correlate tracer uptake with the clinical scores of the EAE animals.[8]

Below is a diagram illustrating the experimental workflow for a preclinical EAE study using [11C]this compound PET.

EAE_Workflow cluster_setup Study Setup cluster_imaging PET Imaging cluster_validation Validation cluster_analysis Data Analysis EAE_Induction EAE Induction in Rats Grouping Grouping: - EAE Peak Disease - EAE Recovery - Control EAE_Induction->Grouping Injection [11C]this compound Injection Grouping->Injection Blocking In Vivo Blocking Study (with P2X7R antagonist) Grouping->Blocking PET_Scan Dynamic PET Scan Injection->PET_Scan Histo Post-mortem Autoradiography & Immunohistochemistry PET_Scan->Histo Quantification Image Quantification (%ID/mL) PET_Scan->Quantification Blocking->PET_Scan Correlation Correlation with Clinical Scores Quantification->Correlation

Experimental Workflow for a Preclinical EAE Study

Application: In Vitro Studies (Hypothetical Protocols)

Disclaimer: The primary and validated application of this compound is as a PET tracer for in vivo imaging. There is a lack of published, standardized protocols for its use in in vitro assays such as oligodendrocyte differentiation or remyelination studies. The following protocols are hypothetical and based on general methodologies for studying P2X7R function in glial cells. Researchers should validate these protocols for their specific experimental needs.

Hypothetical Protocol: Investigating the Effect of P2X7R Antagonism on Oligodendrocyte Precursor Cell (OPC) Differentiation

Objective: To determine if blocking the P2X7R with this compound (or a similar non-radiolabeled antagonist) influences the differentiation of OPCs into mature, myelinating oligodendrocytes.

Materials:

  • Primary rat or mouse OPCs

  • OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and FGF-2)

  • OPC differentiation medium (e.g., DMEM/F12 with T3)

  • This compound (non-radiolabeled)

  • ATP

  • Antibodies for immunocytochemistry (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature oligodendrocytes)

Procedure:

  • Culture purified OPCs in proliferation medium.

  • To induce differentiation, switch to differentiation medium.

  • Treat cells with different concentrations of this compound.

  • In a subset of wells, co-treat with ATP to stimulate the P2X7R.

  • Culture for 3-5 days to allow for differentiation.

  • Fix the cells and perform immunocytochemistry for O4 and MBP.

  • Quantify the percentage of MBP-positive cells to assess the extent of differentiation.

Hypothetical Protocol: Assessing the Role of P2X7R in Microglia-Mediated OPC Damage

Objective: To investigate if P2X7R activation on microglia contributes to damage of OPCs and if this compound can mitigate this effect.

Materials:

  • Primary microglia

  • Primary OPCs

  • This compound (non-radiolabeled)

  • ATP or other P2X7R agonists

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Culture primary microglia.

  • Treat microglia with ATP to activate the P2X7R, with or without pre-treatment with this compound.

  • Collect the conditioned medium from the treated microglia.

  • Culture OPCs and treat them with the conditioned medium from the microglia.

  • After 24-48 hours, assess OPC viability using a suitable assay.

Conclusion

This compound, as the PET tracer [11C]this compound, is a powerful tool for the in vivo study of neuroinflammation in multiple sclerosis by targeting the P2X7 receptor on activated microglia. The provided protocols for human and preclinical imaging studies offer a framework for its application in this context. While its use in in vitro studies to investigate therapeutic effects on remyelination is not established, the hypothetical protocols may serve as a starting point for exploring the role of P2X7R in oligodendrocyte biology. Further research is warranted to fully elucidate the potential of targeting the P2X7R in MS.

References

Application of SMW139 in Alzheimer's Disease Models: A Focus on Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMW139 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade associated with Alzheimer's disease (AD). The radiolabeled form, [11C]this compound, has been developed as a positron emission tomography (PET) tracer to visualize and quantify microglial activation in the brain. This document provides detailed application notes and protocols for the use of [11C]this compound in preclinical AD models, summarizing key findings and methodologies for researchers, scientists, and drug development professionals.

P2X7 Receptor Signaling in Alzheimer's Disease

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein triggers a chronic neuroinflammatory response. Microglia, the resident immune cells of the brain, become activated and upregulate the expression of various receptors, including the P2X7 receptor.

Activation of the P2X7 receptor by extracellular ATP, released from damaged neurons and reactive astrocytes, initiates a signaling cascade that contributes to the pro-inflammatory microglial phenotype. This includes the processing and release of inflammatory cytokines such as IL-1β, contributing to neuronal damage and exacerbating the pathological hallmarks of AD.

P2X7R_Signaling_AD cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Abeta_plaques Aβ Plaques Abeta_plaques->ATP induce release Tau_tangles Tau Tangles Tau_tangles->ATP induce release NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b IL-1β proIL1b->IL1b to Neuronal_damage Neuronal Damage IL1b->Neuronal_damage contributes to This compound This compound This compound->P2X7R antagonizes

Caption: P2X7R signaling in Alzheimer's disease.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using [11C]this compound in AD models.

Table 1: In Vitro Binding Affinity of [11C]this compound

Receptor Kd (nM)
Rat P2X7R 20.6 ± 1.7

Data from a saturation binding assay.

Table 2: [11C]this compound PET Imaging in APP/PS1-21 Mouse Model

Age (months) Genotype Neocortex SUV Hippocampus SUV
5 APP/PS1-21 No significant difference vs WT No significant difference vs WT
8 APP/PS1-21 No significant difference vs WT No significant difference vs WT
11 APP/PS1-21 No significant difference vs WT No significant difference vs WT
14 APP/PS1-21 No significant difference vs WT No significant difference vs WT

SUV: Standardized Uptake Value. WT: Wild-Type. This study found no significant differences in [11C]this compound uptake between transgenic and wild-type mice at any age, suggesting limitations of this tracer in this specific model due to low receptor expression and rapid metabolism.[1]

Table 3: Biodistribution of [11C]this compound in Mice

Time post-injection (min) Brain (%ID/g)
2 ~1.5
10 ~1.0
30 ~0.5

Data represents approximate values from graphical representations in the literature.[1]

Experimental Protocols

Protocol 1: In Vivo PET Imaging of [11C]this compound in an AD Mouse Model

This protocol is a synthesized representation based on methodologies described in the literature[1].

Objective: To assess the brain uptake of [11C]this compound in a transgenic mouse model of Alzheimer's disease compared to wild-type controls.

Materials:

  • APP/PS1-21 transgenic mice and age-matched wild-type controls

  • [11C]this compound radiotracer

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline solution

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental environment.

    • Anesthetize the mouse with isoflurane (B1672236) (e.g., 3.5% for induction, 2% for maintenance).

    • Place the mouse on the scanner bed and secure its position.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]this compound via the tail vein. The injected dose should be recorded for later analysis.

  • PET Scan Acquisition:

    • Initiate a dynamic PET scan immediately after radiotracer injection. A typical scan duration is 60-90 minutes.

    • Acquire a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data.

    • Co-register the PET images with a 3D MRI mouse brain template.

    • Define regions of interest (ROIs), such as the neocortex and hippocampus.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for each ROI at different time points.

    • Compare the SUV between transgenic and wild-type mice using appropriate statistical methods.

PET_Workflow Animal_Prep Animal Preparation (Anesthesia) Tracer_Admin [11C]this compound Administration Animal_Prep->Tracer_Admin PET_Scan Dynamic PET/CT Scan (60-90 min) Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Image_Analysis Image Analysis (ROI definition, TACs) Image_Recon->Image_Analysis Data_Output Data Output (SUV comparison) Image_Analysis->Data_Output

References

Application Notes and Protocols for SMW139 PET Scan Image Analysis in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[¹¹C]SMW139 is a positron emission tomography (PET) radiotracer that targets the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade.[1][2][3] P2X7R is an ATP-gated ion channel primarily expressed on microglia, the resident immune cells of the central nervous system (CNS).[2][4] In response to brain injury or disease, activated microglia upregulate P2X7R, making [¹¹C]this compound a valuable tool for the in vivo visualization and quantification of neuroinflammation.[3][5] These application notes provide an overview of the techniques and protocols for image analysis of [¹¹C]this compound PET scans in the context of neuroinflammation research and drug development.

P2X7R Signaling Pathway in Neuroinflammation

The P2X7 receptor is a critical component of the inflammatory response in the central nervous system. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of downstream signaling events. This leads to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines such as IL-1β, and other cellular responses that contribute to neuroinflammation.[6][7]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Channel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel Activates NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes

P2X7R signaling cascade in neuroinflammation.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically performed via a one-step methylation of the desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The final product should be purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>98%).[3]

Animal Studies Protocol (Rodent Models)

This protocol is adapted for preclinical studies in rodent models of neuroinflammation.

2.1. Animal Preparation:

  • House animals under standard laboratory conditions.

  • Anesthetize the animal (e.g., with isoflurane) and place it on a heated scanner bed to maintain body temperature.

  • Place a catheter in the tail vein for radiotracer injection.

2.2. [¹¹C]this compound PET Scan Acquisition:

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of [¹¹C]this compound (typically 30-40 MBq for rats) via the tail vein catheter.[8]

  • Acquire dynamic PET data in list mode for 45-60 minutes post-injection.[8]

  • Reconstruct the dynamic images into multiple time frames (e.g., 6 x 10s, 4 x 60s, 5 x 300s).

2.3. Blood Sampling and Metabolite Analysis:

  • Collect arterial blood samples at predetermined time points throughout the scan.

  • Separate plasma and analyze for the fraction of unchanged [¹¹C]this compound using HPLC. This is crucial for accurate kinetic modeling as [¹¹C]this compound is rapidly metabolized.[9]

Human Studies Protocol

This protocol outlines the procedure for clinical research involving human participants.

3.1. Participant Preparation:

  • Participants should fast for at least 4 hours prior to the scan.

  • Insert an arterial line for blood sampling and a venous line for radiotracer injection.

3.2. [¹¹C]this compound PET Scan Acquisition:

  • Position the participant in the PET scanner with their head immobilized.

  • Perform a low-dose CT or transmission scan for attenuation correction.

  • Inject a bolus of [¹¹C]this compound (e.g., 362 ± 44 MBq) intravenously.[3]

  • Acquire a dynamic PET scan for 90 minutes.[3]

  • Reconstruct the data into a series of time frames (e.g., 3 x 5s, 3 x 10s, 4 x 60s, 2 x 150s, 2 x 300s, 7 x 600s).[10]

3.3. Arterial Blood Sampling and Analysis:

  • Perform continuous arterial blood sampling for the initial minutes of the scan, followed by manual arterial sampling at discrete time points (e.g., 5, 10, 20, 40, 60, 75, and 90 minutes).[3]

  • Analyze plasma samples via HPLC to determine the metabolite-corrected arterial input function.[3]

Image Analysis Workflow

The analysis of dynamic [¹¹C]this compound PET data involves several steps to derive quantitative measures of P2X7R expression.

Image_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_analysis Quantitative Analysis cluster_output Output Metrics Dynamic_PET Dynamic PET Scan Data Motion_Correction Motion Correction Dynamic_PET->Motion_Correction TAC_Generation Time-Activity Curve (TAC) Generation Dynamic_PET->TAC_Generation MRI Anatomical MRI Coregistration PET-MRI Coregistration MRI->Coregistration Arterial_Blood Arterial Blood Samples Input_Function Metabolite-Corrected Arterial Input Function Arterial_Blood->Input_Function Motion_Correction->Coregistration ROI_Definition Region of Interest (ROI) Definition Coregistration->ROI_Definition ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling TAC_Generation->Kinetic_Modeling SUV Standardized Uptake Value (SUV) TAC_Generation->SUV Input_Function->Kinetic_Modeling Parametric_Images Generation of Parametric Images Kinetic_Modeling->Parametric_Images VT Volume of Distribution (V_T) Parametric_Images->VT BPND Binding Potential (BP_ND) Parametric_Images->BPND

Workflow for quantitative analysis of this compound PET scans.

Quantitative Data Presentation

The primary outcome measures from a dynamic [¹¹C]this compound PET scan are aimed at quantifying the density of P2X7 receptors. These can be summarized for comparison across different patient groups or treatment conditions.

ParameterDescriptionTypical Application
Standardized Uptake Value (SUV) A semi-quantitative measure of radiotracer uptake, normalized to injected dose and body weight.Often used for static images or as a simplified measure in longitudinal studies.[11]
Volume of Distribution (V_T) Represents the ratio of the concentration of the radiotracer in a tissue to that in plasma at equilibrium. It is a measure of the total receptor density (specific and non-displaceable binding).A robust quantitative outcome from kinetic modeling, often used in clinical research.[3]
Binding Potential (BP_ND) A measure of the density of available receptors, specifically the ratio of specifically bound radiotracer to that of the non-displaceable fraction in tissue at equilibrium.A key outcome for receptor occupancy studies and for assessing changes in receptor density.[3]

Kinetic Modeling

Kinetic modeling is essential for the accurate quantification of [¹¹C]this compound binding. Due to the tracer's reversible binding characteristics, compartment models are typically employed.

  • Two-Tissue Compartment Model (2TCM): This model is often the preferred choice for [¹¹C]this compound as it best describes its kinetics in the brain.[3] It assumes the tracer can exist in three states within the tissue: non-displaceable, specifically bound, and non-specifically bound.

  • One-Tissue Compartment Model (1TCM): A simpler model that may be used but might not fully capture the complex kinetics of [¹¹C]this compound.

The choice of model should be guided by goodness-of-fit criteria, such as the Akaike Information Criterion (AIC).[3]

Application in Drug Development

[¹¹C]this compound PET imaging can be a powerful tool in the development of drugs targeting neuroinflammation.

  • Target Engagement: It can be used to confirm that a novel therapeutic agent is reaching and binding to its intended target (P2X7R) in the CNS.

  • Dose-Occupancy Studies: By performing PET scans at different doses of a P2X7R antagonist, the relationship between drug dose and receptor occupancy can be established.

  • Pharmacodynamic Biomarker: [¹¹C]this compound PET can serve as a pharmacodynamic biomarker to demonstrate the biological effect of a drug on neuroinflammation, providing evidence of target modulation.

Conclusion

The use of [¹¹C]this compound PET imaging provides a non-invasive and quantitative method to assess neuroinflammation in vivo by targeting the P2X7 receptor. The protocols and analysis techniques described in these application notes offer a framework for researchers and drug developers to effectively utilize this imaging agent in their studies of neurological diseases. Adherence to standardized protocols for data acquisition and analysis is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Dosimetry and Safety of [¹¹C]SMW139 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the dosimetry and safety of the positron emission tomography (PET) radiotracer [¹¹C]SMW139. The content is based on published clinical research and is intended to guide researchers in the design and implementation of studies using this tracer.

Introduction

[¹¹C]this compound is a radiolabeled antagonist of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade. As a PET tracer, [¹¹C]this compound allows for the in vivo visualization and quantification of P2X7R expression, which is often upregulated in microglia during neuroinflammatory and neurodegenerative processes. This makes it a valuable tool for studying conditions such as multiple sclerosis and Parkinson's disease.

Dosimetry

A dedicated, comprehensive human dosimetry report for [¹¹C]this compound with detailed organ-specific absorbed doses and a calculated effective dose is not publicly available in the reviewed scientific literature. However, the radiation dose for ¹¹C-labeled radiotracers is generally low and consistent across different compounds due to the short half-life of Carbon-11 (20.4 minutes).

To provide a frame of reference, the following table summarizes the dosimetry data for several other ¹¹C-labeled PET tracers used in clinical research.

Disclaimer: The following data are not specific to [¹¹C]this compound and should be used for informational purposes only. A formal dosimetry study for [¹¹C]this compound would be required to establish its specific radiation dose profile.

Table 1: Representative Dosimetry Data for ¹¹C-Labeled PET Tracers

RadiotracerEffective Dose (μSv/MBq)Critical Organ(s)
General Average for ¹¹C Tracers ~5.2 ± 1.7 Bladder, Liver, Kidneys
[¹¹C]PIB4.7Gallbladder wall, Liver
[¹¹C]WAY-1006356.6 - 14.1Urinary bladder wall
[¹¹C]Metoclopramide4.2Urinary bladder, Liver
[¹¹C]-(+)-PHNO4.5 - 5.2Liver, Kidneys

Data compiled from various sources. The effective dose can vary depending on the biodistribution of the tracer and the mathematical model used for calculation.

Safety Profile

Clinical studies involving [¹¹C]this compound have reported its use in human subjects, and the published literature suggests that the tracer is well-tolerated. However, a detailed, consolidated table of adverse events from these studies is not available. The studies reviewed affirm the safety of [¹¹C]this compound for human use in a research setting.

Table 2: Summary of Safety Information for [¹¹C]this compound

Adverse Event ProfileDetails
Reported Adverse Events No specific adverse events have been detailed in the reviewed clinical research literature.
General Safety Statement The use of [¹¹C]this compound in human subjects for PET imaging has been deemed safe within the context of the reported studies.

Experimental Protocols

The following protocols are synthesized from methodologies described in published clinical research studies of [¹¹C]this compound.

Radiosynthesis and Quality Control of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically performed via ¹¹C-methylation of a suitable precursor.

Protocol:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via a cyclotron and converted to [¹¹C]CH₃I using a gas-phase or wet chemistry method.

  • Radiolabeling: The precursor is dissolved in a suitable solvent (e.g., DMF), and [¹¹C]CH₃I is bubbled through the solution in the presence of a base (e.g., K₂CO₃). The reaction is heated to facilitate the methylation.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from unreacted precursor and byproducts.

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter.

  • Quality Control:

    • Radiochemical Purity: Assessed by analytical HPLC to be >98%.

    • Molar Activity: Determined at the time of injection.

    • Residual Solvents: Checked to be within acceptable limits.

    • pH: Measured to be within a physiological range.

    • Sterility and Endotoxin Testing: Performed to ensure the final product is suitable for intravenous injection.

Human PET Imaging Protocol with [¹¹C]this compound

This protocol outlines a typical dynamic brain PET scan.

Protocol:

  • Subject Preparation:

    • Obtain written informed consent.

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter is placed in an antecubital vein for radiotracer injection, and an arterial line is often placed for blood sampling to generate a metabolite-corrected arterial input function.

  • Radiotracer Administration:

    • A bolus of [¹¹C]this compound is administered intravenously. The injected activity is typically in the range of 350-450 MBq.[1]

    • The injection is followed by a saline flush.

  • PET Scan Acquisition:

    • A dynamic PET scan is initiated simultaneously with the radiotracer injection.

    • Scan duration is typically 90 minutes.[1]

    • Data are acquired in list mode and reconstructed into a series of time frames of increasing duration (e.g., 1x15s, 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s).[1]

    • A low-dose CT scan is performed for attenuation correction.

  • Arterial Blood Sampling:

    • Arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on to measure whole blood and plasma radioactivity.

    • Plasma is separated by centrifugation, and samples are analyzed by HPLC to determine the fraction of unchanged [¹¹C]this compound over time.

  • Data Analysis:

    • PET data are corrected for attenuation, scatter, randoms, and dead time.

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs using the metabolite-corrected arterial plasma input function to estimate parameters such as the total volume of distribution (Vₜ), which reflects the density of P2X7 receptors.

Visualizations

P2X7 Receptor Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of the P2X7 receptor in the neuroinflammatory cascade.

P2X7R_Signaling_Pathway P2X7 Receptor Signaling in Neuroinflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Cell_Damage Cell Damage/ Stress Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Pathway (p38, ERK, JNK) Ca2_influx->MAPK NFkB NF-κB Activation Ca2_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pro_inflammatory_genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_genes NFkB->Pro_inflammatory_genes TNFa_IL6 TNF-α, IL-6 Release Pro_inflammatory_genes->TNFa_IL6 TNFa_IL6->Neuroinflammation

Caption: P2X7R signaling pathway in neuroinflammation.

Experimental Workflow for a [¹¹C]this compound Clinical Research Study

The following diagram outlines the typical workflow for a clinical research study involving [¹¹C]this compound PET imaging.

SMW139_Workflow Experimental Workflow for a [¹¹C]this compound Clinical Study Informed_Consent Informed Consent Subject_Prep Subject Preparation (Fasting, IV/Arterial Lines) Informed_Consent->Subject_Prep Radiosynthesis [¹¹C]this compound Radiosynthesis & QC Tracer_Injection Tracer Injection Radiosynthesis->Tracer_Injection Subject_Prep->Tracer_Injection PET_CT_Scan Dynamic PET/CT Scan (90 min) Tracer_Injection->PET_CT_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction & Correction PET_CT_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Data_Analysis Kinetic Modeling (Vₜ Estimation) Metabolite_Analysis->Data_Analysis Image_Reconstruction->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow of a [¹¹C]this compound clinical research study.

References

Quantifying P2X7 Receptor Density with SMW139: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the density of the P2X7 receptor (P2X7R) using the potent and selective antagonist, SMW139. The protocols detailed below cover both in vitro and in vivo methodologies, leveraging radiolabeled forms of this compound to accurately determine receptor binding characteristics and distribution. This document is intended to aid researchers in neuroinflammation, neurodegenerative diseases, and oncology in the precise assessment of P2X7R as a biomarker and therapeutic target.

Introduction to P2X7R and this compound

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, particularly microglia in the central nervous system. Its expression is significantly upregulated under inflammatory conditions, making it a key target for imaging and therapeutic intervention in a variety of pathologies. This compound is a high-affinity allosteric antagonist of the P2X7R. Radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a positron emission tomography (PET) tracer for the in vivo visualization and quantification of P2X7R expression.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant P2X7R radioligands.

Table 1: In Vitro Binding Affinity of P2X7R Ligands

RadioligandPreparationK_d (Dissociation Constant)B_max (Maximum Receptor Density)Reference
[11C]this compoundRat P2X7R20.6 ± 1.7 nMNot Reported[1]
[3H]JNJ-64413739Human Cortical Tissue (Gray Matter)~5 nMNot Reported[2]
[3H]JNJ-64413739Human Cortical Tissue (White Matter)~5 nMHigher than Gray Matter[2]

Table 2: In Vivo Quantification of [11C]this compound Binding in Human Brain

ParameterBrain RegionHealthy ControlsMultiple Sclerosis PatientsParkinson's Disease PatientsReference
V_T (Volume of Distribution) Normal Appearing White MatterLowerIncreased vs. HCNot Reported[2]
Gadolinium-Enhancing LesionsN/AIncreased vs. HCNot Reported[2]
BP_ND (Binding Potential) Normal Appearing Brain RegionsLowerIncreased vs. HCNot Reported[2]
MS LesionsN/ADecreased vs. Non-lesional White MatterNot Reported[2]
V_Tp (Parent Distribution Volume) PutamenLowerNot ReportedSignificantly Higher vs. HC[3]
Whole CortexLowerNot ReportedSignificantly Higher vs. HC[3]
Orbitofrontal CortexLowerNot ReportedHigher vs. HC[3]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This includes ion flux, inflammasome activation, and the release of pro-inflammatory cytokines. The following diagram illustrates the key downstream pathways.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7R P2X7R ion_flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->ion_flux eATP Extracellular ATP eATP->P2X7R activates NLRP3 NLRP3 Inflammasome Activation ion_flux->NLRP3 MAPK MAPK Pathway (p38, ERK, JNK) ion_flux->MAPK NFkB NF-κB Pathway ion_flux->NFkB caspase1 Caspase-1 Activation NLRP3->caspase1 cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) caspase1->cytokines inflammation Neuroinflammation cytokines->inflammation MAPK->inflammation NFkB->inflammation

Caption: P2X7R signaling cascade upon ATP binding.

Experimental Workflow for [11C]this compound PET Imaging

The quantification of P2X7R density in vivo using [11C]this compound PET involves several key steps, from radiotracer synthesis to data analysis.

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis [11C]this compound Radiosynthesis qc Quality Control (>98% Purity) synthesis->qc injection Intravenous Bolus Injection of [11C]this compound qc->injection patient_prep Subject Preparation (e.g., Cannulation) patient_prep->injection pet_scan Dynamic PET Scan (e.g., 90 min) injection->pet_scan blood_sampling Arterial Blood Sampling (Online & Manual) injection->blood_sampling kinetic_modeling Kinetic Modeling (e.g., 2-Tissue Compartment) pet_scan->kinetic_modeling metabolite Metabolite Analysis (HPLC) blood_sampling->metabolite input_function Metabolite-Corrected Arterial Input Function metabolite->input_function input_function->kinetic_modeling quantification Quantification of VT and BPND kinetic_modeling->quantification

Caption: Workflow for [11C]this compound PET imaging studies.

Experimental Protocols

Protocol 1: In Vitro Autoradiography of P2X7R in Brain Tissue

This protocol is adapted from studies performing autoradiography on post-mortem human brain tissue with [11C]this compound.

1. Tissue Preparation:

  • Use cryosections (e.g., 20 µm) of post-mortem human or animal brain tissue.
  • Thaw-mount the sections onto microscope slides.
  • Store slides at -80°C until use.

2. Incubation:

  • Bring slides to room temperature before incubation.
  • Prepare an incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
  • Incubate the slides with a solution of [11C]this compound in incubation buffer. A concentration of 28 nM has been used for human brain tissue[4].
  • To determine non-specific binding, co-incubate adjacent sections with an excess of a non-radiolabeled P2X7R antagonist, such as 10 µM JNJ-47965567[4].
  • Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature.

3. Washing:

  • Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.
  • Perform multiple washes (e.g., 3 x 5 minutes).
  • Briefly rinse with ice-cold deionized water.

4. Imaging:

  • Dry the slides thoroughly.
  • Expose the slides to a phosphor imaging plate or autoradiographic film.
  • Quantify the signal using a phosphor imager or densitometry, with co-exposed standards of known radioactivity.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 2: In Vivo PET Imaging of P2X7R in Humans with [11C]this compound

This protocol is based on first-in-human studies of [11C]this compound.

1. Subject Preparation:

  • Obtain informed consent and ethical approval.
  • Screen subjects for any contraindications.
  • Place an arterial line for blood sampling and a venous line for tracer injection.

2. Radiotracer Administration:

  • Synthesize [11C]this compound with a radiochemical purity of >98%[5].
  • Administer a bolus intravenous injection of [11C]this compound (e.g., 362 ± 44 MBq)[5].

3. PET Data Acquisition:

  • Perform a dynamic PET scan for 90 minutes immediately following injection[5].

4. Arterial Blood Sampling:

  • Collect continuous arterial blood samples using an automated system for the initial phase of the scan.
  • Supplement with manual arterial blood samples at specified time points throughout the scan.
  • Measure whole blood and plasma radioactivity.

5. Metabolite Analysis:

  • Separate plasma and analyze for radioactive metabolites using high-performance liquid chromatography (HPLC).
  • Determine the fraction of unmetabolized [11C]this compound in plasma over time.

6. Data Analysis:

  • Generate a metabolite-corrected arterial plasma input function.
  • Fit regional time-activity curves from the PET data to a suitable kinetic model. A reversible two-tissue compartment model with a fixed dissociation rate (k4) has been shown to be optimal[2][5].
  • Due to the presence of brain-penetrating radiometabolites, a dual-input compartment model may be required for accurate quantification[6][7].
  • Calculate the total volume of distribution (V_T) and the binding potential (BP_ND) as measures of P2X7R density.

Protocol 3: Saturation Binding Assay for P2X7R (General)

This is a general protocol for determining the K_d and B_max of a radioligand for P2X7R in brain homogenates or cell membranes. This can be adapted for a tritiated version of this compound.

1. Membrane Preparation:

  • Homogenize brain tissue or cells expressing P2X7R in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Saturation Binding Assay:

  • In a multi-well plate, set up triplicate wells for a range of radioligand concentrations (e.g., 0.1 to 50 nM).
  • For each concentration, prepare wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled P2X7R antagonist).
  • Add the membrane preparation to each well to initiate the binding reaction.
  • Incubate to equilibrium (e.g., 60-90 minutes at room temperature).

3. Termination and Filtration:

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer.

4. Radioactivity Measurement:

  • Place the filters in scintillation vials with scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding at each radioligand concentration (Total Binding - Non-specific Binding).
  • Plot specific binding against the concentration of free radioligand.
  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the K_d and B_max.

References

Troubleshooting & Optimization

Technical Support Center: [11C]SMW139 Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [11C]SMW139.

Frequently Asked Questions (FAQs)

Q1: What is the general radiosynthesis method for [11C]this compound?

A1: [11C]this compound is synthesized via a carbon-11 (B1219553) methylation reaction. The desmethyl precursor, 2-chloro-5-hydroxy-N-((3,5,7-trifluoroadamantan-1-yl)methyl)benzamide, is reacted with [11C]methyl iodide ([11C]CH3I) in the presence of a base. The final product is then purified using High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What are the typical radiochemical yields for [11C]this compound synthesis?

A2: Reported decay-corrected radiochemical yields for [11C]this compound are generally in the range of 25-40%, with high radiochemical purity (>99%) and molar activity.[1][2] Specific yields can vary based on the efficiency of [11C]CO2 production and the subsequent synthesis of [11C]methyl iodide.

Q3: What are the critical starting materials for the synthesis?

A3: The critical starting materials are the desmethyl precursor (this compound precursor) and high-reactivity [11C]methyl iodide. The quality and purity of these reagents are crucial for a successful synthesis.

Q4: How can I troubleshoot low radiochemical yield of my [11C]methyl iodide?

A4: Low yield of [11C]methyl iodide can be a significant contributor to poor [11C]this compound synthesis. Common causes and troubleshooting steps include:

  • Inefficient [11C]CO2 trapping: Ensure your trapping material (e.g., molecular sieves) is active and the trapping temperature is optimal.

  • Incomplete reduction of [11C]CO2: In the "wet" method, ensure the LiAlH4 solution is fresh and the reaction is proceeding to completion.

  • Issues with the gas-phase iodination: For the gas-phase method, check the temperature of the iodine oven and the recirculation efficiency of unreacted [11C]methane.[3]

  • Impurities in the target gas: Traces of oxygen or other impurities in the nitrogen gas can affect the quality of the initial [11C]CO2.

Q5: What are common issues during the HPLC purification of [11C]this compound?

A5: Common HPLC issues include:

  • Poor peak shape: This can be due to column degradation, improper mobile phase composition, or interactions of the compound with the stationary phase.

  • Co-elution of impurities: Unreacted precursor or radiolabeled byproducts may co-elute with the desired product. Optimizing the mobile phase gradient and column chemistry can improve separation.

  • Low recovery from the HPLC column: The product may be adsorbing to the column or tubing. Passivating the HPLC system with a non-radioactive standard can sometimes help.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the radiosynthesis of [11C]this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or no radiochemical conversion 1. Inactive [11C]methyl iodide. 2. Degraded desmethyl precursor. 3. Ineffective base. 4. Suboptimal reaction temperature.1. Verify the production and delivery of [11C]methyl iodide. 2. Confirm the identity and purity of the precursor via analytical methods (e.g., NMR, LC-MS). Store the precursor under inert gas and protected from light. 3. Use a freshly prepared solution of the base (e.g., Sodium Hydroxide). 4. Optimize the reaction temperature. While elevated temperatures can increase reaction rates, they can also lead to degradation. A temperature range of 80-120°C is a typical starting point for [11C]methylations.
High variability in radiochemical yield 1. Inconsistent delivery of [11C]methyl iodide. 2. Variations in precursor concentration. 3. Presence of moisture or other impurities.1. Ensure the trapping and release of [11C]methyl iodide are reproducible. 2. Precisely measure the amount of precursor for each synthesis. 3. Use anhydrous solvents and ensure all reaction vessels are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of multiple radioactive peaks in HPLC 1. Formation of O- and N-methylated isomers. 2. Radiochemical impurities from the [11C]methyl iodide synthesis. 3. Degradation of the precursor or product.1. While N-methylation is desired, O-methylation at the phenolic hydroxyl group can occur. Modifying the base or reaction solvent may alter the N/O-methylation ratio. 2. Purify the [11C]methyl iodide before use to remove unreacted starting materials or byproducts. 3. Analyze the stability of the precursor and product under the reaction conditions. Consider reducing the reaction time or temperature.
Low molar activity 1. Contamination with atmospheric CO2 during [11C]CO2 production. 2. Isotopic dilution from carrier carbon in reagents or solvents. 3. Inefficient purification leading to co-elution with the non-radioactive standard.1. Ensure a high-purity nitrogen target gas and leak-tight gas lines. 2. Use high-purity reagents and solvents. 3. Optimize the HPLC purification to achieve baseline separation of the radioactive product from the non-radioactive precursor and any impurities.

Quantitative Data Summary

Parameter[11C]this compoundReference
Precursor 2-chloro-5-hydroxy-N-((3,5,7-trifluoroadamantan-1-yl)methyl)benzamide
Radiolabeling Agent [11C]Methyl Iodide ([11C]CH3I)
Base Sodium Hydroxide (NaOH)
Decay-Corrected RCY 32 ± 7%
Molar Activity (Am) 233 ± 138 GBq/µmol
Radiochemical Purity (RCP) >99%
Total Synthesis Time ~40 minutes

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is performed via N-methylation of the corresponding desmethyl precursor.

  • [11C]Methyl Iodide Production: [11C]CO2 produced from a cyclotron is trapped and converted to [11C]methyl iodide using either the "wet" method (reduction with LiAlH4 followed by reaction with HI) or the gas-phase method (conversion to [11C]methane followed by iodination).

  • Radiolabeling Reaction: The desmethyl precursor (approximately 1 mg) is dissolved in a suitable solvent (e.g., DMF or DMSO). [11C]Methyl iodide is bubbled through the solution containing the precursor and a base (e.g., 2M NaOH). The reaction mixture is heated at an elevated temperature (e.g., 100°C) for a short period (e.g., 5 minutes).

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system for purification. The fraction corresponding to [11C]this compound is collected.

  • Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution for in vivo studies. This often involves solid-phase extraction to remove the HPLC solvents and reconstitution in saline with a small amount of ethanol.

Visualizations

G [11C]this compound Synthesis Workflow cluster_0 [11C]Methyl Iodide Synthesis cluster_1 [11C]this compound Synthesis and Purification Cyclotron Cyclotron CO2_Target [14N(p,α)11C] Target (N2 + O2) Cyclotron->CO2_Target Proton Beam C11CO2 [11C]CO2 CO2_Target->C11CO2 Gas_Phase Gas-Phase Method ([11C]CH4 -> [11C]CH3I) C11CO2->Gas_Phase Wet_Method Wet Method (LiAlH4, HI) C11CO2->Wet_Method C11CH3I [11C]Methyl Iodide Gas_Phase->C11CH3I Wet_Method->C11CH3I Reaction Radiolabeling Reaction (Heating) C11CH3I->Reaction Precursor Desmethyl Precursor (in solvent + base) Precursor->Reaction Crude_Product Crude [11C]this compound Mixture Reaction->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC Purified_Product Purified [11C]this compound HPLC->Purified_Product Formulation SPE Formulation Purified_Product->Formulation Final_Product Injectable [11C]this compound Formulation->Final_Product

Caption: Workflow for the synthesis and purification of [11C]this compound.

G Troubleshooting Logic for Low Radiochemical Yield Start Low Radiochemical Yield Check_MeI Check [11C]CH3I Yield and Purity Start->Check_MeI MeI_OK [11C]CH3I OK? Check_MeI->MeI_OK Troubleshoot_MeI Troubleshoot [11C]CH3I Synthesis MeI_OK->Troubleshoot_MeI No Check_Precursor Check Precursor Quality (Purity, Stability) MeI_OK->Check_Precursor Yes Troubleshoot_MeI->Start Precursor_OK Precursor OK? Check_Precursor->Precursor_OK Replace_Precursor Synthesize/Purchase New Precursor Precursor_OK->Replace_Precursor No Optimize_Conditions Optimize Reaction Conditions (Base, Temp, Time, Solvent) Precursor_OK->Optimize_Conditions Yes Replace_Precursor->Start Check_HPLC Analyze HPLC Chromatogram for Impurities and Recovery Optimize_Conditions->Check_HPLC Final_Check Review Entire Process for Contamination/Errors Check_HPLC->Final_Check

Caption: A logical workflow for troubleshooting low radiochemical yield.

References

Technical Support Center: [11C]SMW139 Kinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [11C]SMW139 positron emission tomography (PET) kinetic modeling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and what is its primary target?

A1: [11C]this compound is a PET radiotracer that targets the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on pro-inflammatory microglia and is a key player in neuroinflammatory processes.[1][3] This makes [11C]this compound a valuable tool for the in vivo assessment of neuroinflammation in conditions like multiple sclerosis and other neurodegenerative diseases.[4]

Q2: What is the main challenge in quantifying [11C]this compound binding?

A2: The most significant challenge is the rapid metabolism of [11C]this compound, which produces brain-penetrant radiometabolites. These radiometabolites can cross the blood-brain barrier and contribute to the PET signal, potentially confounding the quantification of specific binding to the P2X7R. This necessitates advanced kinetic modeling approaches to separate the parent tracer signal from the metabolite signal.

Q3: Which kinetic model is considered optimal for [11C]this compound?

A3: The choice of model depends on how radiometabolites are handled.

  • Without Metabolite Correction: In a first-in-man study, a reversible two-tissue compartment model (2T4k) with a blood volume parameter (VB) and a fixed dissociation rate constant (k4) was found to be optimal (termed 2T4k_VB_k4). Fixing k4 to a whole-brain value improves the reliability of parameter estimates, which can otherwise be prone to noise due to the small specific binding compartment.

  • With Metabolite Correction: More recent studies strongly recommend correcting for brain-penetrant radiometabolites. A dual-input (DI) compartment model, which uses separate input functions for the parent tracer and its brain-penetrating metabolites, significantly improves quantification. A single-tissue compartment dual-input (1TDI) model has been shown to provide more stable and reliable estimates of the parent tracer's volume of distribution (VTDI) compared to standard single-input models.

Q4: How critical is arterial blood sampling for [11C]this compound studies?

A4: Arterial blood sampling is crucial. To accurately quantify [11C]this compound kinetics, a metabolite-corrected arterial plasma input function is required. This involves continuous and manual arterial sampling throughout the scan to measure total radioactivity and analyze the fraction of the parent tracer versus its radiometabolites over time. Simplified reference tissue models are generally not suitable because a true reference region devoid of specific P2X7R binding is difficult to identify in the brain, especially in the context of neuroinflammation.

Troubleshooting Guides

Issue 1: High Variability and Noise in Kinetic Parameter Estimates
  • Symptom: The estimated kinetic parameters (e.g., VT, BPND) have a high coefficient of variation across regions or subjects. The model fit appears unstable.

  • Probable Cause: This is often due to the confounding signal from brain-penetrant radiometabolites when using a standard single-input compartment model. The small specific binding compartment of [11C]this compound can also make parameter estimation, particularly k4, prone to noise.

  • Solution:

    • Implement a Dual-Input Model: The most robust solution is to correct for radiometabolites using a dual-input kinetic model. This involves analyzing arterial plasma to generate separate input curves for the parent [11C]this compound and its brain-penetrant metabolites.

    • Fix the Dissociation Rate (k4): If using a two-tissue compartment model without metabolite correction, fix the k4 value. This can be estimated for a large brain volume (like whole-brain gray and white matter) and then applied to smaller regions of interest to improve the stability of the model fit.

    • Check Scan Duration: While 90-minute scans are common, studies suggest that 60-minute scans may provide comparable quantitative accuracy for VT and BPND, potentially reducing noise from low radioactivity counts in the later stages of a 90-minute scan.

Issue 2: Discrepancy Between Expected and Observed Tracer Uptake
  • Symptom: Lower-than-expected specific binding is observed in preclinical models (e.g., rodents) or in certain patient populations.

  • Probable Cause:

    • Species Differences: [11C]this compound has a lower binding affinity for the rodent P2X7R compared to the human receptor. This can lead to an underestimation of the signal in animal models.

    • Rapid Metabolism: In mice, the metabolism of [11C]this compound is particularly rapid, with the parent fraction in the brain decreasing to about 28% by 45 minutes post-injection. This rapid clearance significantly impacts the available tracer for specific binding.

    • Low Receptor Expression: The level of P2X7R expression in the specific disease model or stage may be too low to be detected above the background signal.

  • Solution:

    • Validate with Blocking Studies: In preclinical studies, conduct blocking experiments using a P2X7R antagonist (like JNJ-47965567) to confirm that the observed uptake is specific to the receptor.

    • Perform Ex Vivo Analysis: Correlate in vivo PET findings with ex vivo methods like autoradiography and immunohistochemistry to confirm P2X7R expression levels in the tissue.

    • Optimize Imaging Time Window: For preclinical models with very rapid metabolism, analyze earlier time frames (e.g., 5-45 minutes) where the parent tracer concentration is higher.

Data Presentation

Table 1: Typical PET Scan Parameters for Human Studies with [11C]this compound

ParameterValueReference
Injected Dose (Radioactivity) 362 ± 44 MBq
402 - 404 MBq
Injected Mass 2.7 ± 1.7 µg
Molar Activity (at injection) 59 ± 38 GBq/µmol
Scan Duration 90 minutes (dynamic)
Arterial Sampling Continuous (first 5-10 min) + manual samples

Table 2: Impact of Radiometabolite Correction on Volume of Distribution (VT)

Kinetic ModelVT RangeCoefficient of Variation (COV)ConclusionReference
2TCM (Single Input) 0.10 - 10.74159.9%High variability, likely confounded by metabolites.
Dual Input Model (VTp) 0.04 - 0.2433.3%Narrow range, improved quantification of specific binding.

Experimental Protocols

Protocol 1: Dynamic [11C]this compound PET Imaging (Human)
  • Subject Preparation: Obtain written informed consent. Screen subjects for relevant medical conditions. For studies on multiple sclerosis, ensure a sufficient washout period for immunomodulating medications.

  • Radiotracer Synthesis: Synthesize [11C]this compound ensuring a radiochemical purity of >98%.

  • Catheter Placement: Place a catheter into the radial artery for blood sampling.

  • Tracer Injection: Administer a bolus injection of [11C]this compound (e.g., ~360-400 MBq) via an automated infusion pump.

  • PET Scan Acquisition: Perform a dynamic 90-minute PET scan immediately following the injection.

  • Arterial Blood Sampling:

    • Collect arterial blood continuously for the first 5-10 minutes using an automated system.

    • Draw manual arterial samples at discrete time points (e.g., 2, 5, 10, 20, 40, 60, 75, 90 minutes post-injection).

  • Image Reconstruction and Co-registration: Reconstruct PET data and co-register with an anatomical MRI scan (e.g., 3D T1-weighted) to define regions of interest.

Protocol 2: Radiometabolite Analysis (Human Plasma)
  • Sample Preparation: Centrifuge manual arterial blood samples to separate plasma.

  • Protein Precipitation: Precipitate plasma proteins using a method like acetonitrile (B52724) precipitation.

  • Radio-HPLC Analysis: Analyze the supernatant using a reversed-phase high-performance liquid chromatography (radio-HPLC) system.

  • Quantification: Integrate the radio-chromatograms to calculate the area under the curve for the parent [11C]this compound and its various radiometabolite peaks.

  • Parent Fraction Calculation: Express the parent tracer's radioactivity as a percentage of the total radioactivity for each time point. This creates the parent fraction curve used to generate the metabolite-corrected plasma input function.

Visualizations

P2X7R_Signaling_Pathway P2X7R Signaling in Neuroinflammation cluster_microglia Activated Microglia cluster_extracellular Extracellular Space Microglia Pro-inflammatory Microglia P2X7R P2X7 Receptor (Upregulated) Microglia->P2X7R expresses Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome triggers ATP High Extracellular ATP (from cell stress/damage) ATP->P2X7R activates Tracer [11C]this compound (PET Tracer) Tracer->P2X7R binds to (antagonist)

Caption: Simplified signaling pathway of the P2X7 receptor on activated microglia.

Experimental_Workflow [11C]this compound Kinetic Modeling Workflow cluster_prep Data Acquisition cluster_analysis Data Processing & Analysis p1 Subject Prep & Tracer Synthesis p2 Dynamic PET Scan (e.g., 90 min) p1->p2 p3 Arterial Blood Sampling (Continuous & Manual) p2->p3 a3 Image Co-registration & ROI Definition p2->a3 a1 Plasma Radio-HPLC (Metabolite Analysis) p3->a1 p4 Anatomical MRI p4->a3 a2 Generate Input Functions (Parent & Metabolite) a1->a2 a4 Kinetic Modeling (e.g., Dual-Input Model) a2->a4 a3->a4 a5 Parameter Estimation (V_T, BP_ND) a4->a5

Caption: Standard experimental workflow for a [11C]this compound PET study.

Kinetic_Model_Logic Kinetic Model Comparison Plasma Arterial Plasma (Total Radioactivity) Parent Parent Tracer [11C]this compound Plasma->Parent HPLC Separation Metabolite Brain-Penetrant Metabolites Plasma->Metabolite HPLC Separation Brain Brain Tissue PET Signal (Total Radioactivity) Parent->Brain Single-Input Model (Assumes only parent enters brain) Parent->Brain Metabolite->Brain Dual-Input Model (Accounts for both species)

Caption: Logic comparing single-input vs. dual-input kinetic models.

References

Technical Support Center: [¹¹C]SMW139 Radiometabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer [¹¹C]SMW139, with a specific focus on addressing its brain-penetrating radiometabolites.

Frequently Asked Questions (FAQs)

Q1: What is [¹¹C]this compound and what is its primary target?

A1: [¹¹C]this compound is a positron emission tomography (PET) radiotracer designed to image the P2X7 receptor (P2X7R) in the brain. The P2X7R is an ATP-gated ion channel primarily expressed on microglia, the resident immune cells of the central nervous system. Its upregulation is associated with neuroinflammation, making [¹¹C]this compound a valuable tool for studying neurodegenerative diseases and other conditions with an inflammatory component.[1][2][3][4]

Q2: Does [¹¹C]this compound have brain-penetrating radiometabolites?

A2: Yes, studies in both mice and humans have confirmed the presence of brain-penetrating radiometabolites of [¹¹C]this compound.[1][2][5] These metabolites can cross the blood-brain barrier and contribute to the overall radioactivity signal detected during a PET scan, potentially confounding the quantification of specific binding to the P2X7 receptor.[1][2]

Q3: Why is it crucial to correct for these brain-penetrating radiometabolites?

Q4: What is the metabolic stability of [¹¹C]this compound in preclinical and clinical studies?

A4: [¹¹C]this compound demonstrates moderate metabolic stability. In rats, approximately 42% of the intact tracer remains in the plasma 45 minutes after injection.[5][6] In humans, the metabolism appears to be slower, with about 50% of the parent compound remaining at 90 minutes post-injection.[5] However, metabolism in mice is faster than in humans.[7]

Troubleshooting Guide

Issue 1: High variability in PET quantification results.

  • Possible Cause: Interference from brain-penetrating radiometabolites is not being adequately addressed.

  • Troubleshooting Steps:

    • Implement Arterial Blood Sampling: Collect serial arterial blood samples throughout the PET scan to measure the concentration of the parent tracer and its radiometabolites in plasma over time.[1][2][4][8]

    • Perform Radiometabolite Analysis: Use radio-High-Performance Liquid Chromatography (radio-HPLC) to separate and quantify the parent [¹¹C]this compound from its radiometabolites in plasma samples.[1][2]

    • Utilize a Dual-Input Compartment Model: Employ a kinetic model, such as a two-tissue compartment model (2TCM) with a dual input function, to analyze the PET data. This model should incorporate the arterial input functions for both the parent tracer and its brain-penetrating radiometabolites.[1][2]

Issue 2: Discrepancy between in vitro autoradiography and in vivo PET findings.

  • Possible Cause: In vitro experiments do not account for the in vivo metabolism and the contribution of radiometabolites to the PET signal. While in vitro autoradiography on post-mortem tissue showed no significant difference in [¹¹C]this compound binding in Alzheimer's disease patients compared to controls, in vivo studies need to consider the dynamic metabolic profile.[9]

  • Troubleshooting Steps:

    • Ex Vivo Brain Homogenate Analysis: In preclinical models, analyze brain homogenates at different time points post-injection using radio-HPLC to determine the fraction of radioactivity corresponding to the parent tracer and its metabolites within the brain tissue itself.[1][2]

    • Correlate with Plasma Metabolite Data: Compare the brain tissue metabolite profile with the plasma metabolite data to understand the kinetics of metabolite entry into and clearance from the brain.

    • Refine Kinetic Model: Use the brain metabolite data to inform and validate the assumptions of the dual-input kinetic model used for in vivo PET data analysis.

Data Presentation

Table 1: Metabolic Profile of [¹¹C]this compound in Rat Plasma

Time Post-Injection% Intact [¹¹C]this compound
15 minutes73 ± 7%
45 minutes42%
45 minutes37 ± 10%

(Data sourced from multiple studies; ranges may reflect different experimental conditions)[5][6][10]

Table 2: Metabolic Profile of [¹¹C]this compound in Rat Brain and Spinal Cord

TissueTime Post-Injection% Intact [¹¹C]this compound
Brain15 minutes89 ± 5%
45 minutes66 ± 11%
Spinal Cord15 minutes89 ± 4%
45 minutes59 ± 8%

(Data from a study in an EAE rat model)[10]

Table 3: Comparison of Kinetic Modeling Approaches for [¹¹C]this compound in Human Brain

Kinetic ModelVolume of Distribution (VT) RangeCoefficient of Variation (COV)
2TCM with Single Input0.10 - 10.74159.9%
2TCM with Dual Input0.04 - 0.2433.3%

(2TCM: Two-Tissue Compartment Model)[1][2]

Experimental Protocols

Protocol 1: Radiometabolite Analysis using radio-HPLC

  • Sample Collection: Obtain arterial blood samples at predefined time points during the PET scan. Immediately centrifuge the blood to separate plasma.[11]

  • Protein Precipitation: Add acetonitrile (B52724) to the plasma samples to precipitate proteins. Centrifuge to pellet the precipitated proteins.[11]

  • Extraction: The protein-free supernatant is then further processed. For instance, it can be diluted with water and loaded onto a solid-phase extraction cartridge (e.g., tC18 Sep-Pak).[12]

  • Elution: Wash the cartridge with water to elute the polar fraction containing metabolites. Then, elute the non-polar fraction, including the parent [¹¹C]this compound, with a solvent like methanol.[12]

  • HPLC Analysis: Inject the collected fractions into a High-Performance Liquid Chromatography (HPLC) system equipped with a radio-detector. Use a suitable column (e.g., Gemini C18) and a gradient elution method (e.g., acetonitrile and water with a modifier) to separate the parent compound from its metabolites.[12]

  • Quantification: Integrate the peaks in the resulting radio-chromatogram to determine the percentage of radioactivity corresponding to the parent tracer and each metabolite at each time point.

Visualizations

experimental_workflow cluster_pet PET Imaging cluster_blood Blood Sampling & Processing cluster_hplc Radiometabolite Analysis cluster_modeling Kinetic Modeling pet_scan Dynamic [¹¹C]this compound PET Scan art_blood Arterial Blood Sampling pet_scan->art_blood dual_input Dual-Input Compartment Model pet_scan->dual_input centrifuge1 Centrifugation art_blood->centrifuge1 plasma Plasma Separation centrifuge1->plasma protein_precip Protein Precipitation plasma->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 supernatant Supernatant Collection centrifuge2->supernatant spe Solid Phase Extraction supernatant->spe hplc radio-HPLC spe->hplc quant Quantification of Parent & Metabolites hplc->quant quant->dual_input vt_bp Calculate V_T and BP_ND dual_input->vt_bp

Caption: Workflow for PET data acquisition and correction for brain-penetrating radiometabolites.

signaling_pathway cluster_cell Microglia atp ATP (extracellular) p2x7r P2X7 Receptor atp->p2x7r activates ion_channel Ion Channel Opening p2x7r->ion_channel This compound [¹¹C]this compound This compound->p2x7r antagonizes inflammation Pro-inflammatory Response (e.g., IL-1β release) ion_channel->inflammation

Caption: Simplified signaling pathway of the P2X7 receptor, the target of [¹¹C]this compound.

References

Technical Support Center: SMW139 PET Scan Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SMW139 for Positron Emission Tomography (PET) scanning.

Frequently Asked Questions (FAQs)

Q1: What is the optimal kinetic model for analyzing [¹¹C]this compound PET data in human studies?

A1: The optimal model for describing [¹¹C]this compound kinetics is a reversible two-tissue compartment model (2TCM) with a blood volume parameter.[1] In studies involving conditions like multiple sclerosis, fixing the dissociation rate (k4) to the whole-brain value has been shown to provide reliable fits.[1] However, due to the rapid metabolism of [¹¹C]this compound and the presence of brain-penetrating radiometabolites, a dual-input compartment model that corrects for these metabolites can significantly improve quantification and reduce variability in parameter estimates.[2][3]

Q2: What is the recommended scan duration for a dynamic [¹¹C]this compound PET scan?

A2: A 90-minute dynamic PET scan is frequently used in human studies to characterize the pharmacokinetics of [¹¹C]this compound.[1][4] However, analyses have shown a high correlation between parameters obtained from 60-minute and 90-minute datasets.[1] While a 60-minute scan may slightly underestimate regional volume of distribution (VT) and binding potential (BPND) values, it can be a viable option to reduce patient burden, especially considering the short half-life of Carbon-11 (approximately 20 minutes).[1]

Q3: Is arterial blood sampling necessary for [¹¹C]this compound PET scans?

A3: Yes, arterial blood sampling is crucial for accurate quantification of [¹¹C]this compound uptake. Both continuous online sampling and manual arterial sampling are typically performed to generate a metabolite-corrected arterial plasma input function.[1][4] This is necessary to account for the rapid metabolism of the tracer in plasma.

Q4: What are the typical injected doses and molar activities for [¹¹C]this compound in human PET studies?

A4: In human studies, the injected bolus of [¹¹C]this compound is typically around 362 ± 44 MBq, with a molar activity of 59 ± 38 GBq/µmol at the time of injection.[1] Another study reported a mean injected dose of around 402-404 MBq.[4]

Troubleshooting Guide

Issue 1: High variability in PET quantification results.

  • Possible Cause: A significant issue affecting the quantification of [¹¹C]this compound is its rapid metabolism, leading to the presence of radiometabolites that can penetrate the brain.[3][5] A standard single-input two-tissue compartment model may provide estimates with a high coefficient of variation.[3]

  • Solution: Employ a dual-input compartment model for kinetic analysis. This model corrects for brain-penetrant radiometabolites and has been shown to provide a narrower range of volume of distribution (VTp) estimates with a lower coefficient of variation (33.3% with dual-input vs. 159.9% with single-input).[3]

Issue 2: Low signal-to-noise ratio in later stages of the scan.

  • Possible Cause: The short half-life of Carbon-11 (approximately 20 minutes) results in minimal radioactivity in both tissue and blood towards the end of a 90-minute scan.[1] This can make accurate measurements in the final stages challenging.[1]

  • Solution: Consider reducing the scan duration to 60 minutes. While this may lead to a slight underestimation of regional VT and BPND values, the correlation with 90-minute data is high, and it improves the feasibility of the scan for patients.[1]

Issue 3: Unexpectedly low tracer uptake in regions of interest.

  • Possible Cause: In preclinical studies using rodent models, [¹¹C]this compound has shown lower affinity for the rodent P2X7 receptor compared to the human receptor.[5] This could lead to lower than expected signal. Additionally, the P2X7 receptor has a moderate basal expression in the healthy central nervous system, which can limit the signal-to-noise ratio.[6]

  • Solution: For preclinical studies, it is crucial to be aware of the species differences in receptor affinity. For all studies, ensure the radiotracer has high radiochemical purity (>98%).[1] Blocking experiments with a P2X7R antagonist can be performed to validate the specificity of the tracer uptake.[7][8]

Issue 4: Tracer uptake is not blocked by P-glycoprotein (Pgp) inhibitors.

  • Observation: Studies have shown that [¹¹C]this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump at the blood-brain barrier.[7][9]

  • Implication: This is a favorable characteristic of the tracer, indicating that its brain penetration is not limited by this common efflux mechanism. No troubleshooting is required for this specific observation.

Experimental Protocols

Human [¹¹C]this compound PET Scan Protocol

A standardized protocol for a human [¹¹C]this compound PET scan is summarized below.

StepProcedureDetails
1. Subject Preparation ScreeningSubjects undergo screening for relevant neurological, immunological, cardiac, renal, and hematological diseases. A washout period for immunomodulating medications is enforced.[1]
Informed ConsentWritten informed consent is obtained from all participants.[1]
2. Radiotracer Administration InjectionAn automated intravenous infusion of a bolus of approximately 362 ± 44 MBq of [¹¹C]this compound is administered.[1]
3. PET Scan Acquisition ScannerPET scans are performed on a high-resolution PET-CT scanner.[1]
DurationA 90-minute dynamic PET scan is acquired immediately following tracer injection.[1]
4. Arterial Blood Sampling Continuous SamplingAn automated blood pump is used for continuous arterial blood sampling for the initial 5 minutes post-injection.[4]
Manual SamplingManual arterial blood samples are taken at specific time points (e.g., 5, 10, 20, 40, 60, 75, and 90 minutes post-injection).[4]
Metabolite AnalysisPlasma samples are analyzed to determine the fraction of unmetabolized parent tracer.[1]
5. Image Processing and Analysis Image Reconstruction & CorrectionDynamic PET images are reconstructed and corrected for attenuation and scatter.
Co-registrationPET images are co-registered with anatomical MRI scans (e.g., 3D T1-weighted).[4]
Kinetic ModelingTime-activity curves are generated for regions of interest and fitted to a kinetic model (e.g., 2TCM with k4 fixed or a dual-input model).[1][3]
Preclinical (Rodent) [¹¹C]this compound PET Scan Protocol

A typical protocol for a preclinical [¹¹C]this compound PET scan in rodents is outlined below.

StepProcedureDetails
1. Animal Preparation AnesthesiaMice are anesthetized with inhaled isoflurane.[5]
CannulationThe lateral tail vein is cannulated for radiotracer injection.[5]
2. Radiotracer Administration InjectionAn intravenous bolus injection of the radiotracer is administered (e.g., 9.5 ± 0.5 MBq for mice).[5]
3. PET Scan Acquisition ScannerScans are performed on a dedicated small animal PET scanner.[8]
CT ScanA CT scan is performed for attenuation correction and anatomical reference.[5]
DurationA 60-minute dynamic PET scan is acquired immediately following tracer injection.[5][8]
4. Blocking Studies (Optional) Antagonist Pre-treatmentTo confirm specificity, animals can be pre-treated with a P2X7 receptor antagonist (e.g., JNJ-47965567) 45 minutes prior to tracer injection.[8]
5. Data Analysis Image Reconstruction & AnalysisPET images are reconstructed and analyzed using software like AMIDE to define regions of interest and generate time-activity curves.[8]

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_acquisition Scan Acquisition cluster_post_scan Post-Scan Analysis cluster_output Output subject_prep Subject Preparation (Screening, Consent) tracer_injection IV Bolus Injection subject_prep->tracer_injection radiotracer_synthesis [11C]this compound Synthesis (>98% Purity) radiotracer_synthesis->tracer_injection dynamic_pet_scan Dynamic PET Scan (60-90 min) tracer_injection->dynamic_pet_scan arterial_sampling Arterial Blood Sampling (Continuous & Manual) tracer_injection->arterial_sampling image_reconstruction Image Reconstruction & Co-registration with MRI dynamic_pet_scan->image_reconstruction metabolite_analysis Plasma Metabolite Analysis arterial_sampling->metabolite_analysis kinetic_modeling Kinetic Modeling (2TCM or Dual-Input) metabolite_analysis->kinetic_modeling image_reconstruction->kinetic_modeling quantitative_parameters Quantitative Parameters (VT, BPND) kinetic_modeling->quantitative_parameters

Caption: Experimental workflow for a [¹¹C]this compound PET scan.

troubleshooting_logic cluster_cause Potential Cause cluster_solution Recommended Solution cluster_outcome Expected Outcome start High Variability in Quantification? cause Rapid Metabolism & Brain-Penetrating Radiometabolites start->cause Yes solution Use Dual-Input Compartment Model cause->solution outcome Improved Quantification & Reduced Variability solution->outcome

Caption: Troubleshooting high variability in [¹¹C]this compound PET data.

References

Off-target binding of SMW139 and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMW139. The focus is on understanding and mitigating issues related to its use, particularly in PET imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective allosteric antagonist for the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, particularly microglia in the central nervous system (CNS).[2][3] Its activation is associated with inflammatory cascades, making it a key target for studying neuroinflammation.[4][5] Due to its properties, this compound has been radiolabeled with carbon-11 (B1219553) ([11C]this compound) for use as a positron emission tomography (PET) tracer to image microglial activation in vivo.[6][7]

Q2: Does this compound exhibit significant off-target binding to other receptors?

Current research indicates that this compound is highly selective for the P2X7R.[7] Preclinical and in vitro studies have demonstrated its high affinity for the P2X7R with minimal binding to other receptors.[8] The primary challenge encountered during in vivo PET imaging is not traditional off-target binding but the presence of brain-penetrating radioactive metabolites.[4][9]

Q3: What are the main challenges when using [11C]this compound as a PET tracer?

The principal challenge is the rapid metabolism of [11C]this compound, which produces radioactive metabolites that can cross the blood-brain barrier.[4] These metabolites create a confounding signal in the brain, making it difficult to distinguish between the specific binding of the parent tracer to P2X7R and the non-specific signal from its metabolites. This can lead to high variability and inaccurate quantification of P2X7R levels if not properly addressed.[9]

Q4: How can the interference from radioactive metabolites be mitigated?

The most effective method to mitigate the impact of radiometabolites is through advanced pharmacokinetic modeling of the PET data. Specifically, a dual-input two-tissue compartment model (2TCM) is recommended.[9] This model corrects for the brain-penetrant radiometabolites by using a metabolite-corrected arterial plasma input function, which separates the signal of the parent tracer from that of its metabolites.[9] This approach significantly improves the accuracy and reduces the variability of P2X7R quantification.[9]

Troubleshooting Guide

Issue: High Variability and Poor Quantification in [11C]this compound PET Imaging Studies

If you are experiencing high variability in your PET data or are concerned about the accuracy of P2X7R quantification, consider the following troubleshooting steps.

Symptoms:

  • Wide range and high coefficient of variation in the total volume of distribution (VT) estimates across subjects or regions.[9]

  • Difficulty distinguishing specific binding from background noise.

  • Inconsistent results compared to expected P2X7R expression levels.

Probable Cause:

  • Failure to adequately correct for the signal from brain-penetrating radioactive metabolites of [11C]this compound. Using a simpler single-input kinetic model can lead to inaccurate quantification.[9]

Solution:

  • Implement Arterial Blood Sampling: Perform continuous and manual arterial blood sampling throughout the PET scan to measure the concentration of radioactivity in the plasma over time.[1]

  • Perform Metabolite Analysis: Use high-performance liquid chromatography (HPLC) to analyze the plasma samples and separate the intact parent tracer ([11C]this compound) from its radioactive metabolites.[1][9] This allows for the generation of a metabolite-corrected arterial input function.

  • Apply a Dual-Input Kinetic Model: Use the metabolite-corrected input function to apply a dual-input two-tissue compartment model (2TCM) for data analysis. This model is designed to differentiate the specific binding of the parent tracer from the non-specific uptake of its metabolites.[9]

Quantitative Data Summary

Table 1: Binding Affinity and Physicochemical Properties of this compound

ParameterValueSource
Target P2X7 Receptor (P2X7R)[1][6]
Binding Affinity (Ki) 32 nM[1]
Plasma Protein Binding (Rat) 90%[4]

Table 2: Metabolic Profile of [11C]this compound

SpeciesTime Post-InjectionIntact Tracer in PlasmaSource
Rat 45 minutes42%[4]
Human 90 minutes~50% (variable)[4]

Table 3: Impact of Kinetic Modeling on PET Data Quantification

Kinetic ModelVT RangeCoefficient of Variation (COV)NoteSource
Single-Input 2TCM 0.10 - 10.74159.9%Does not correct for brain-penetrant metabolites.[9]
Dual-Input 2TCM 0.04 - 0.2433.3%Corrects for brain-penetrant metabolites.[9]

Experimental Protocols & Methodologies

Protocol 1: [11C]this compound PET Imaging and Blood Sampling

  • Radiosynthesis: [11C]this compound is synthesized following procedures described by Janssen et al., with a radiochemical purity of >98%.[3][7]

  • Administration: A bolus of ~360-400 MBq of [11C]this compound is administered intravenously.[1][7]

  • Dynamic Scan: A dynamic PET scan is acquired over 90 minutes.[7]

  • Arterial Sampling: Continuous and discrete arterial blood samples are drawn throughout the scan (e.g., at 0, 5, 10, 20, 40, 60, and 90 minutes post-injection).[1]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.[1]

  • Metabolite Analysis: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed via radio-HPLC to determine the fraction of intact [11C]this compound versus its radioactive metabolites.[1]

  • Data Reconstruction: PET data is reconstructed using an algorithm such as OP-OSEM3D.[1]

Protocol 2: In Vitro Autoradiography with [11C]this compound

  • Tissue Preparation: Cryosections of post-mortem human brain tissue are used.[8]

  • Incubation: Sections are incubated with 28 nM [11C]this compound to determine total binding.[8]

  • Blocking: To determine non-specific binding, adjacent sections are co-incubated with [11C]this compound and a high concentration (e.g., 10 µM) of a non-radioactive P2X7R antagonist like JNJ-47965567.[8]

  • Imaging: The sections are exposed to a phosphor imaging plate, and the resulting autoradiograms are quantified.

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7R Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Initiates Pore Pore Formation P2X7R->Pore ATP Extracellular ATP (High Concentration) ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits (Antagonist) Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release (Pro-inflammatory) Caspase1->IL1b

Caption: this compound acts as an antagonist at the P2X7R, blocking ATP-induced inflammatory signaling.

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Tracer [11C]this compound Radiosynthesis Admin Tracer Administration Tracer->Admin Scan 90-min Dynamic PET Scan Admin->Scan Blood Arterial Blood Sampling Admin->Blood Model Dual-Input Kinetic Modeling Scan->Model HPLC Plasma Metabolite Analysis (HPLC) Blood->HPLC Input Generate Corrected Input Function HPLC->Input Input->Model Quant Quantify P2X7R Binding (VT, BPND) Model->Quant

Caption: Experimental workflow for a [11C]this compound PET study with metabolite correction.

Logic_Diagram Problem Observed PET Signal in Brain Cause1 Specific Binding ([11C]this compound at P2X7R) Problem->Cause1 Cause2 Non-Specific Signal (Radiometabolites) Problem->Cause2 Issue Inaccurate P2X7R Quantification Cause2->Issue Leads to Solution Solution: Dual-Input Compartment Model Solution->Issue Mitigates

References

Technical Support Center: Artifact Correction in SMW139 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SMW139 PET imaging. The following sections address common artifacts and provide protocols for their correction to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Motion Artifacts

Q1: My PET images, particularly in the thoracic and abdominal regions, appear blurry and distorted. What is the likely cause and how can I mitigate this?

A1: This is a classic presentation of motion artifact, primarily caused by respiratory and cardiac motion. Patient or animal movement during the scan also contributes to image degradation.[1][2][3][4][5] Motion artifacts can lead to inaccurate quantification of tracer uptake (SUV) and blurring of anatomical structures.[1][2][3]

Troubleshooting Steps:

  • Respiratory Gating: This is the most effective method to compensate for breathing motion.[6] The scanner monitors the respiratory cycle and acquires data in different temporal bins. These "gated" images can then be reconstructed to significantly reduce motion blurring.

  • Patient/Animal Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned using appropriate holders. For clinical research, provide clear instructions to the subject to remain as still as possible. Mild sedation, in accordance with ethical guidelines, can also be considered.

  • Image Registration: Post-acquisition software can be used to align dynamic frames of the PET scan to a reference frame, correcting for movement that occurred during the scan.

Metal Artifacts

Q2: I observe areas of artificially high and low tracer uptake around a metallic implant (e.g., dental filling, prosthesis) in my subject. What causes this, and how can it be corrected?

A2: These are metal artifacts. High-density materials like metals cause significant streaking and photon starvation artifacts on the CT scan that is used for attenuation correction.[7][8][9][10][11][12][13][14][15] This erroneous CT data leads to a miscalculation of the attenuation map, resulting in severe over- and under-estimation of the this compound signal in adjacent tissues.[7][8]

Troubleshooting Steps:

  • Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software (e.g., iMAR).[6][7][9][10][11] These algorithms identify and correct the corrupted data in the CT images before they are used for PET attenuation correction, leading to a more accurate PET image.

  • Review Non-Attenuation-Corrected (NAC) Images: Always inspect the NAC PET images. While not quantitatively accurate, they are not affected by CT-based artifacts and can help differentiate true biological uptake from artifacts.[14]

  • Modify CT Acquisition Parameters: In some instances, adjusting CT parameters, such as using a higher tube voltage (kVp), can help lessen the severity of metal artifacts.

Scatter and Attenuation Artifacts

Q3: How do scatter and attenuation affect my this compound PET images, and what are the standard correction procedures?

A3: Attenuation is the absorption or deflection of photons by tissue, leading to an underestimation of tracer concentration, particularly in deeper tissues.[16][17] Scatter occurs when photons are deflected and detected at incorrect locations, reducing image contrast and quantitative accuracy.[18][19] Standard PET image reconstruction software includes algorithms to correct for both of these effects.

Troubleshooting Steps:

  • Ensure Correct Attenuation Correction is Applied: For PET/CT, this involves using the CT data to create an attenuation map.[16] For PET/MR, various methods are used to derive an attenuation map from the MR images.[16][20] In preclinical systems, a transmission scan using an external radioactive source is often performed.[16]

  • Utilize Appropriate Scatter Correction Algorithms: Modern reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), incorporate scatter correction.[21] Model-based approaches, like the Single Scatter Simulation (SSS), are also widely used.[19][22]

  • Quality Control: Regular quality control of the scanner is crucial to ensure that the correction calibrations are accurate.[23][24]

This compound-Specific Considerations

Q4: I am observing unexpected signal in the brain when using [11C]this compound. Is this an artifact?

A4: This may not be a typical imaging artifact but rather a biological one related to the tracer itself. Studies have shown that [11C]this compound is rapidly metabolized, and some of its radiometabolites can penetrate the brain.[25][26][27] This can confound the quantification of the specific binding to the P2X7 receptor.

Troubleshooting Steps:

  • Arterial Blood Sampling and Metabolite Analysis: To accurately quantify [11C]this compound uptake, it is crucial to perform arterial blood sampling and analyze the plasma to separate the parent tracer from its radiometabolites.[25][28]

  • Dual-Input Compartment Modeling: The use of a two-tissue compartment model with a dual-input function (one for the parent tracer and one for the brain-penetrating metabolites) has been shown to improve the accuracy of [11C]this compound quantification in the brain.[25]

Quantitative Data on Artifact Correction

The following tables summarize the quantitative impact of artifact correction techniques on PET imaging data. While these studies were not all performed with this compound, the principles and expected magnitude of effects are transferable.

Table 1: Impact of Motion Correction on SUV

Correction MethodRegion of InterestChange in SUVmeanReference
Motion Correction FrameworkTumors+5.35% ± 4.92% (max +12.89%)[1][2][3]

Table 2: Impact of Metal Artifact Reduction (MAR) on SUV

MAR AlgorithmArtifact TypeChange in SUVmeanReference
iMARBright Band Artifact-11.1%[7]
iMARDark Band Artifact+33.3% (in SUVmean of artifact)[7]
iMARLesions near implant3.5% ± 3.3% (absolute difference)[9][10][29]
MAR (general)Phantom Study30% deficit restored[11]

Experimental Protocols

Protocol 1: Respiratory-Gated PET/CT Imaging

Objective: To minimize motion artifacts caused by respiration in thoracic or abdominal this compound PET imaging.

Materials:

  • PET/CT scanner with a respiratory gating system (e.g., pressure-sensitive belt, infrared camera with marker block).

  • Immobilization device appropriate for the subject.

  • This compound radiotracer.

Procedure:

  • Subject Preparation: Follow the standard protocol for this compound administration and uptake.

  • Immobilization: Position the subject in the immobilization device on the scanner bed to minimize gross body motion.

  • Respiratory Signal Monitoring: Place the respiratory monitoring device on the subject's abdomen to track the breathing cycle.

  • CT Acquisition: Perform a low-dose helical 4D CT scan for attenuation correction. The scanner will acquire multiple CT images at different phases of the respiratory cycle.

  • PET Acquisition: Acquire a 4D PET scan, during which the PET data is binned according to the respiratory signal.

  • Image Reconstruction: Reconstruct the PET data from a specific respiratory phase (e.g., end-expiration) using the corresponding CT image for attenuation correction to generate a motion-corrected image.

Protocol 2: Iterative Metal Artifact Reduction (iMAR) for PET/CT

Objective: To correct for artifacts in this compound PET images caused by the presence of metallic implants.

Materials:

  • PET/CT scanner equipped with iMAR or a similar iterative metal artifact reduction software.

  • This compound radiotracer.

Procedure:

  • Subject Preparation and Injection: Follow the standard protocol for this compound administration.

  • CT Acquisition: Acquire a low-dose CT scan for attenuation correction.

  • PET Acquisition: Perform the PET scan as per the study protocol.

  • Image Reconstruction with iMAR:

    • The raw CT data is processed using the iMAR algorithm. This algorithm identifies the metal components and corrects the projection data.

    • The corrected CT image is then used to generate an accurate attenuation map.

    • The PET data is reconstructed using this iMAR-corrected attenuation map.

  • Comparative Analysis (Recommended): For validation, reconstruct the PET data using the original, uncorrected CT for attenuation correction. Compare the PET images with and without iMAR to assess the reduction in artifacts and the impact on SUV in regions adjacent to the metallic implant.

Visualizations

MotionCorrectionWorkflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition & Reconstruction SubjectPrep Subject Preparation (this compound Injection) Immobilization Immobilization SubjectPrep->Immobilization RespSignal Respiratory Signal Monitoring Immobilization->RespSignal GatedScan 4D Gated PET/CT Scan RespSignal->GatedScan DataBinning Data Binning by Respiratory Phase GatedScan->DataBinning Recon Image Reconstruction (Selected Phase) DataBinning->Recon FinalImage Motion-Corrected PET Image Recon->FinalImage

Caption: Workflow for respiratory-gated PET/CT to correct for motion artifacts.

MetalArtifactCorrectionWorkflow cluster_standard Standard Reconstruction cluster_mar iMAR Reconstruction Start PET/CT Scan of Subject with Metallic Implant RawData Acquire Raw PET and CT Data Start->RawData CT_uncorr Uncorrected CT Image RawData->CT_uncorr iMAR_process Apply iMAR Algorithm to CT Data RawData->iMAR_process AC_uncorr Generate Inaccurate Attenuation Map CT_uncorr->AC_uncorr PET_artifact Reconstruct PET (with Artifacts) AC_uncorr->PET_artifact CT_corr Corrected CT Image iMAR_process->CT_corr AC_corr Generate Accurate Attenuation Map CT_corr->AC_corr PET_corrected Reconstruct PET (Artifact Corrected) AC_corr->PET_corrected

Caption: Comparison of standard vs. iMAR workflow for metal artifact correction.

References

Improving the stability of the [11C]SMW139 radioligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor radioligand, [11C]SMW139.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the synthesis, quality control, and in vivo imaging experiments with [11C]this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SMW-001 Low Radiochemical Yield - Inefficient trapping of [11C]CO2. - Suboptimal reaction conditions (temperature, precursor concentration, reaction time). - Impurities in the precursor or reagents.- Ensure efficient trapping of [11C]CO2 in the reaction vessel. - Optimize the methylation reaction by adjusting temperature and reaction time. A common method involves reacting the desmethyl precursor with [11C]CH3I or [11C]CH3OTf. - Use high-purity precursors and reagents. Perform quality control on starting materials.
SMW-002 Poor In Vivo Stability / Rapid Metabolism The inherent metabolic susceptibility of the methoxy (B1213986) group on the benzamide (B126) moiety.- While the intrinsic stability cannot be altered, it is crucial to accurately quantify the parent radioligand and its radiometabolites. - Implement robust radiometabolite analysis using radio-HPLC in both plasma and brain homogenates to obtain a metabolite-corrected arterial input function for kinetic modeling.[1][2][3]
SMW-003 High Variability in PET Quantification Presence of brain-penetrating radiometabolites that are not accounted for in standard kinetic models.- Employ kinetic models that account for brain-penetrating radiometabolites, such as a dual-input compartment model.[1][3] This has been shown to reduce the coefficient of variation in volume of distribution (VT) estimates.[1][3]
SMW-004 Low Brain Uptake Although [11C]this compound is known to enter the brain, factors such as high plasma protein binding and individual subject variability can influence brain penetration.- Ensure high molar activity to minimize the injected mass and potential saturation of binding sites or transport mechanisms. - Verify the radiochemical purity before injection to ensure that the observed signal is from the parent compound.
SMW-005 Difficulty in Identifying a Suitable Reference Region for Simplified Quantification The widespread expression of the P2X7 receptor in the brain, especially under neuroinflammatory conditions, makes it challenging to find a true reference region devoid of specific binding.- Arterial blood sampling with metabolite correction to generate a plasma input function is the recommended method for accurate quantification.[4] - If a reference region approach is necessary, careful validation against plasma input models is required, though it is generally not recommended for pathologies with widespread inflammation.[4]

Frequently Asked Questions (FAQs)

Synthesis and Quality Control

Q1: What is the typical radiochemical yield and molar activity for [11C]this compound synthesis?

A1: Published studies have reported excellent radiochemical yields and high molar activity for [11C]this compound.[5] For instance, one study reported a molar activity of 33.0 (± 21.0) GBq/µmol at the time of injection.[2]

Q2: What is the recommended shelf-life for a batch of [11C]this compound?

A2: Due to the short half-life of Carbon-11 (approximately 20.4 minutes), the radiotracer should be used as soon as possible after synthesis and quality control. One study has indicated a radiotracer shelf-life of 1 hour.[2]

Q3: What are the key quality control parameters to check before in vivo use?

A3: The essential quality control parameters include radiochemical purity, molar activity, and residual solvent analysis. The radiochemical purity should be high, typically >98%.[2]

In Vivo Stability and Metabolism

Q4: How stable is [11C]this compound in vivo?

A4: [11C]this compound exhibits moderate metabolic stability. In rats, approximately 42% of the tracer remains intact in plasma 45 minutes after injection.[6] In mice, the metabolism is more rapid, with about 33% of the unmetabolized fraction in plasma and 29% in brain homogenates at 30 minutes post-injection.[2]

Q5: Are the radiometabolites of [11C]this compound a concern for brain imaging studies?

A5: Yes, the presence of brain-penetrating radiometabolites is a significant consideration for the quantitative analysis of [11C]this compound PET data.[1][2][3] These metabolites can cross the blood-brain barrier and contribute to the measured radioactivity in the brain, potentially confounding the quantification of specific P2X7 receptor binding. It is crucial to correct for these metabolites in the kinetic modeling of the PET data.[1][3]

Experimental Design and Data Analysis

Q6: What is the recommended kinetic model for quantifying [11C]this compound binding in the brain?

A6: A reversible two-tissue compartment model (2TCM) with a metabolite-corrected arterial plasma input function is the preferred method for quantifying [11C]this compound binding.[4] To improve the accuracy and reduce variability in the presence of brain-penetrating metabolites, a dual-input compartment model that accounts for both the parent radiotracer and its radiometabolites is recommended.[1][3]

Q7: Can I use a simplified reference tissue model for quantification?

A7: Simplified reference tissue models are generally not recommended for [11C]this compound, particularly in the context of neuroinflammation.[4] This is because neuroinflammatory conditions can lead to widespread P2X7 receptor expression, making it difficult to identify a true reference region devoid of specific binding.[4]

Quantitative Data Summary

Table 1: In Vivo Stability of [11C]this compound in Rodents

SpeciesMatrixTime Post-Injection (minutes)% Intact RadioligandReference
RatPlasma4542%[6]
MousePlasma3033%[2]
MouseBrain Homogenate3029%[2]

Experimental Protocols

Protocol 1: Radiometabolite Analysis in Plasma
  • Blood Sampling: Collect arterial blood samples at predefined time points throughout the PET scan.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a solvent (e.g., acetonitrile) to a known volume of plasma to precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Analysis: Inject the supernatant onto a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

  • Data Analysis: Integrate the peaks corresponding to the parent [11C]this compound and its radiometabolites to determine the fraction of intact radioligand over time.

Protocol 2: [11C]this compound PET Imaging and Data Acquisition
  • Subject Preparation: Anesthetize the subject and place them in the PET scanner.

  • Radioligand Administration: Administer a bolus injection of [11C]this compound intravenously.

  • Dynamic PET Scan: Acquire a dynamic PET scan for a duration of 60-90 minutes.[4]

  • Arterial Blood Sampling: Simultaneously, perform arterial blood sampling as described in Protocol 1 to obtain the arterial input function.

  • Image Reconstruction: Reconstruct the dynamic PET images with appropriate corrections for attenuation, scatter, and random coincidences.

  • Image Analysis: Define regions of interest (ROIs) on the reconstructed images and extract time-activity curves (TACs).

  • Kinetic Modeling: Fit the tissue TACs and the metabolite-corrected arterial input function to a suitable kinetic model (e.g., 2TCM or a dual-input model) to estimate parameters such as the volume of distribution (VT).

Visualizations

experimental_workflow cluster_synthesis Radioligand Synthesis & QC cluster_pet PET Imaging Experiment cluster_analysis Data Analysis synthesis [11C]this compound Synthesis qc Quality Control (Purity, Molar Activity) synthesis->qc injection IV Injection qc->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_recon Image Reconstruction pet_scan->image_recon metabolite_analysis Radiometabolite Analysis blood_sampling->metabolite_analysis kinetic_modeling Kinetic Modeling metabolite_analysis->kinetic_modeling image_recon->kinetic_modeling

Caption: Experimental workflow for a [11C]this compound PET imaging study.

troubleshooting_logic start High PET Signal Variability? check_metabolites Analyze Radiometabolites in Plasma and Brain start->check_metabolites Yes metabolites_present Brain-Penetrating Metabolites Present? check_metabolites->metabolites_present use_dual_input Implement Dual-Input Kinetic Model metabolites_present->use_dual_input Yes use_standard_model Use Standard 2TCM with Metabolite Correction metabolites_present->use_standard_model No end_node Improved Quantification use_dual_input->end_node use_standard_model->end_node

Caption: Decision tree for addressing high variability in PET quantification.

References

Technical Support Center: Longitudinal SMW139 PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SMW139 for longitudinal Positron Emission Tomography (PET) studies of neuroinflammation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PET imaging?

A1: [11C]this compound is a PET radiotracer that targets the P2X7 receptor (P2X7R). The P2X7R is highly expressed on activated microglia, which are key immune cells involved in neuroinflammatory processes in the brain. Therefore, [11C]this compound is used to non-invasively image and quantify neuroinflammation in vivo, which can be valuable for studying neurodegenerative diseases like Alzheimer's and multiple sclerosis.[1][2][3]

Q2: What are the main challenges associated with longitudinal [11C]this compound PET studies?

A2: The primary challenges include:

  • Rapid Metabolism: [11C]this compound is quickly metabolized in vivo.[4][5]

  • Brain-Penetrating Radiometabolites: The radioactive metabolites of [11C]this compound can cross the blood-brain barrier, complicating the PET signal analysis.[1][4][5]

  • Species Differences: [11C]this compound has a lower binding affinity for rodent P2X7 receptors compared to human receptors, which can affect the translatability of preclinical findings.[4]

  • Quantification Complexity: Due to the presence of radiometabolites, standard single-tissue compartment models may not accurately quantify receptor binding.[1]

Q3: What is the recommended kinetic model for analyzing [11C]this compound PET data?

A3: A dual-input compartment model that corrects for brain-penetrating radiometabolites is recommended for more accurate in vivo quantification of [11C]this compound binding to P2X7R.[1] Studies have shown that a single-tissue dual-input (1TDI) model can provide robust fits.[6] A reversible two-tissue compartment model has also been identified as optimal in some human studies.[7][8]

Q4: What is the optimal scan duration for a [11C]this compound PET study?

A4: While 90-minute dynamic scans are common, studies suggest that a 60-minute scan may be sufficient to assess the in vivo kinetics of [11C]this compound without significantly compromising quantitative accuracy.[7][8] This is beneficial as shorter scan times are often better tolerated by subjects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in PET signal between subjects or scans Presence of brain-penetrating radiometabolites confounding the signal.[1][4]Implement a dual-input compartment model for data analysis to correct for radiometabolites.[1][6] Ensure consistent arterial blood sampling and HPLC analysis to accurately measure the parent and metabolite fractions.[1][6]
Low specific binding signal in rodent models Lower affinity of [11C]this compound for rodent P2X7R compared to human P2X7R.[4]Be aware of this limitation when interpreting data from rodent studies. Consider using animal models with higher P2X7R expression or alternative tracers if available. Blocking studies with a P2X7R antagonist can help validate the specificity of the signal.[9]
Inaccurate quantification of tracer uptake Use of a single-input compartment model that does not account for radiometabolites.[1]Employ a dual-input compartment model to improve the accuracy of quantification.[1] This has been shown to reduce the coefficient of variation in VT estimates.[1]
Unsuccessful radiotracer injections in animal studies Technical difficulties during the injection procedure.[4]Ensure proper training and technique for intravenous injections in small animals. Use appropriate catheterization and flushing techniques to ensure the full dose is delivered.
Difficulty in identifying a suitable reference region for simplified quantification Global low-grade inflammation in some disease models means no brain region is truly devoid of specific binding.[7]Arterial blood sampling and full kinetic modeling with a metabolite-corrected input function are recommended over reference region-based methods.[7]

Data Presentation

Table 1: Impact of Kinetic Modeling on [11C]this compound Quantification

Kinetic ModelVT / VTp RangeCoefficient of Variation (COV)
Two-Tissue Compartment Model (Single Input)0.10 - 10.74159.9%
Dual Input Function Model0.04 - 0.2433.3%
Data from a study on human brain imaging, highlighting the improvement in quantification with a dual-input model.[1]

Table 2: Unmetabolized [11C]this compound Fraction in Mice

Time Post-InjectionUnmetabolized Fraction in PlasmaUnmetabolized Fraction in Brain Homogenates
30 minutes33%29%
Data from a study in an APP/PS1-21 mouse model.[4][5]

Experimental Protocols

Protocol 1: Longitudinal [11C]this compound PET Imaging in a Mouse Model of Alzheimer's Disease

  • Animal Model: APP/PS1-21 transgenic (TG) mice and wild-type (WT) littermates.[4][5]

  • Study Design: Longitudinal imaging at multiple time points (e.g., 5, 8, 11, and 14 months of age).[4][5]

  • Anesthesia: Induce with 3.5% isoflurane (B1672236)/O2 and maintain with 2% isoflurane during imaging.[4]

  • Radiotracer Injection: Intravenous injection of [11C]this compound (e.g., 9.5 ± 0.5 MBq).[5]

  • PET Acquisition: Perform a dynamic 60-minute scan using a small animal PET scanner.[4]

  • Image Analysis: Reconstruct images and perform kinetic modeling using a dual-input model, correcting for brain-penetrating radiometabolites.[1]

Protocol 2: Radiometabolite Analysis

  • Sample Collection: Collect cardiac blood and brain tissue at various time points (e.g., 10, 30, 45 minutes) post-injection of [11C]this compound.[4]

  • Plasma Separation: Centrifuge blood samples to separate plasma.[6]

  • Protein Precipitation: Precipitate plasma proteins using acetonitrile.[6]

  • Brain Homogenization: Homogenize brain tissue samples.

  • Chromatography: Analyze the supernatant from plasma and the brain homogenates using high-performance liquid chromatography (HPLC) with a radio detector or thin-layer chromatography (TLC) to separate and quantify the parent tracer and its radiometabolites.[1][4]

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis cluster_interpretation Interpretation Animal Model Selection Animal Model Selection Radiolabeling Radiolabeling Animal Model Selection->Radiolabeling Longitudinal PET Scans Longitudinal PET Scans Radiolabeling->Longitudinal PET Scans Blood & Tissue Sampling Blood & Tissue Sampling Longitudinal PET Scans->Blood & Tissue Sampling Kinetic Modeling Kinetic Modeling Longitudinal PET Scans->Kinetic Modeling Radiometabolite Analysis Radiometabolite Analysis Blood & Tissue Sampling->Radiometabolite Analysis Radiometabolite Analysis->Kinetic Modeling Statistical Analysis Statistical Analysis Kinetic Modeling->Statistical Analysis Pathological Correlation Pathological Correlation Statistical Analysis->Pathological Correlation Translational Insights Translational Insights Pathological Correlation->Translational Insights

Caption: Workflow for longitudinal this compound PET studies.

p2x7r_pathway cluster_cell Activated Microglia This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Binds to PET_Signal PET Signal This compound->PET_Signal Generates Neuroinflammation Neuroinflammation P2X7R->Neuroinflammation Upregulated in Brain_Metabolites Radiometabolites Brain_Metabolites->PET_Signal Contributes to

Caption: this compound binding to P2X7R in neuroinflammation.

References

Validation & Comparative

Comparative Analysis of P2X7R PET Tracers: A Head-to-Head Evaluation of [11C]SMW139 and Other Prominent Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purinergic P2X7 receptor (P2X7R) has emerged as a critical target for imaging neuroinflammation. This guide provides a detailed comparison of the novel P2X7R positron emission tomography (PET) tracer, [11C]SMW139, with other key players in the field, including [11C]GSK1482160, [18F]JNJ-64413739, and [11C]A-740003. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological and experimental pathways to facilitate an informed selection of the most suitable tracer for specific research needs.

The P2X7R, an ATP-gated ion channel primarily expressed on microglia, plays a crucial role in the inflammatory cascade within the central nervous system. Its upregulation in response to neuroinflammatory stimuli makes it an attractive biomarker for a range of neurological disorders. PET imaging with specific radiotracers offers a non-invasive method to quantify P2X7R expression, thereby providing insights into disease progression and the efficacy of therapeutic interventions.[1]

Quantitative Comparison of P2X7R PET Tracers

The selection of a PET tracer is often guided by its binding affinity (Kd), specificity, and in vivo pharmacokinetic properties. The following table summarizes the key quantitative data for [11C]this compound and its counterparts.

TracerTarget SpeciesBinding Affinity (Kd)Cell Line for In Vitro AssayKey In Vivo Model(s)Notable In Vivo Performance
[11C]this compound Human, Rat20.6 ± 1.7 nM (rat)[2]-Experimental Autoimmune Encephalomyelitis (EAE) rat model[2]Good brain permeability and metabolic stability in rats.[3] Uptake correlates with clinical scores in the EAE model.[2]
[11C]GSK1482160 Human1.15 ± 0.12 nM[4][5]HEK293-hP2X7R[5][6]Lipopolysaccharide (LPS)-induced neuroinflammation mouse model[4][5]High binding affinity for human P2X7R.[6] Brain uptake is relatively low in healthy subjects but increases in neuroinflammation models.[4][7]
[18F]JNJ-64413739 Human, Rat15.9 nM (human), 2.7 nM (rat cortex)[8]-LPS-induced neuroinflammation rat model[9]Suitable for quantifying P2X7R expression in the human brain with good test-retest reliability.[10][11]
[11C]A-740003 -High affinity (qualitative)[12]-Healthy rat[12]Marginal brain uptake in healthy rats, limiting its use for CNS imaging.[7][12]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these P2X7R PET tracers.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a tracer to its target receptor.

  • Membrane Preparation: Tissues or cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R cells) are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.[13]

  • Incubation: The membrane preparation is incubated with increasing concentrations of the radiolabeled tracer in the presence or absence of a high concentration of a non-labeled competitor to determine total and non-specific binding, respectively.[13]

  • Separation and Counting: The bound and free radioligand are separated by vacuum filtration. The radioactivity retained on the filters, representing the bound tracer, is measured using a scintillation counter.[14]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then determined by non-linear regression analysis of the saturation binding data.[14]

In Vivo PET Imaging in Rodent Models of Neuroinflammation

Animal models are indispensable for evaluating the in vivo performance of PET tracers.

  • Animal Model Induction: Neuroinflammation is induced in rodents (mice or rats) through methods such as intracerebral or intraperitoneal injection of lipopolysaccharide (LPS) or by inducing experimental autoimmune encephalomyelitis (EAE) through immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.[9][15]

  • Radiotracer Administration: The radiotracer is administered intravenously to the anesthetized animal.[1]

  • PET Scanning: Dynamic PET scans are acquired over a specific duration (e.g., 60-90 minutes) to measure the tracer uptake and distribution in the brain.[1][16]

  • Image Analysis: The PET images are reconstructed and can be co-registered with anatomical images (e.g., MRI) for region-of-interest (ROI) analysis. Time-activity curves are generated for different brain regions to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).[9][15]

  • Blocking Studies: To confirm the specificity of tracer binding, a separate cohort of animals is pre-treated with a non-labeled P2X7R antagonist before radiotracer injection. A significant reduction in tracer uptake in the brain indicates specific binding to the P2X7R.[9]

Visualizing Key Pathways and Processes

Understanding the underlying biological pathways and experimental workflows is facilitated by visual diagrams.

P2X7R_Signaling_Pathway P2X7R Signaling in Microglia cluster_extracellular Extracellular cluster_cell Microglia ATP ATP P2X7R P2X7R ATP->P2X7R binds Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 p38_MAPK p38 MAPK Pathway Ca_Influx->p38_MAPK NFkB NF-κB Pathway Ca_Influx->NFkB K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Release IL-1β Release IL1b->Release Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines p38_MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines

Caption: P2X7R signaling cascade in microglia.

PET_Experimental_Workflow In Vivo PET Imaging Workflow A Induce Neuroinflammation in Rodent Model (e.g., LPS, EAE) B Anesthetize Animal A->B G Blocking Study: Administer P2X7R Antagonist (for specificity) A->G C Administer P2X7R PET Tracer IV B->C D Acquire Dynamic PET Scan C->D E Image Reconstruction & ROI Analysis D->E F Generate Time-Activity Curves & Quantify Uptake E->F G->C

Caption: Workflow for in vivo P2X7R PET imaging.

References

A Comparative Guide to SMW139 for Imaging Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of SMW139 as a positron emission tomography (PET) tracer for imaging neuroinflammation, with a focus on its target, the P2X7 receptor (P2X7R). It offers an objective comparison with alternative imaging agents and is supported by experimental data to aid in the selection of the most suitable tools for research and clinical applications.

Executive Summary

[11C]this compound is a PET tracer that demonstrates high affinity and selectivity for the P2X7 receptor, a key player in the pro-inflammatory response of microglia and macrophages.[1][2][3] Preclinical and initial human studies have validated its potential for visualizing and quantifying neuroinflammation in conditions such as multiple sclerosis.[3][4] However, like any tool, it possesses a unique profile of strengths and limitations when compared to other available tracers. This guide will delve into the quantitative performance of this compound, its primary alternatives, detailed experimental methodologies, and the biological pathway it targets.

Data Presentation: Quantitative Comparison of Neuroinflammation PET Tracers

The selection of a PET tracer for neuroinflammation imaging is a critical decision in study design. The following tables summarize key quantitative data for [11C]this compound and its main comparators: other P2X7R-targeted tracers and the widely used 18 kDa translocator protein (TSPO) tracers.

Table 1: Binding Affinity of Neuroinflammation PET Tracers

TracerTargetLigand TypeBinding Affinity (Kd or Ki, nM)Species Specificity Noted
[11C]this compound P2X7R Antagonist Ki: 32 (human) Kd: 4.6 (human), 20.6 (rat) Yes, lower affinity for rodent P2X7R
[11C]GSK1482160P2X7RAntagonistIC50: 3Not specified in detail
[18F]JNJ-64413739P2X7RAntagonistKd: ~7 (human)Not specified in detail
[18F]F-DPATSPOAgonist-Polymorphism affects binding

Table 2: In Vivo Performance Metrics of Neuroinflammation PET Tracers

TracerIndication StudiedKey Outcome MeasuresNotable Findings
[11C]this compound Multiple Sclerosis BPND, VT Increased VT and BPND in normal-appearing brain regions of RRMS patients compared to healthy controls.
Alzheimer's Disease (mouse model)SUVNo significant difference in [11C]this compound uptake between transgenic and wild-type mice.
[18F]F-DPAAlzheimer's Disease (mouse model)SUVSignificantly higher SUV in transgenic mice compared to wild-type, indicating sensitivity to reactive glia.
[11C]GSK1482160Neuroinflammation (rodent model)Brain Uptake2-fold higher uptake in LPS-treated mice compared to controls.

Signaling Pathway and Experimental Workflows

To fully appreciate the utility of this compound, it is essential to understand the biological context of its target and the methodologies used for its validation.

P2X7R Signaling in Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia. Its activation by high extracellular ATP concentrations, often present at sites of cellular injury, triggers a cascade of pro-inflammatory events. This includes the activation of the NLRP3 inflammasome and subsequent release of inflammatory cytokines such as IL-1β, contributing to the neuroinflammatory milieu.

P2X7R_Signaling P2X7 Receptor Signaling Pathway in Neuroinflammation ext_ATP Extracellular ATP (from cell damage) P2X7R P2X7 Receptor ext_ATP->P2X7R binds & activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Channel NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation promotes This compound This compound (Antagonist) This compound->P2X7R blocks

P2X7R signaling cascade.
Experimental Workflow for [11C]this compound PET Imaging

The validation of a novel PET tracer involves a multi-step process, from its synthesis to the final analysis of imaging data. The following diagram outlines a typical workflow for a clinical research study using [11C]this compound.

PET_Workflow [11C]this compound Human PET Imaging Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging cluster_analysis Data Analysis precursor Precursor methylation [11C]CH₃OTf Methylation precursor->methylation hplc HPLC Purification methylation->hplc formulation Formulation hplc->formulation injection Intravenous Injection formulation->injection scan Dynamic PET Scan (e.g., 90 min) injection->scan blood_sampling Arterial Blood Sampling injection->blood_sampling kinetic_modeling Kinetic Modeling (e.g., 2TCM) scan->kinetic_modeling metabolite Metabolite Correction blood_sampling->metabolite metabolite->kinetic_modeling quantification Quantification (BPND, VT) kinetic_modeling->quantification

Workflow for [11C]this compound PET studies.

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. Below are summaries of key experimental protocols for the validation of [11C]this compound.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via N-methylation of a suitable precursor.

  • Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]CO2 produced by a cyclotron is converted to [11C]CH4, which is then halogenated to produce [11C]CH3I. Alternatively, [11C]CH3I can be passed through a heated column containing silver triflate to produce the more reactive [11C]CH3OTf.

  • Methylation Reaction: The desmethyl precursor of this compound is dissolved in a suitable organic solvent (e.g., DMF). The [11C]methylating agent ([11C]CH3I or [11C]CH3OTf) is then introduced, and the reaction is heated. A base, such as K2CO3, is used to facilitate the reaction.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and byproducts.

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for intravenous injection. Quality control is performed to ensure radiochemical purity (>98%) and specific activity.

In Vitro Autoradiography

This technique is used to visualize the distribution of radioligand binding in tissue sections.

  • Tissue Preparation: Post-mortem human brain tissue or animal brain tissue is sectioned (e.g., 20 µm thickness) using a cryostat and mounted on microscope slides.

  • Incubation: The tissue sections are incubated with a solution containing [11C]this compound at a concentration relevant to its binding affinity.

  • Washing: The slides are washed in buffer to remove non-specifically bound radiotracer.

  • Imaging: The slides are apposed to a phosphor imaging plate or digital autoradiography system to detect the radioactive signal.

  • Blocking (for specificity): To confirm binding specificity, adjacent tissue sections are incubated with [11C]this compound in the presence of a high concentration of a non-radioactive P2X7R antagonist (e.g., JNJ-47965567) to block specific binding.

In Vivo Human PET Imaging

The first-in-human study of [11C]this compound established a protocol for its use in clinical research.

  • Subject Recruitment: Participants (e.g., multiple sclerosis patients and healthy controls) are recruited following ethical approval and informed consent.

  • Tracer Administration: A bolus of [11C]this compound (e.g., 362 ± 44 MBq) is administered intravenously.

  • Dynamic PET Scanning: A dynamic PET scan is acquired for 90 minutes immediately following tracer injection.

  • Arterial Blood Sampling: To generate a metabolite-corrected arterial plasma input function, continuous and manual arterial blood samples are taken throughout the scan.

  • Metabolite Analysis: Plasma samples are analyzed by HPLC to determine the fraction of intact [11C]this compound over time.

  • Image Analysis and Kinetic Modeling: Time-activity curves are generated for various brain regions of interest. These curves, along with the arterial input function, are fitted to a kinetic model (e.g., a reversible two-tissue compartment model) to estimate parameters such as the volume of distribution (VT) and the binding potential (BPND).

Conclusion and Future Directions

[11C]this compound is a valuable tool for the in vivo imaging of P2X7R expression, offering a window into pro-inflammatory microglial activation. Its validation in human subjects, particularly in the context of multiple sclerosis, underscores its potential as a biomarker for neuroinflammation. However, researchers should be mindful of its limitations, including species differences in binding affinity which may complicate the translation of findings from rodent models, and the presence of brain-penetrating radiometabolites that necessitate careful kinetic modeling.

Compared to the "gold standard" TSPO tracers, this compound offers the advantage of not being affected by the TSPO gene polymorphism that can complicate subject stratification and data interpretation. However, TSPO imaging is more established with a wider range of available tracers.

Future research should focus on head-to-head comparisons of [11C]this compound with other P2X7R and TSPO tracers in various neurological disorders. Further characterization of its radiometabolites and the development of tracers with potentially more favorable in vivo properties will continue to refine our ability to image the complexities of neuroinflammation.

References

A Comparative Guide to SMW139 and TSPO PET Tracers for Imaging Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic role of microglia in the central nervous system (CNS), transitioning between neuroprotective and neurotoxic phenotypes, is a critical area of research in neurodegenerative diseases, stroke, and other neurological disorders. Positron Emission Tomography (PET) provides an invaluable in vivo tool to study the activation state of these immune cells. For years, the 18 kDa translocator protein (TSPO) has been the primary target for imaging microglial activation. However, the emergence of new targets, such as the P2X7 receptor (P2X7R), offers alternative and potentially more specific insights into pro-inflammatory microglial activity.

This guide provides an objective comparison of the novel P2X7R tracer, [11C]SMW139, with established second-generation TSPO PET tracers. We present a detailed analysis of their performance based on experimental data, structured to aid researchers in selecting the most appropriate imaging agent for their scientific questions.

A Tale of Two Targets: P2X7R versus TSPO

While both P2X7R and TSPO are upregulated in activated microglia, they represent distinct biological targets with different expression profiles and signaling functions. TSPO is located on the outer mitochondrial membrane and is considered a marker of general microglial activation, though its expression is not exclusive to a single phenotype.[1] In contrast, the P2X7R is an ATP-gated ion channel on the cell surface that is highly expressed on pro-inflammatory microglia.[1] Its activation is a key step in the inflammasome pathway, leading to the release of pro-inflammatory cytokines.[1] This suggests that PET tracers targeting P2X7R, such as [11C]this compound, may offer greater specificity for imaging the pro-inflammatory microglial response.

Quantitative Data Presentation

The selection of a PET tracer is often guided by its binding characteristics and in vivo performance. The following tables summarize key quantitative data for [11C]this compound and a selection of widely used second-generation TSPO PET tracers.

Table 1: In Vitro Binding Affinity of PET Tracers

TracerTargetBinding Affinity (Ki/Kd, nM)Species/TissueNotes
[11C]this compound P2X7RKi: 32[2]Human
Kd: 20.6 ± 1.7[3]Rat
[11C]PBR28 TSPOKi: 0.26 ± 0.03Human (High-Affinity Binders)Highly sensitive to rs6971 polymorphism.
[18F]DPA-714 TSPOKi: 7.0 ± 1.2Human (High-Affinity Binders)Less sensitive to rs6971 polymorphism than PBR28.
[18F]GE-180 TSPOKi: 10.3 ± 1.9Human (High-Affinity Binders)Shows high specific binding.
[18F]F-DPA TSPONot readily availableA newer generation tracer with promising imaging characteristics.

Note: Binding affinities can vary depending on the experimental conditions, such as the radioligand used in competition assays and the tissue preparation. Data for TSPO tracers are presented for high-affinity binders (HABs) due to the significant impact of the rs6971 genetic polymorphism on binding.

Table 2: In Vivo Performance of PET Tracers

TracerKey In Vivo CharacteristicsAnimal ModelsHuman Studies
[11C]this compound - Brain-penetrating radiometabolites require a dual-input compartment model for accurate quantification.[4][5] - Shows specific uptake in a rat model of experimental autoimmune encephalomyelitis (EAE).[3] - Did not show significant differences in an Alzheimer's disease mouse model, potentially due to lower affinity for the rodent receptor and rapid metabolism.EAE rats, APP/PS1-21 mice.Investigated in multiple sclerosis patients, showing potential to detect neuroinflammation.[6]
Second-Generation TSPO Tracers - Binding is significantly affected by the rs6971 polymorphism, categorizing individuals as high-affinity, mixed-affinity, or low-affinity binders. - Generally show improved signal-to-noise ratio compared to the first-generation tracer [11C]-(R)-PK11195. - Head-to-head comparisons show tracer-specific differences in brain uptake and kinetics.Various models of neuroinflammation (e.g., LPS injection, stroke, Alzheimer's disease models).Widely used in a range of neurological and psychiatric disorders to quantify microglial activation.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the activation of the P2X7 receptor on microglia.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Flux Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7R->Ion_Flux Opens ion channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers MAPK MAPK Signaling (p38, ERK) Ion_Flux->MAPK Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β Cleavage Casp1->IL1b IL1b_release IL-1β Release IL1b->IL1b_release NFkB NF-κB Activation MAPK->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokine_Production

Caption: P2X7 Receptor Signaling Pathway in Microglia.

Experimental Workflow Diagram

This diagram outlines a typical workflow for comparing PET tracers for microglial activation in a preclinical setting.

PET_Tracer_Comparison_Workflow cluster_animal_model Animal Model Preparation cluster_pet_imaging PET Imaging Protocol cluster_data_analysis Data Analysis cluster_validation Ex Vivo Validation Model Induce Neuroinflammation (e.g., LPS injection, stroke model) Tracer_A Inject PET Tracer A (e.g., [11C]this compound) Model->Tracer_A Tracer_B Inject PET Tracer B (e.g., TSPO tracer) Model->Tracer_B Control Sham/Vehicle Control Group Control->Tracer_A Control->Tracer_B Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Tracer_A->Dynamic_Scan Tracer_B->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (for metabolite analysis) Dynamic_Scan->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Sacrifice Euthanize Animal Dynamic_Scan->Sacrifice Kinetic_Modeling Kinetic Modeling (e.g., SRTM, 2TCM) Arterial_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Quantification Quantification of Binding (BPnd, SUVR) Kinetic_Modeling->Quantification Comparison Statistical Comparison of Tracer Performance Quantification->Comparison Autoradiography Autoradiography Sacrifice->Autoradiography IHC Immunohistochemistry (Iba1, P2X7R, TSPO) Sacrifice->IHC

Caption: Preclinical PET Tracer Comparison Workflow.

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., this compound or a TSPO ligand) by measuring its ability to compete with a known radiolabeled ligand for binding to its target in a tissue or cell preparation.

Materials:

  • Tissue/Cell Preparation: Brain homogenates or mitochondrial fractions from a species expressing the target receptor (e.g., rat brain, human post-mortem tissue, or cultured cells like HEK293 transfected with the receptor).

  • Radioligand: A tritiated ([3H]) or carbon-11 (B1219553) ([11C]) labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]A-804598 for P2X7R or [3H]PK11195 for TSPO).

  • Test Compound: Unlabeled this compound or the TSPO ligand of interest.

  • Non-specific Binding Control: A high concentration of a standard, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and additives.

  • Instrumentation: Scintillation counter or gamma counter, filtration apparatus, and protein quantification assay kit.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend in the assay buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol (Rodent Model)

Objective: To quantify the in vivo binding of [11C]this compound or a TSPO PET tracer to its target in the brain of a rodent model of neuroinflammation.

Animal Model:

  • Induce neuroinflammation in rodents (e.g., rats or mice) using methods such as stereotactic injection of lipopolysaccharide (LPS) or an experimental autoimmune encephalomyelitis (EAE) model. Include a control group of sham-operated or vehicle-injected animals.

PET Imaging Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotactic frame within the PET scanner. Maintain body temperature throughout the scan.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (e.g., [11C]this compound or a TSPO tracer) via a tail vein catheter.

  • Dynamic PET Scan: Acquire a dynamic PET scan for 60-90 minutes.

  • Arterial Blood Sampling (for full kinetic modeling): If required for the quantification method, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Image Analysis:

    • Co-register the PET images with a magnetic resonance imaging (MRI) template or an individual MRI for anatomical delineation of brain regions of interest (ROIs).

    • Generate time-activity curves (TACs) for each ROI.

    • Apply a suitable kinetic model to the TACs to quantify tracer binding. For TSPO tracers, a simplified reference tissue model (SRTM) is often used. For [11C]this compound, a two-tissue compartment model with a dual-input function (to account for brain-penetrating metabolites) is recommended for accurate quantification.[4][5]

    • Calculate outcome measures such as the binding potential (BPND) or the standardized uptake value ratio (SUVR).

  • Ex Vivo Validation (optional but recommended): Following the final imaging session, animals can be euthanized for ex vivo validation of tracer binding through autoradiography and immunohistochemical staining for microglial markers (e.g., Iba1), P2X7R, or TSPO.

Conclusion

The choice between [11C]this compound and a TSPO PET tracer for imaging microglial activation depends on the specific research question.

  • [11C]this compound offers the potential for more specific imaging of pro-inflammatory microglia due to its targeting of the P2X7 receptor. However, its complex pharmacokinetics, particularly the presence of brain-penetrating radiometabolites , necessitate more advanced kinetic modeling for accurate quantification.[4][5] Its lower affinity for the rodent P2X7R compared to the human receptor may also be a consideration in preclinical studies.

  • Second-generation TSPO PET tracers are well-established for imaging general microglial activation . They have been extensively characterized in a wide range of neurological conditions. The primary challenge with these tracers is the genetic polymorphism (rs6971) in the TSPO gene , which significantly impacts binding affinity and requires subject genotyping for accurate interpretation of results.

For researchers specifically interested in the pro-inflammatory aspect of neuroinflammation, [11C]this compound is a promising tool, provided that the appropriate analytical methods are employed. For studies aiming to quantify overall microglial activation in genetically stratified cohorts, second-generation TSPO tracers remain a robust option. Future research, including head-to-head comparisons in various disease models and human populations, will further elucidate the relative strengths and weaknesses of these valuable tools in the quest to understand the role of microglia in brain health and disease.

References

Head-to-Head Comparison of [11C]SMW139 and [18F]JNJ-64413739 for P2X7 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroinflammation

This guide provides a detailed, data-driven comparison of two prominent radiotracers, [11C]SMW139 and [18F]JNJ-64413739, for imaging the purinergic P2X7 receptor (P2X7R), a key player in neuroinflammation. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal PET ligand for their preclinical and clinical studies.

The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system, is a critical target in understanding the pathophysiology of various neurological disorders. [11C]this compound and [18F]JNJ-64413739 have emerged as valuable tools for the in vivo quantification of P2X7R expression, offering insights into neuroinflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [11C]this compound and [18F]JNJ-64413739, providing a clear comparison of their performance characteristics.

Table 1: In Vitro Binding Affinity

RadiotracerTargetSpeciesKi (nM)Kd (nM)
[11C]this compound P2X7RHuman32[1][2]4.6 ± 0.8[3]
Rat-20.6 ± 1.7[3][4]
[18F]JNJ-64413739 P2X7RHuman15.9[5]5[6]
Rat2.7[5]-

Table 2: Radiosynthesis Parameters

RadiotracerPrecursorMethodRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/µmol)Synthesis Time (min)
[11C]this compound Adamantanyl benzamide (B126) analogue[11C]CO2 fixationExcellent (not specified)[7]59 ± 38[8]Not specified
[18F]JNJ-64413739 Chloro-precursorNucleophilic Aromatic Substitution2-6%[9]>14.3 ± 1.3[10][11]~70-100[9][10][11]

Table 3: Human PET Imaging - Pharmacokinetic Parameters

RadiotracerParameterBrain RegionValue
[11C]this compound VT (2TCM with dual input)Various0.04 - 0.24[12]
BPND (2TCM with fixed k4)Normal Appearing Brain Regions (RRMS vs HC)Increased in RRMS[6][13]
[18F]JNJ-64413739 VT (2TCM)Cortical Regions~3[14]
Test-Retest Variability (VT)Various10.7% ± 2.2%[14][15]
Effective Dose (µSv/MBq)Whole Body22.0 ± 1.0[14][15][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

P2X7 Receptor Signaling in Microglia cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Channel Ion Channel Formation P2X7R->Ion_Channel activates Pro_inflammatory Pro-inflammatory Cytokine Release P2X7R->Pro_inflammatory Phagocytosis Modulation of Phagocytosis P2X7R->Phagocytosis Autophagy Induction of Autophagy P2X7R->Autophagy ATP Extracellular ATP ATP->P2X7R binds Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway in Microglia.

General PET Imaging Workflow cluster_prep Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Radiotracer_Admin Radiotracer Administration (e.g., [11C]this compound or [18F]JNJ-64413739) Medical_Screening->Radiotracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 90-120 min) Radiotracer_Admin->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling Dynamic_Scan->Arterial_Sampling Kinetic_Modeling Kinetic Modeling (e.g., 2TCM) Dynamic_Scan->Kinetic_Modeling Metabolite_Correction Metabolite Correction Arterial_Sampling->Metabolite_Correction Metabolite_Correction->Kinetic_Modeling Parameter_Estimation Parameter Estimation (VT, BPND) Kinetic_Modeling->Parameter_Estimation

References

[11C]SMW139 PET Signal and Immunohistochemistry: A Comparative Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer [11C]SMW139 and its correlation with immunohistochemistry (IHC) for the detection of neuroinflammation. [11C]this compound targets the P2X7 receptor (P2X7R), which is highly expressed on pro-inflammatory microglia, making it a valuable tool for non-invasive imaging of microglial activation.[1][2][3][4] This guide synthesizes experimental data to aid researchers in evaluating the utility of [11C]this compound PET imaging in their studies.

Quantitative Data Summary

The correlation between the [11C]this compound PET signal and immunohistochemical markers of neuroinflammation has been investigated in various preclinical models. The following table summarizes the key quantitative findings from these studies.

Model SystemPET TracerIHC Marker(s)Correlation FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) Rat Model[11C]this compoundClinical ScoreSignificant Positive Correlation: - Pearson coefficient = 0.75- Spearman coefficient = 0.76 (p < 0.0001)[1]
EAE Rat Model[11C]this compoundIBA-1, CD11b, CD68, P2X7RA "very good correlation" was observed between [11C]this compound uptake and the expression of these microglial activation markers. High P2X7R expression on activated microglia also correlated with tracer uptake.
Alzheimer's Disease (AD) Mouse Model (APP/PS1-21)[11C]this compoundP2X7R, TSPONo statistically significant increase in [11C]this compound standardized uptake values (SUVs) was observed, consistent with ex vivo autoradiography. IHC showed a minor increase in P2X7R staining with age, while TSPO staining showed a more robust increase.
Human Post-Mortem Brain Tissue (AD vs. Control)[11C]this compound AutoradiographyP2X7R, Iba1, MHC-IIVisually, [11C]this compound binding correlated with P2X7R IHC staining, but quantification showed no significant correlation . However, P2X7R IHC staining did correlate with Iba1 (r² = 0.7934) and MHC-II (r² = 0.9082) staining in the white matter of AD patients.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for [11C]this compound PET imaging and subsequent immunohistochemical validation as described in the cited literature.

[11C]this compound PET Imaging Protocol
  • Animal Models: Studies have utilized Lewis rats for the Experimental Autoimmune Encephalomyelitis (EAE) model and APP/PS1-21 transgenic mice for Alzheimer's disease models.

  • Radiotracer Synthesis: [11C]this compound is synthesized as previously described in the literature.

  • Tracer Injection: Animals are injected intravenously with a bolus of [11C]this compound (e.g., 25–35 MBq).

  • PET Scan Acquisition: Dynamic PET scans are typically acquired for a duration of 90 minutes post-injection. For human studies, a 90-minute dynamic scan is also common following an infusion of approximately 362 ± 44 MBq of the tracer.

  • Data Analysis: Time-activity curves are generated to analyze the tracer kinetics. The optimal model for describing [11C]this compound kinetics has been identified as a reversible two-tissue compartment model. In some preclinical studies, standardized uptake values (SUVs) are calculated.

Immunohistochemistry (IHC) and Autoradiography Protocol
  • Tissue Collection and Preparation: Following the final PET scan, animals are euthanized, and the brain and spinal cord are collected. Tissues are then prepared for cryosectioning.

  • Autoradiography: To validate the specific binding of the tracer, ex vivo autoradiography is performed on tissue sections.

  • Immunohistochemical Staining:

    • Primary Antibodies: Sections are incubated with primary antibodies targeting markers of interest, such as:

      • Iba1, CD11b, CD68 for activated microglia and macrophages.

      • P2X7R to confirm the target of the PET tracer.

    • Secondary Antibodies and Visualization: Appropriate secondary antibodies conjugated to a detectable label are used, followed by a visualization reagent.

  • Image Analysis: Stained sections are imaged, and the intensity or area of positive staining is quantified to allow for correlation with PET data.

Visualizations

Experimental Workflow for Correlating [11C]this compound PET with IHC

experimental_workflow cluster_animal_model Animal Model Preparation cluster_pet_imaging PET Imaging cluster_ex_vivo Ex Vivo Validation cluster_correlation Data Correlation disease_induction Disease Induction (e.g., EAE) tracer_injection [11C]this compound Injection disease_induction->tracer_injection dynamic_scan Dynamic PET Scan tracer_injection->dynamic_scan data_analysis PET Data Analysis (SUVs, BPnd) dynamic_scan->data_analysis tissue_collection Tissue Collection (Brain, Spinal Cord) dynamic_scan->tissue_collection correlation_analysis Statistical Correlation (PET vs. IHC) data_analysis->correlation_analysis autoradiography Autoradiography tissue_collection->autoradiography ihc Immunohistochemistry (Iba1, P2X7R, etc.) tissue_collection->ihc autoradiography->correlation_analysis ihc->correlation_analysis

Caption: Experimental workflow for correlating in vivo [11C]this compound PET imaging with ex vivo immunohistochemistry.

P2X7R-Mediated Neuroinflammation Signaling

signaling_pathway cluster_extracellular Extracellular Space cluster_microglia Microglia atp ATP (Damage Signal) p2x7r P2X7 Receptor atp->p2x7r Binds & Activates downstream Downstream Signaling p2x7r->downstream This compound [11C]this compound This compound->p2x7r Binds (PET Signal) activation Microglial Activation (Pro-inflammatory) downstream->activation

Caption: Simplified diagram of P2X7R signaling in microglia and the binding of the [11C]this compound PET tracer.

References

Lack of Test-Retest Reliability Data for [11C]SMW139 Underscores Need for Further Validation

Author: BenchChem Technical Support Team. Date: December 2025

While the novel PET tracer [11C]SMW139 shows promise for imaging the P2X7 receptor, a key player in neuroinflammation, a critical gap exists in its validation: to date, no specific test-retest reliability studies have been published for this radioligand. This absence of data on its reproducibility in the same subject under identical conditions is a significant consideration for researchers and drug development professionals designing longitudinal studies or evaluating therapeutic interventions.

The P2X7 receptor, expressed on pro-inflammatory microglia, is an attractive target for visualizing neuroinflammatory processes in diseases like multiple sclerosis (MS) and Alzheimer's disease.[1] Preclinical and initial human studies have demonstrated that [11C]this compound can quantify P2X7 receptor binding.[1][2][3] However, the reliability of these measurements over time has not been formally established. One of the first-in-human studies explicitly notes that "additional studies such as test-retest evaluation" are warranted for the longitudinal use of [11C]this compound.[1]

In contrast, other radioligands targeting neuroinflammation, such as those for the 18 kDa translocator protein (TSPO) and alternative P2X7 receptor tracers, have undergone such validation, providing a benchmark for their use in clinical research. For professionals in drug development, this information is crucial for assessing the utility of [11C]this compound as a pharmacodynamic biomarker.

Performance and Quantification of [11C]this compound

Despite the absence of test-retest data, initial studies provide insights into the kinetic modeling and quantification of [11C]this compound binding. A first-in-human study in healthy controls and patients with relapsing-remitting multiple sclerosis (RRMS) found that a reversible two-tissue compartment model with a fixed dissociation rate (k4) was optimal for describing its kinetics.[1][4] This study observed an increased volume of distribution (VT) and binding potential (BPND) in normal-appearing brain regions of RRMS patients compared to healthy controls.[1][4] However, a counterintuitive decrease in binding was seen in MS lesions.[1][4]

More recent research has highlighted the impact of brain-penetrating radiometabolites on the quantification of [11C]this compound binding.[5][6][7] A study demonstrated that a dual-input compartment model, which corrects for these metabolites, improves the accuracy and reduces the variability of in vivo quantification of P2X7R binding in the human brain.[5][6]

Comparison with Alternative Radioligands

Several other PET tracers targeting the P2X7 receptor or other markers of neuroinflammation have been developed. A direct comparison of test-retest reliability is not possible for [11C]this compound, but data for some alternatives are available. For instance, a study on the TSPO tracer [18F]F-DPA was conducted alongside [11C]this compound in a mouse model of beta-amyloid deposition.[8] While [11C]this compound did not show significant differences between transgenic and wild-type mice, [18F]F-DPA demonstrated higher uptake in the transgenic animals, corresponding to the expected neuroinflammation.[8]

For other P2X7 receptor radioligands, test-retest data is emerging. For example, [11C]JNJ-54173717 has been studied in humans, and its kinetic modeling has been characterized.[8] Another alternative is [18F]PF-05270430, a tracer for phosphodiesterase-2A (PDE2A), an enzyme involved in signaling pathways relevant to neurological disorders. A test-retest study of this tracer showed a variability of 16% for its binding potential (BPND).[9][10]

RadioligandTargetTest-Retest Variability (BPND)Key Findings
[11C]this compound P2X7 Receptor Not Available Optimal quantification requires correction for brain-penetrating metabolites.[5][6]
[18F]F-DPATSPOAvailable (not specified in provided results)Showed higher uptake in a mouse model of neuroinflammation compared to [11C]this compound.[8]
[11C]JNJ-54173717P2X7 ReceptorAvailable (not specified in provided results)An alternative for imaging the P2X7 receptor.[8]
[18F]PF-05270430PDE2A16%Demonstrates promise as a PDE2A PET ligand.[9][10]

Experimental Protocols

[11C]this compound PET Imaging Protocol

The protocol for [11C]this compound PET imaging, as described in the first-in-human study, involves the following key steps:

  • Radiosynthesis: [11C]this compound is synthesized with a radiochemical purity of over 98%.[1]

  • Subject Preparation: Subjects are screened for relevant medical conditions. For patient studies, a washout period for immunomodulating medications is enforced.[1]

  • Tracer Injection: A bolus of approximately 362 ± 44 MBq of [11C]this compound is administered intravenously.[1]

  • PET Scan Acquisition: A 90-minute dynamic PET scan is acquired immediately following the injection.[1]

  • Arterial Blood Sampling: Continuous online and manual arterial blood samples are taken to generate a metabolite-corrected arterial plasma input function.[1][11]

  • Data Analysis: Time-activity curves are fitted to a reversible two-tissue compartment model with a fixed k4 to determine VT and BPND.[1][4] More recent studies advocate for a dual-input model to correct for brain-penetrating metabolites.[5]

P2X7 Receptor Signaling and Experimental Workflow

The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to a cascade of downstream events culminating in an inflammatory response. The experimental workflow for evaluating a PET tracer like [11C]this compound involves several stages, from preclinical evaluation to human studies.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Activates ATP Extracellular ATP ATP->P2X7R Binds to Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b MatureIL1b Mature IL-1β Release IL1b->MatureIL1b Neuroinflammation Neuroinflammation MatureIL1b->Neuroinflammation Promotes

P2X7 receptor signaling cascade.

PET_Tracer_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Radiosynthesis Radiosynthesis & Purity Analysis InVitro In Vitro Binding (e.g., Autoradiography) Radiosynthesis->InVitro InVivoAnimal In Vivo Animal Models (Rodent/NHP) InVitro->InVivoAnimal Metabolism Metabolite Analysis InVivoAnimal->Metabolism FirstInHuman First-in-Human Studies (Safety, Dosimetry, Kinetics) Metabolism->FirstInHuman TestRetest Test-Retest Reliability Studies FirstInHuman->TestRetest PatientStudies Patient Population Studies TestRetest->PatientStudies

PET tracer evaluation workflow.

References

Cross-Species Binding of SMW139: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of SMW139, a novel PET tracer for the P2X7 receptor (P2X7R), across different species. The information is supported by experimental data to aid in the evaluation and application of this tracer in preclinical and clinical research.

Quantitative Binding Data

This compound exhibits a high affinity for the human P2X7 receptor. However, its binding affinity varies across different species, a critical consideration for translational studies. The binding affinities, expressed as inhibition constant (Ki) and dissociation constant (Kd), are summarized below.

SpeciesReceptorBinding AffinityMethod
HumanP2X7RKi: 32 nM[1][2]Radioligand Binding Assay
RatP2X7RKd: 20.6 ± 1.7 nM[3][4][5]Saturation Binding Assay
MouseP2X7R~6-fold lower than humanIn vitro Autoradiography

P2X7 Receptor Signaling Pathway in Microglia

This compound acts as an allosteric antagonist of the P2X7 receptor, which is predominantly expressed on microglia in the central nervous system. Activation of the P2X7R by its endogenous ligand, ATP, triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines, and promotion of neuroinflammation.

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 NFkB NF-κB Pathway Activation P2X7R->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b proIL1b Pro-IL-1β proIL1b->Casp1 Cleavage ProInflammatory Pro-inflammatory Gene Transcription NFkB->ProInflammatory This compound This compound This compound->P2X7R Antagonizes

P2X7R signaling cascade in microglia.

Experimental Protocols

In Vitro Saturation Binding Assay (Rat P2X7R)

This protocol outlines a representative method for determining the binding affinity of this compound to the rat P2X7 receptor.

experimental_workflow cluster_prep Cell & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells transfection 2. Transfect cells with rat P2X7R plasmid cell_culture->transfection selection 3. Select for stable expression transfection->selection harvesting 4. Harvest cells and prepare membrane fractions selection->harvesting incubation 5. Incubate membrane fractions with varying concentrations of [3H]this compound harvesting->incubation separation 6. Separate bound and free radioligand via filtration incubation->separation measurement 7. Measure radioactivity of bound ligand separation->measurement plotting 8. Plot specific binding vs. radioligand concentration measurement->plotting fitting 9. Fit data using non-linear regression to determine Kd and Bmax plotting->fitting

Workflow for in vitro binding assay.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are then stably transfected with a plasmid encoding the rat P2X7 receptor using a suitable transfection reagent.

2. Membrane Preparation:

  • Transfected cells are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

3. Saturation Binding Assay:

  • Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled P2X7R ligand.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • The resulting data are then analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo Positron Emission Tomography (PET) Imaging (Human)

This protocol provides a general overview of a typical [¹¹C]this compound PET imaging study in human subjects.

1. Subject Preparation:

  • Subjects undergo a health screening, including medical history, physical examination, and blood tests.

  • Informed consent is obtained prior to the study.

2. Radiotracer Synthesis:

  • [¹¹C]this compound is synthesized with a high radiochemical purity (>98%).

3. PET Scan Acquisition:

  • A bolus of [¹¹C]this compound is administered intravenously.

  • A dynamic PET scan is acquired over a period of 90 minutes.

  • Arterial blood samples are collected throughout the scan to generate a metabolite-corrected arterial plasma input function.

4. Image Analysis:

  • The dynamic PET data are reconstructed and analyzed using pharmacokinetic modeling, often a reversible two-tissue compartment model, to quantify tracer uptake and binding potential in different brain regions.

In Vitro Autoradiography (Human Brain Tissue)

This protocol describes a method for assessing this compound binding in post-mortem human brain tissue.

1. Tissue Preparation:

  • Cryosections of post-mortem human brain tissue (e.g., temporal cortex) are prepared.

2. Incubation:

  • The brain sections are incubated with a solution containing [¹¹C]this compound.

  • To determine non-specific binding, adjacent sections are incubated with [¹¹C]this compound in the presence of a high concentration of a non-radioactive P2X7R antagonist.

3. Imaging:

  • After washing to remove unbound radiotracer, the sections are apposed to a phosphor imaging plate or film.

4. Data Analysis:

  • The resulting autoradiograms are quantified to determine the density of this compound binding in different brain regions.

References

[11C]SMW139: A Novel PET Tracer for In Vivo Quantification of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a critical component in the progression of a wide range of neurological disorders. The ability to accurately and quantitatively measure this process in vivo is paramount for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses. While the 18 kDa translocator protein (TSPO) has been the conventional target for imaging neuroinflammation with Positron Emission Tomography (PET), its utility is hampered by several limitations. This guide provides a comprehensive overview of [11C]SMW139, a promising PET tracer targeting the P2X7 receptor (P2X7R), and compares its performance with established TSPO-targeting radioligands.

[11C]this compound: Targeting a Key Player in Proinflammatory Signaling

[11C]this compound is a radiolabeled small molecule that acts as a potent and selective antagonist of the P2X7R. This receptor is an ATP-gated ion channel primarily expressed on the surface of microglia, the resident immune cells of the central nervous system. Crucially, P2X7R is significantly upregulated on microglia that have adopted a proinflammatory phenotype, making [11C]this compound a promising biomarker for specifically imaging this detrimental aspect of neuroinflammation.

Performance Comparison: [11C]this compound vs. TSPO PET Tracers

The validation of any new biomarker hinges on its performance relative to existing standards. In the realm of neuroinflammation imaging, TSPO-targeting PET tracers have been the benchmark. The following tables provide a comparative summary of [11C]this compound and TSPO tracers based on available experimental data.

Feature[11C]this compound (P2X7R Target)TSPO Tracers (e.g., [11C]-PK11195, [18F]-FEPPA, [11C]-PBR28)
Target P2X7 receptor18 kDa Translocator Protein (TSPO)
Cellular Localization Cell surface of microgliaOuter mitochondrial membrane of microglia and other cells[1][2]
Phenotype Specificity Preferentially binds to proinflammatory microglia[3]Unable to differentiate between proinflammatory and anti-inflammatory microglial phenotypes[1][3]
Genetic Polymorphism Impact A polymorphism (rs3751143) may affect binding of some P2X7R tracers, though more research is needed for [11C]this compoundBinding of second-generation tracers is significantly affected by a common genetic polymorphism (rs6971), complicating data interpretation and requiring genotype screening of patients
Signal-to-Noise Ratio Favorable, with low nonspecific binding reported in some studies. However, brain-penetrating radiometabolites can affect quantificationFirst-generation tracers like [11C]-PK11195 have a poor signal-to-noise ratio due to high nonspecific binding. Second-generation tracers show improvement but can still be affected by off-target binding.

Table 1: Key Characteristics of [11C]this compound and TSPO PET Tracers

Quantitative Data from Clinical Studies

The following tables summarize quantitative findings from clinical studies involving [11C]this compound in Multiple Sclerosis (MS) and Parkinson's Disease (PD). These data highlight the tracer's potential to detect disease-related changes in neuroinflammation.

DiseaseBrain RegionParameterPatientsHealthy Controlsp-valueReference
Multiple Sclerosis (Relapsing-Remitting) Normal Appearing Brain RegionsVolume of Distribution (VT)IncreasedLower-
Normal Appearing Brain RegionsBinding Potential (BPND)IncreasedLower-
MS LesionsBinding Potential (BPND)Decreased vs. non-lesional white matter--
Gadolinium-Enhancing LesionsBinding Potential (BPND)Further decreased vs. non-lesional white matter--
Multiple Sclerosis (All) Normal Appearing White MatterVTDI / fP/P11.15 (3.09)7.69 (2.80)0.012

Table 2: [11C]this compound PET Imaging Data in Multiple Sclerosis

DiseaseBrain RegionParameterPatients with PDHealthy Controlsp-valueReference
Parkinson's Disease PutamenDistribution Volume of Parent (VTp)Higher (β = 0.04)Lower0.046
Whole CortexDistribution Volume of Parent (VTp)Higher (β = 0.04)Lower0.043
Orbitofrontal Cortex (exploratory)Distribution Volume of Parent (VTp)Higher (β = 0.04)Lower0.041

Table 3: [11C]this compound PET Imaging Data in Parkinson's Disease

Experimental Protocols

Accurate and reproducible data are the cornerstones of biomarker validation. This section outlines the detailed methodologies for key experiments involving [11C]this compound.

[11C]this compound PET Imaging Protocol in Human Subjects
  • Subject Preparation: Subjects are typically required to fast for a minimum of 4 hours prior to the scan. A washout period for any immunomodulating medications is enforced, with the duration depending on the specific drug.

  • Radiotracer Synthesis: [11C]this compound is synthesized with a high radiochemical purity (>98%).

  • Tracer Administration: A bolus injection of [11C]this compound (e.g., 362 ± 44 MBq) is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired over 90 minutes.

  • Arterial Blood Sampling: To generate a metabolite-corrected arterial plasma input function, continuous and manual arterial blood samples are collected throughout the scan.

  • Image Reconstruction and Analysis:

    • PET data are reconstructed into a dynamic dataset.

    • Co-registration with a structural MRI scan (e.g., 3D T1-weighted) is performed for anatomical reference.

    • Time-activity curves are generated for various regions of interest.

    • Kinetic modeling is applied to quantify tracer uptake. A reversible two-tissue compartment model with a fixed dissociation rate (k4) has been identified as an optimal model for describing [11C]this compound kinetics. More recent studies suggest that a dual-input compartment model that corrects for brain-penetrant radiometabolites improves quantification.

Preclinical Evaluation in Animal Models
  • Disease Models: The experimental autoimmune encephalomyelitis (EAE) model in rats is commonly used to mimic aspects of multiple sclerosis.

  • Affinity Studies: Saturation binding assays are performed to determine the binding affinity (Kd) of [11C]this compound to the P2X7R in the species being studied. For instance, the Kd for rat P2X7R was found to be 20.6 ± 1.7 nM.

  • In Vivo Imaging and Blocking Studies: PET imaging is conducted at different disease stages. To confirm target engagement, blocking studies are performed by pre-treating animals with a non-radiolabeled P2X7R antagonist.

  • Ex Vivo Validation: Following the final imaging session, brain tissue is collected for autoradiography and immunohistochemistry to validate the in vivo findings and correlate tracer uptake with the cellular expression of P2X7R and markers of neuroinflammation.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Release IL-1β Release IL1b->Release

Caption: P2X7R signaling in proinflammatory microglia.

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_day Scan Day Procedures cluster_post_scan Post-Scan Analysis Patient_Screening Patient Screening & Informed Consent Med_Washout Medication Washout Patient_Screening->Med_Washout Fasting Fasting Med_Washout->Fasting IV_Access IV & Arterial Line Placement Fasting->IV_Access Radiosynthesis [11C]this compound Radiosynthesis Tracer_Injection Tracer Injection Radiosynthesis->Tracer_Injection IV_Access->Tracer_Injection Blood_Sampling Arterial Blood Sampling IV_Access->Blood_Sampling PET_Acquisition Dynamic PET Scan (90 min) Tracer_Injection->PET_Acquisition Image_Recon Image Reconstruction PET_Acquisition->Image_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling MRI_Coreg Co-registration with MRI Image_Recon->MRI_Coreg TAC_Gen Time-Activity Curve Generation MRI_Coreg->TAC_Gen TAC_Gen->Kinetic_Modeling Data_Analysis Quantitative Data Analysis Kinetic_Modeling->Data_Analysis

Caption: Clinical workflow for [11C]this compound PET imaging.

Conclusion

[11C]this compound represents a significant advancement in the in vivo assessment of neuroinflammation. By targeting the P2X7R, which is upregulated on proinflammatory microglia, this PET tracer offers the potential for greater specificity compared to traditional TSPO-targeting agents. The limitations of TSPO tracers, particularly the confounding effects of genetic polymorphisms and the inability to distinguish between microglial activation states, underscore the need for novel biomarkers like [11C]this compound.

The quantitative data from studies in Multiple Sclerosis and Parkinson's Disease demonstrate the sensitivity of [11C]this compound in detecting disease-related neuroinflammatory changes. While further head-to-head comparisons with the latest generation of TSPO tracers in human subjects are warranted, the existing evidence strongly supports the validation of [11C]this compound as a robust biomarker for disease progression and a valuable tool for the development of next-generation neurotherapeutics.

References

Comparative Analysis of [11C]SMW139 as a PET Tracer in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel positron emission tomography (PET) tracer, [11C]SMW139, across various neurological disorders. [11C]this compound targets the purinergic P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade, highly expressed on pro-inflammatory microglia and macrophages. This guide will objectively compare the performance of [11C]this compound with the established alternative, translocator protein (TSPO) PET imaging, and provide supporting experimental data and methodologies to inform future research and therapeutic strategies.

Introduction to [11C]this compound and its Target

Neuroinflammation is a critical component in the pathophysiology of many neurological disorders. The ability to visualize and quantify this process in vivo is crucial for understanding disease mechanisms and evaluating the efficacy of new treatments. [11C]this compound is a radiolabeled antagonist for the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation on microglia leads to the release of pro-inflammatory cytokines, contributing to a cycle of neuroinflammation and neurodegeneration.[3] This makes the P2X7R a promising target for imaging the pro-inflammatory status of microglia.[1][2]

Comparative Performance of [11C]this compound Across Neurological Disorders

The utility of [11C]this compound as a marker for neuroinflammation has been investigated in several neurological conditions, with varying results. This section compares the findings in Multiple Sclerosis, Parkinson's Disease, Alzheimer's Disease, and the potential implications for Huntington's Disease.

Multiple Sclerosis (MS)

In patients with active relapsing-remitting multiple sclerosis (RRMS), [11C]this compound PET has shown the ability to identify neuroinflammation in both MS lesions and normal-appearing brain tissue.[4][5] A first-in-human study demonstrated an increased volume of distribution (VT) and binding potential (BPND) in normal-appearing brain regions of RRMS patients compared to healthy controls.[4][6] Interestingly, in active, gadolinium-enhancing lesions, the binding potential was decreased, which may reflect the complex and heterogeneous nature of inflammation in MS.[4]

Parkinson's Disease (PD)

A multicenter study provided evidence for increased P2X7R binding in the putamen and whole cortex of Parkinson's disease patients compared to healthy controls, suggesting an increase in pro-inflammatory processes in PD.[7][8] These findings are significant as they point to the potential involvement of P2X7R-mediated neuroinflammation in the pathophysiology of PD and encourage the development of therapeutic strategies targeting this receptor.[7]

Alzheimer's Disease (AD)

The application of [11C]this compound in Alzheimer's disease has yielded less conclusive results. In vitro autoradiography experiments on post-mortem brain tissue from AD patients did not show a significant difference in [11C]this compound binding compared to healthy controls.[9][10] While immunohistochemical staining indicated a slight increase in P2X7R expression in AD patients, the PET tracer was unable to differentiate between AD patients and controls in these post-mortem studies.[11] Preclinical studies in a mouse model of beta-amyloid deposition also showed that [11C]this compound was unable to image the low expression of P2X7R, partly due to its rapid metabolism in mice.[12]

Huntington's Disease (HD)

While direct PET imaging studies with [11C]this compound in Huntington's disease patients are not yet available, research has shown an upregulation of P2X7R protein and mRNA levels in the post-mortem striatum of HD patients.[13] This suggests that P2X7R may be a valuable therapeutic target and that [11C]this compound could be a promising tool for future in vivo imaging studies in HD to understand the role of neuroinflammation in this devastating disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies using [11C]this compound in Multiple Sclerosis and Parkinson's Disease.

Table 1: [11C]this compound Binding in Relapsing-Remitting Multiple Sclerosis (RRMS) vs. Healthy Controls (HC)

Brain RegionParameterRRMS PatientsHealthy ControlsKey Finding
Normal Appearing Brain RegionsVT and BPNDIncreasedLowerSuggests widespread, low-grade inflammation in RRMS.[4][6]
MS Lesions (non-enhancing)BPNDDecreased vs. non-lesional white matterN/ACounterintuitive finding, possibly due to heterogeneity of inflammation.[4][6]
Gadolinium-enhancing LesionsBPNDFurther decreasedN/AHighlights the complexity of interpreting tracer binding in active lesions.[4][6]
Enhancing LesionsVTIncreasedN/ALikely reflects disruption of the blood-brain barrier.[4][6]

Table 2: [11C]this compound Binding in Parkinson's Disease (PD) vs. Healthy Controls (HC)

Brain RegionParameterPD Patients vs. HCP-valueKey Finding
PutamenVTpSignificantly Higher (β = 0.04)0.046Evidence for increased proinflammatory microglia in a key affected region.[7][8]
Whole CortexVTpSignificantly Higher (β = 0.04)0.043Suggests widespread cortical neuroinflammation in PD.[7][8]
Orbitofrontal CortexVTpHigher (β = 0.04)0.041Exploratory finding indicating involvement of other cortical areas.[8]

Comparison with an Alternative: TSPO PET Tracers

The most established method for imaging neuroinflammation is PET targeting the 18 kDa translocator protein (TSPO).[1][14] While widely used, TSPO imaging has several limitations that [11C]this compound and other P2X7R tracers aim to address.

Table 3: Comparison of [11C]this compound (P2X7R) and TSPO PET Tracers

Feature[11C]this compound (P2X7R)TSPO Tracers (e.g., [11C]PBR28, [11C]PK-11195)
Cellular Target P2X7 receptor on the cell surface of pro-inflammatory microglia and macrophages.[1][2]18 kDa translocator protein on the outer mitochondrial membrane of microglia, astrocytes, and other cells.[14][15]
Specificity for Microglial State Differentiates between pro-inflammatory and resting/neuroprotective microglia.[1]Does not differentiate between different microglial activation states (pro-inflammatory vs. anti-inflammatory).[1][14]
Genetic Polymorphisms No known genetic polymorphisms significantly affecting binding.Binding is affected by a common genetic polymorphism, requiring patient genotyping.[14]
Binding Location Extracellular, on the cell surface.[16]Intracellular, on the mitochondrial membrane.[14]
Signal Interpretation More directly reflects a pro-inflammatory state.Reflects general glial activation or density, which can be ambiguous.[8]
Clinical Findings in PD Increased binding in putamen and cortex.[7][8]Increased glial cell density shown in several studies.[8]
Clinical Findings in MS Increased binding in normal-appearing brain tissue.[4]Increased binding in and around lesions.[14]

Signaling Pathways and Experimental Workflows

P2X7R-Mediated Pro-inflammatory Signaling

The following diagram illustrates the simplified signaling pathway initiated by the activation of the P2X7 receptor on microglia, leading to a pro-inflammatory response.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Inflammasome Inflammasome P2X7R->Inflammasome Activates IL1b IL-1β Inflammasome->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes

P2X7R signaling cascade in microglia.
Experimental Workflow for a Clinical [11C]this compound PET Study

This diagram outlines the typical workflow for a clinical research study involving [11C]this compound PET imaging.

Experimental_Workflow cluster_recruitment Patient Recruitment & Screening cluster_imaging Imaging Protocol cluster_analysis Data Analysis InclusionCriteria Inclusion/Exclusion Criteria Met (e.g., Diagnosis, Age) InformedConsent Informed Consent Obtained InclusionCriteria->InformedConsent MRI Structural MRI Scan (e.g., 3D T1, FLAIR) InformedConsent->MRI PET_Scan 90-min Dynamic PET Scan with Arterial Blood Sampling MRI->PET_Scan Coregistration TracerSynthesis Radiosynthesis of [11C]this compound TracerSynthesis->PET_Scan MetaboliteCorrection Metabolite-Corrected Arterial Plasma Input Function PET_Scan->MetaboliteCorrection KineticModeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) MetaboliteCorrection->KineticModeling Quantification Quantification of VT and BPND KineticModeling->Quantification StatisticalAnalysis Statistical Analysis (Patient vs. Control) Quantification->StatisticalAnalysis

Workflow for a clinical [11C]this compound PET study.

Experimental Protocols

The methodologies for the key clinical studies cited are summarized below.

Subject Recruitment and Preparation
  • Participants: Studies typically include a cohort of patients diagnosed with a specific neurological disorder (e.g., RRMS, PD) and an age-matched healthy control group.[4][8]

  • Inclusion/Exclusion Criteria: Diagnosis is confirmed based on established criteria (e.g., 2017 McDonald criteria for MS).[1] Exclusion criteria often include other significant neurological, immunological, or medical conditions.[1]

  • Ethical Approval and Consent: All studies are conducted with approval from a medical ethics review committee, and written informed consent is obtained from all participants.[1]

Image Acquisition
  • MRI Scanning: A 3-T MRI scan is typically performed within a week of the PET scan to provide anatomical reference and, in the case of MS, to identify lesions (e.g., using 3D T1-weighted and FLAIR sequences).[1][4]

  • Radiotracer Synthesis: [11C]this compound is synthesized with high radiochemical purity (>98%).[4]

  • PET Scanning: A dynamic 90-minute PET scan is acquired following an intravenous bolus injection of [11C]this compound.[4][8] Continuous and manual arterial blood sampling is performed throughout the scan to generate a metabolite-corrected arterial plasma input function.[4][8]

Image Analysis and Quantification
  • Kinetic Modeling: The tissue time-activity curves are fitted to pharmacokinetic models. The optimal model for [11C]this compound has been identified as a reversible two-tissue compartment model.[4][6]

  • Outcome Measures: The primary outcome measures are the total volume of distribution (VT) and the non-displaceable binding potential (BPND), which reflects the specific binding of the tracer to the P2X7 receptors.[4][6] In some studies, the distribution volume of the parent tracer (VTp) is the main parameter of interest.[8]

  • Statistical Analysis: Linear mixed models or similar statistical methods are used to assess differences in tracer binding between patient and control groups in various regions of interest.[8]

Conclusion

[11C]this compound is a promising PET tracer for the in vivo quantification of the P2X7 receptor, offering a more specific marker of pro-inflammatory microglial activation compared to existing TSPO tracers. Its utility has been demonstrated in Multiple Sclerosis and Parkinson's Disease, providing valuable insights into the role of neuroinflammation in these conditions. While its application in Alzheimer's Disease appears limited based on current data, the upregulation of its target in Huntington's Disease suggests a potential future role. Further research is warranted to fully elucidate the clinical and research applications of this novel neuroinflammation tracer across the spectrum of neurological disorders.

References

Navigating the Complex Landscape of Neuroinflammation Imaging: A Comparative Guide to SMW139 and Alternative Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of neuroscience, the ability to accurately visualize and quantify neuroinflammation is paramount. While the novel PET tracer [11C]SMW139 shows promise by targeting the P2X7 receptor (P2X7R), a key player in the pro-inflammatory response of microglia, a comprehensive evaluation of its limitations is crucial for its effective application and for the selection of the most appropriate imaging tools. This guide provides an objective comparison of [11C]this compound with the current gold standard, Translocator Protein 18 kDa (TSPO) PET imaging, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. TSPO as Neuroinflammation Markers

The pursuit of a perfect neuroinflammation biomarker is ongoing. [11C]this compound, by targeting the P2X7R, offers the potential to specifically identify pro-inflammatory microglial activation, a significant advantage over existing methods. However, its utility is not without challenges, particularly concerning its metabolic profile and quantification. In contrast, TSPO has been the workhorse of neuroinflammation imaging for decades, providing valuable insights but with its own well-documented limitations.

Key Limitations of this compound

Recent studies have highlighted several critical limitations of [11C]this compound that researchers must consider:

  • Rapid Metabolism and Brain-Penetrating Radiometabolites: [11C]this compound undergoes rapid metabolism in vivo.[1][2][3][4] This results in the formation of radiometabolites that can cross the blood-brain barrier, complicating the interpretation and quantification of the PET signal.[1][2][3] Correction for these brain-penetrating radiometabolites using a dual-input compartment model is necessary to improve the accuracy of P2X7R quantification.[2][5]

  • Complex Kinetic Modeling: The presence of radiometabolites necessitates more complex kinetic models to accurately estimate the specific binding of [11C]this compound to the P2X7R.[2][5] A reversible two-tissue compartment model with a dual-input function has been shown to provide more reliable estimates of the volume of distribution compared to single-input models.[2][5]

  • Species Differences in Affinity: [11C]this compound exhibits a lower affinity for the rodent P2X7R compared to the human receptor.[1] This species-dependent affinity can make the translation of findings from preclinical animal models to human studies challenging.

  • Limited Signal in Certain Pathologies: In some disease models, the utility of [11C]this compound has been questioned. For instance, in a mouse model of β-amyloid deposition, the TSPO tracer [18F]F-DPA was found to be more suitable for imaging reactive glia than [11C]this compound.[1] Similarly, a study in patients with amyotrophic lateral sclerosis (ALS) showed an increased signal with a TSPO tracer, while a P2X7R tracer did not show elevated binding.[6][7]

The Established Alternative: TSPO PET Imaging

For decades, PET imaging of the 18 kDa translocator protein (TSPO) has been the primary method for visualizing neuroinflammation in vivo.[8][9][10] TSPO is upregulated in activated microglia and astrocytes, making it a sensitive, albeit non-specific, marker of glial activation.[10][11][12]

Limitations of TSPO PET Imaging:
  • Genetic Polymorphism: A significant limitation of many second-generation TSPO tracers is the influence of a common single nucleotide polymorphism (rs6971) in the TSPO gene, which affects tracer binding affinity.[13][14][15] This necessitates genotyping of subjects and can complicate the interpretation of results across different populations.

  • Lack of Specificity for Microglial Phenotype: TSPO is expressed by both pro-inflammatory and anti-inflammatory microglia, as well as by other cell types like astrocytes and endothelial cells.[5][10][16] This lack of specificity makes it difficult to discern the nature of the inflammatory response based on the TSPO signal alone.

  • Cellular Heterogeneity: The TSPO signal in the brain is not exclusive to microglia. Activated astrocytes and endothelial cells also express TSPO, which can contribute to the overall PET signal and complicate the interpretation of microglial activation.[8][12][16]

Comparative Performance Data

The following table summarizes key quantitative data from studies comparing this compound and TSPO PET tracers.

Parameter[11C]this compoundTSPO Tracers (e.g., [18F]F-DPA, 18F-DPA714)Reference
Primary Target P2X7 Receptor (Pro-inflammatory microglia)Translocator Protein 18 kDa (Activated microglia and astrocytes)[11][17]
Binding Potential (BPND) Lower in some pathologies (e.g., Alzheimer's model, ALS)Higher signal in various neurodegenerative diseases[1][6][7]
Metabolism Rapid, with brain-penetrating radiometabolitesVaries by tracer, but generally less of a confounding factor[1][2][3]
Kinetic Modeling Requires complex dual-input models for accuracySimpler models often sufficient, but can be complex[2][5]
Genetic Influence Not significantly affected by TSPO polymorphismBinding affected by rs6971 polymorphism for many tracers[13][14]
Cellular Specificity Higher for pro-inflammatory microgliaLower, expressed in various glial cells and endothelial cells[5][10][16]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are summarized methodologies for [11C]this compound and TSPO PET imaging.

[11C]this compound PET Imaging Protocol (Human)
  • Radiosynthesis: [11C]this compound is synthesized with a radiochemical purity of >98%.[17]

  • Subject Preparation: Subjects are screened for relevant medical conditions. For studies in patients, a washout period for immunomodulatory medications is enforced.[17]

  • Tracer Injection: A bolus of approximately 362 ± 44 MBq of [11C]this compound is administered intravenously.[17]

  • PET Scan Acquisition: A dynamic 90-minute PET scan is acquired immediately following injection.[5][17]

  • Arterial Blood Sampling: Continuous online and manual arterial blood samples are collected throughout the scan to generate a metabolite-corrected arterial plasma input function.[5][17]

  • Data Analysis: Time-activity curves are generated and fitted to a two-tissue compartment model with a dual-input function to estimate the volume of distribution (VTp) of the parent tracer.[2][5]

TSPO PET Imaging Protocol (General)
  • Genotyping: Subjects are genotyped for the rs6971 polymorphism to classify them as high-, mixed-, or low-affinity binders.

  • Radiosynthesis: The selected TSPO radiotracer (e.g., [11C]PBR28, [18F]DPA-714) is synthesized according to established protocols.

  • Tracer Injection: A bolus of the radiotracer is injected intravenously.

  • PET Scan Acquisition: A dynamic PET scan, typically 60-90 minutes, is performed.

  • Data Analysis: Kinetic modeling is applied to the dynamic data to quantify tracer binding, often using a reference tissue model or an arterial input function to calculate the volume of distribution (VT) or binding potential (BPND).

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental processes, the following diagrams illustrate the P2X7R signaling pathway and a typical PET imaging workflow.

P2X7R_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Inflammasome Inflammasome Activation P2X7R->Inflammasome Activates Cytokines Pro-inflammatory Cytokine Release Inflammasome->Cytokines

Caption: P2X7R signaling pathway in microglia.

PET_Imaging_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Radiosynthesis Radiotracer Synthesis ([11C]this compound or TSPO tracer) Injection IV Injection of Radiotracer Radiosynthesis->Injection SubjectPrep Subject Preparation (Screening, Genotyping for TSPO) SubjectPrep->Injection PETScan Dynamic PET Scan Injection->PETScan BloodSampling Arterial Blood Sampling (for this compound and some TSPO studies) Injection->BloodSampling KineticModeling Kinetic Modeling (e.g., 2TCM with dual input) PETScan->KineticModeling BloodSampling->KineticModeling Quantification Quantification of Binding (V_T, BP_ND) KineticModeling->Quantification

Caption: Generalized workflow for neuroinflammation PET imaging.

Conclusion: Selecting the Right Tool for the Job

The choice between [11C]this compound and TSPO-targeted tracers for neuroinflammation imaging is not straightforward and depends heavily on the specific research question.

[11C]this compound holds the promise of providing a more specific signal for pro-inflammatory microglial activation, which is a significant step forward. However, its complex pharmacokinetics, particularly the presence of brain-penetrating radiometabolites, presents a considerable challenge for accurate quantification and requires sophisticated modeling techniques.

TSPO PET imaging, while less specific in terms of cell type and activation state, remains a robust and well-validated tool for detecting overall glial activation. The extensive body of literature and established methodologies provide a solid foundation for its continued use, especially when the research goal is to assess the general extent of neuroinflammation.

For drug development professionals, understanding these limitations is critical for designing clinical trials and interpreting imaging endpoints. For researchers, the ongoing development of novel P2X7R tracers with improved metabolic profiles and the exploration of other emerging targets will undoubtedly refine our ability to dissect the complex processes of neuroinflammation in the living brain.

References

Safety Operating Guide

Navigating the Disposal of SMW139: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended as a general guide for trained laboratory personnel. A specific Safety Data Sheet (SDS) containing detailed disposal procedures for SMW139 (CAS 2133010-38-3) was not publicly available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS provided by the chemical supplier before handling or disposing of this compound. It is crucial to distinguish the research chemical this compound from other similarly named industrial products, such as "Altrofix W139," which is an isocyanate-containing mixture with different and significant hazards[1].

This compound is a selective allosteric antagonist of the P2X7 receptor, utilized in research settings to study inflammation, Alzheimer's disease, and multiple sclerosis[2]. Often, it is used in its radiolabeled form, [¹¹C]this compound, as a tracer for Positron Emission Tomography (PET) imaging to investigate neuroinflammation[3][4][5][6]. Proper disposal is dictated by its chemical properties and, when applicable, its radioactivity.

General Disposal Principles for Novel Research Chemicals

In the absence of explicit disposal instructions, this compound should be treated as hazardous chemical waste. The following procedural guidance is based on standard laboratory safety protocols for novel or uncharacterized compounds.

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste containing this compound (e.g., pure compound, contaminated consumables, solutions) in a designated, chemically resistant, and sealable waste container.

  • The container must be clearly labeled with the full chemical name ("this compound"), CAS number (2133010-38-3), and appropriate hazard symbols as determined by a qualified safety professional.

2. Handling and Personal Protective Equipment (PPE):

  • Always handle this compound within a fume hood to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

3. Disposal of [¹¹C]this compound (Radiolabeled):

  • The disposal of [¹¹C]this compound is primarily governed by regulations for radioactive waste. Carbon-11 has a very short half-life (approximately 20.3 minutes).

  • Waste should be segregated into appropriate radioactive waste containers.

  • Typically, short-lived radioactive waste is stored for decay in a designated, shielded area. After a sufficient decay period (usually 10 half-lives), the waste may be disposed of as chemical waste, pending confirmation with a radiation survey meter.

  • Always follow the specific protocols established by your institution's Radiation Safety Officer (RSO).

Quantitative Data and Experimental Protocols

Specific quantitative data (e.g., concentration limits for sewer disposal, neutralization parameters) and detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. This information would typically be found in the manufacturer's Safety Data Sheet (SDS). For research compounds, such detailed public data is often limited.

Disposal Workflow

The logical workflow for determining the proper disposal route for a research chemical like this compound is outlined below. This process ensures that safety and regulatory compliance are prioritized at each step.

G cluster_prep Initial Assessment cluster_radioactive Radioactive Waste Protocol cluster_chemical Chemical Waste Protocol start Start: Need to Dispose of this compound Waste is_radio Is the waste radiolabeled with ¹¹C? start->is_radio segregate_radio Segregate into Radioactive Waste Container is_radio->segregate_radio Yes consult_sds Consult Manufacturer's SDS and Institutional EHS is_radio->consult_sds No contact_rso Consult Institutional Radiation Safety Officer (RSO) segregate_radio->contact_rso store_decay Store for Decay (following RSO protocol) contact_rso->store_decay survey_waste Survey Waste to Confirm Absence of Radioactivity store_decay->survey_waste segregate_chem Relabel as Chemical Waste survey_waste->segregate_chem segregate_chem->consult_sds Proceed to Chemical Disposal collect_waste Collect in Designated, Labeled Hazardous Waste Container consult_sds->collect_waste arrange_pickup Arrange for Pickup by Certified Waste Disposal Service collect_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

References

Essential Safety and Handling Guide for [¹¹C]SMW139

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the radiolabeled PET tracer [¹¹C]SMW139 is publicly available. The following guidance is based on the known properties of Carbon-11 (B1219553), a positron-emitting radionuclide, and established best practices for handling similar radiopharmaceuticals in a research setting. All operations must be conducted in compliance with institutional and national regulations governing radiation safety.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [¹¹C]this compound. The core principle guiding all handling procedures is ALARA (As Low As Reasonably Achievable), which aims to minimize radiation exposure through time, distance, and shielding.[1][2][3]

Radiochemical Properties

The following table summarizes key quantitative data for [¹¹C]this compound.

PropertyValueNotes
Radionuclide Carbon-11 (¹¹C)A positron-emitting isotope.[4][5]
Half-life ~20.4 minutesRequires rapid synthesis and use.
Primary Emissions Positrons (β+)These positrons annihilate with electrons to produce two 511 keV gamma photons, which are the basis for PET imaging.
Typical Injected Dose 362 ± 44 MBqThis is a representative value from a human study and may vary based on the specific experimental protocol.

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory when handling [¹¹C]this compound to prevent external contamination and minimize radiation dose.

PPE CategoryRequired EquipmentRationale
Body Protection * Lab Coat* Provides a barrier against splashes of radioactive solutions.
* Lead Apron* While standard lab coats offer no protection from the high-energy gamma photons produced by ¹¹C, lead aprons can provide some shielding, particularly for high-activity procedures. However, their effectiveness against 511 keV photons is limited.
Hand Protection * Double Gloving (e.g., nitrile or latex gloves)* The outer pair of gloves can be removed immediately in case of contamination, minimizing the risk of skin exposure.
* Tongs or Forceps* Increases the distance between the hands and the radioactive source, significantly reducing the dose to the extremities in accordance with the inverse square law.
Eye/Face Protection * Safety Glasses with Side Shields or Goggles* Protects the eyes from splashes of radioactive material.
Dosimetry * Whole-body Dosimeter (e.g., TLD badge)* Measures and records the cumulative radiation dose received by the body.
* Ring Dosimeter* Specifically measures the radiation dose to the hands, which are often closest to the radioactive source.

Operational Plan: Handling [¹¹C]this compound

The following protocol outlines the key steps for the safe handling of [¹¹C]this compound in a laboratory setting.

1. Preparation:

  • Designated Work Area: All work with [¹¹C]this compound must be conducted in a designated and properly labeled radioactive materials work area.
  • Shielding: Utilize lead or tungsten shielding (e.g., L-blocks, syringe shields, vial pigs) to minimize exposure. The high-energy gamma photons from ¹¹C require significant shielding.
  • Absorbent Materials: Cover work surfaces with plastic-backed absorbent paper to contain any potential spills.
  • Survey Meter: Have a calibrated survey meter (e.g., a Geiger-Müller counter) readily available to monitor for contamination.

2. Handling and Aliquoting:

  • ALARA Principles: Always adhere to the principles of minimizing time, maximizing distance, and using appropriate shielding.
  • Remote Handling: Use tongs, forceps, or other remote handling tools to manipulate vials and syringes containing [¹¹C]this compound.
  • Syringe Shields: When drawing or dispensing the tracer, always use a tungsten or lead syringe shield.
  • Labeling: Clearly label all containers with the radionuclide (¹¹C), the compound name (this compound), the activity, and the date and time of calibration.

3. Post-Handling Survey:

  • Personal Monitoring: After handling is complete, monitor hands, lab coat, and shoes for contamination with a survey meter before leaving the designated work area.
  • Work Area Monitoring: Survey the work area for any contamination. If any is found, decontaminate the area immediately.

Disposal Plan

Due to its short half-life, the primary method for the disposal of [¹¹C]this compound waste is decay-in-storage .

1. Waste Segregation:

  • Segregate radioactive waste from non-radioactive waste.
  • Use separate, clearly labeled containers for solid and liquid radioactive waste.

2. Decay-in-Storage Protocol:

  • Storage: Store the radioactive waste in a secure, shielded, and designated area.
  • Labeling: Label the waste container with the radionuclide (¹¹C), the date, and the initial activity.
  • Decay Period: Store the waste for at least 10 half-lives. For Carbon-11, this is approximately 204 minutes (or about 3.5 hours). In practice, waste is often stored for a longer period (e.g., 24 hours) to ensure decay to background levels.
  • Final Survey: Before disposal as regular waste, the stored material must be surveyed with a sensitive radiation detector to ensure that its radioactivity is indistinguishable from background radiation.
  • Record Keeping: Maintain meticulous records of all radioactive waste, including the date of disposal and the results of the final survey.

3. Decontamination:

  • In case of a spill, cordon off the area immediately.
  • Use a commercial radioactive decontamination solution and absorbent materials to clean the affected area.
  • Place all contaminated cleaning materials in a designated radioactive waste container for decay-in-storage.
  • Survey the area after decontamination to ensure it is clean.

Workflow for Safe Handling of [¹¹C]this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Work Area setup_shielding Set Up Lead/Tungsten Shielding prep_area->setup_shielding don_ppe Don Appropriate PPE & Dosimetry setup_shielding->don_ppe retrieve_source Retrieve [11C]this compound from Shielded Container don_ppe->retrieve_source aliquot Aliquot Tracer Using Syringe Shield & Remote Tools retrieve_source->aliquot store_source Return Source to Shielded Storage aliquot->store_source segregate_waste Segregate Radioactive Waste aliquot->segregate_waste survey_self Monitor Self for Contamination store_source->survey_self survey_area Survey Work Area survey_self->survey_area decontaminate Decontaminate if Necessary survey_area->decontaminate decontaminate->segregate_waste decay_storage Store for Decay (>10 Half-lives) segregate_waste->decay_storage final_survey Survey Waste for Background Levels decay_storage->final_survey dispose_regular Dispose as Normal Waste final_survey->dispose_regular

Caption: Workflow for the safe handling of [¹¹C]this compound from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.